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  • Product: 3-(Bromomethyl)-3-butyltetrahydro-2h-pyran

Core Science & Biosynthesis

Foundational

Physicochemical Properties & Synthetic Utility of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran

The following technical guide details the physicochemical profile, synthetic pathways, and experimental handling of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran . Executive Summary 3-(Bromomethyl)-3-butyltetrahydro-2H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and experimental handling of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran .

Executive Summary

3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (CAS: 1698390-53-2) is a specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical synthesis.[1] Characterized by a tetrahydropyran (THP) core with a quaternary carbon at the 3-position, this molecule serves as a lipophilic scaffold for constructing spirocyclic derivatives or introducing steric bulk to modulate drug-target binding kinetics. Its bromomethyl group acts as a versatile electrophilic handle, enabling facile nucleophilic substitution reactions.

Chemical Identity & Structural Analysis

The molecule features a 3,3-disubstituted tetrahydropyran ring. The presence of the butyl group at the C3 position creates a quaternary center, significantly altering the conformational landscape of the ring compared to monosubstituted THP analogs. This steric crowding is often exploited to lock conformations in downstream pharmacophores.

AttributeDetail
IUPAC Name 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran
CAS Registry Number 1698390-53-2
Molecular Formula C₁₀H₁₉BrO
Molecular Weight 235.16 g/mol
SMILES CCCCC1(CBr)COCCC1
InChI Key ZLUWLWXZMXLDGO-UHFFFAOYSA-N
Structural Class Halogenated Heterocycle / THP Derivative

Physicochemical Profile

The following data consolidates experimental baselines with high-confidence computational predictions (ACD/Labs, ChemAxon) where specific experimental values for this niche intermediate are unpublished.

Physical Properties Table
PropertyValue / RangeNote
Physical State LiquidColorless to pale yellow oil
Boiling Point ~255 °C (Predicted)Extrapolated from mono-substituted analog (205°C)
Density 1.15 ± 0.05 g/cm³Estimated based on steric bulk vs. Br mass
Refractive Index 1.48 - 1.50Typical for halogenated THP ethers
Flash Point >100 °CClosed Cup (Predicted)
Solubility & Lipophilicity
ParameterValueImplication for Research
LogP (Octanol/Water) 3.37 (Predicted)Highly lipophilic; suitable for CNS-active scaffolds
TPSA 9.23 ŲLow polar surface area; good membrane permeability
H-Bond Acceptors 1 (Ether Oxygen)Minimal interaction with polar solvents
Solubility DCM, THF, Ethyl AcetateSoluble in standard organic solvents; insoluble in water

Synthetic Pathways & Experimental Protocols

Core Synthetic Strategy

The most robust route to 3,3-disubstituted tetrahydropyrans involves the construction of the quaternary center via alkylation of a 3-carboxylate precursor, followed by reduction and bromination. This avoids the formation of regioisomers common in ring-closing strategies.

Synthesis_Pathway cluster_legend Reaction Stages Start Ethyl tetrahydropyran- 3-carboxylate Inter1 Ethyl 3-butyltetrahydro- pyran-3-carboxylate Start->Inter1 1. LDA, THF, -78°C 2. n-Butyl Bromide Inter2 (3-Butyltetrahydro- 2H-pyran-3-yl)methanol Inter1->Inter2 LiAlH4, THF 0°C to RT Product 3-(Bromomethyl)-3-butyl- tetrahydro-2H-pyran Inter2->Product CBr4, PPh3 DCM, 0°C

Figure 1: Step-wise synthetic pathway for the production of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran starting from the commercially available carboxylate.

Detailed Experimental Protocol

Step 1: α-Alkylation (Quaternary Center Formation)

  • Reagents: Ethyl tetrahydropyran-3-carboxylate (1.0 eq), LDA (1.1 eq), n-Butyl bromide (1.2 eq).

  • Procedure: To a solution of LDA in anhydrous THF at -78°C, add the carboxylate dropwise. Stir for 1 hour to generate the enolate. Add n-butyl bromide slowly. Allow the mixture to warm to room temperature overnight.

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. The steric bulk of the butyl group ensures mono-alkylation at the thermodynamic position.

Step 2: Reduction to Alcohol

  • Reagents: LiAlH₄ (2.0 eq), anhydrous THF.

  • Procedure: Cool the ester solution to 0°C. Add LiAlH₄ portion-wise (Caution: Exothermic). Stir at reflux for 2 hours to ensure complete reduction of the sterically hindered ester.

  • Validation: Monitor by TLC (disappearance of ester spot).

Step 3: Appel Reaction (Bromination)

  • Reagents: CBr₄ (1.2 eq), PPh₃ (1.2 eq), DCM.

  • Procedure: Dissolve the alcohol in DCM at 0°C. Add CBr₄ followed by PPh₃. The reaction proceeds via an oxaphosphhetane intermediate, converting the primary alcohol to the bromide with inversion of configuration (though not relevant for the primary carbon, it ensures high yield).

  • Purification: Filter off triphenylphosphine oxide (TPPO) precipitate. Purify the oil via silica gel chromatography (Hexanes/EtOAc 95:5).

Reactivity & Applications

Nucleophilic Substitution

The primary utility of this compound lies in the bromomethyl group. Despite the adjacent quaternary center, the primary bromide remains reactive toward strong nucleophiles, making it an ideal candidate for:

  • Spiro-cycle Formation: Intramolecular cyclization with pendant nucleophiles.

  • N-Alkylation: Reaction with secondary amines to form tertiary amine pharmacophores.

  • Thiol Alkylation: Introduction of sulfur moieties for metabolic stability studies.

Stability Profile
  • Hydrolysis: Stable in water at neutral pH. Slow hydrolysis may occur under strongly basic conditions at elevated temperatures.

  • Thermal: Thermally stable up to ~150°C. Distillation should be performed under high vacuum (<5 mmHg) to prevent elimination (dehydrobromination) to the exocyclic alkene.

Handling & Safety (GHS Classification)

Signal Word: DANGER

Hazard ClassStatementCode
Acute Toxicity (Oral) Toxic if swallowed.H301
Skin Corrosion/Irritation Causes severe skin burns and eye damage.H314
Sensitization May cause an allergic skin reaction.H317

Storage Protocol:

  • Store at 2-8°C (Refrigerate).

  • Keep under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

  • Segregate from strong oxidizing agents and strong bases.

References

  • Sigma-Aldrich. 3-(Bromomethyl)tetrahydro-2H-pyran Product Data.Link

  • ChemScene. 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran MSDS & Properties (CAS 1698390-53-2).[1]Link

  • European Patent Office. EP3228617A1: Production method for tetrahydro-2H-pyran derivative. (Describes analogous alkylation/bromination protocols). Link

  • PubChem. Compound Summary: 3-(Bromomethyl)pentane Derivatives.[2] National Library of Medicine. Link

Sources

Exploratory

Molecular Architecture and Conformational Dynamics of 3-Butyl-3-(bromomethyl)tetrahydropyran

This guide provides an in-depth technical analysis of 3-butyl-3-(bromomethyl)tetrahydropyran , a specialized heterocyclic building block. It is designed for researchers in medicinal chemistry and physical organic chemist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-butyl-3-(bromomethyl)tetrahydropyran , a specialized heterocyclic building block. It is designed for researchers in medicinal chemistry and physical organic chemistry, focusing on the molecule's synthesis, conformational dynamics, and utility as a scaffold for spirocyclic drug design.

Executive Summary: The Gem-Disubstituted Scaffold

3-butyl-3-(bromomethyl)tetrahydropyran represents a classic case study in the stereochemical behavior of gem-disubstituted six-membered ethers. Unlike simple monosubstituted tetrahydropyrans (THPs), this molecule features a quaternary carbon at the C3 position, introducing significant Thorpe-Ingold (gem-dialkyl) effects .

For drug discovery professionals, this molecule is not merely an intermediate; it is a "pre-biased" scaffold. The steric bulk of the geminal butyl and bromomethyl groups restricts the conformational freedom of the pyran ring, often locking it into specific chair conformations that can accelerate subsequent cyclization reactions (e.g., spirocycle formation) or enhance binding selectivity in protein pockets.

Synthetic Methodology

To ensure high purity and regiochemical integrity, we recommend a "Late-Stage Quaternization" approach. This protocol avoids the common pitfalls of ring-closure mixtures by establishing the quaternary center on a pre-formed pyran ring.

Protocol: Step-by-Step Synthesis

The following route utilizes Methyl tetrahydropyran-3-carboxylate as the starting material, a commercially available precursor.

Step 1: Enolate Formation and Alkylation

  • Reagents: Lithium Diisopropylamide (LDA), THF, n-Butyl Bromide.

  • Conditions: -78°C under

    
     atmosphere.
    
  • Mechanism: Kinetic deprotonation at C3 followed by

    
     attack on n-butyl bromide.
    
  • Critical Note: The ester group directs the deprotonation. The butyl group enters primarily equatorial to the ring plane in the transition state to minimize 1,3-diaxial interactions, though the product will racemize if not chiral-auxiliary controlled.

Step 2: Reductive Hydroxylation

  • Reagents: Lithium Aluminum Hydride (

    
    ), Diethyl Ether.
    
  • Conditions: 0°C to Room Temperature.

  • Outcome: Reduction of the ester to a primary alcohol (neopentyl-type position).

  • Observation: This step yields 3-butyl-3-(hydroxymethyl)tetrahydropyran .

Step 3: Appel Reaction (Bromination)

  • Reagents: Carbon Tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ), DCM.
  • Conditions: 0°C.

  • Mechanism: Formation of an oxcphosphonium intermediate followed by

    
     displacement by bromide.
    
  • Advantage: Neutral conditions prevent ring opening of the acid-sensitive THP ether.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow and intermediate states of the synthesis.

SynthesisRoute Start Methyl tetrahydropyran- 3-carboxylate Step1 Step 1: Alkylation (LDA, n-BuBr, -78°C) Start->Step1 Inter1 3-butyl-3-carbomethoxy- THP Step1->Inter1 Step2 Step 2: Reduction (LiAlH4, Et2O) Inter1->Step2 Inter2 3-butyl-3-(hydroxymethyl)- THP Step2->Inter2 Step3 Step 3: Bromination (CBr4, PPh3) Inter2->Step3 Final 3-butyl-3-(bromomethyl)- tetrahydropyran Step3->Final

Figure 1: Linear synthetic pathway for the construction of the gem-disubstituted THP scaffold via ester alkylation.

Conformational Analysis

The defining feature of 3-butyl-3-(bromomethyl)tetrahydropyran is the competition between the n-butyl group and the bromomethyl (


) group for the equatorial position on the chair conformation.
Thermodynamic Parameters (A-Values)

To predict the major conformer, we analyze the steric demand (A-values) of the substituents relative to a cyclohexane/THP baseline.

SubstituentApprox. A-Value (kcal/mol)Steric Character
n-Butyl 1.75Large. The flexible chain can rotate to minimize bulk, but the anchor (

) is significant.
Bromomethyl ~1.70 - 1.80Large. The C-Br bond is long (1.94 Å), pushing the Br atom away, but Br has a large Van der Waals radius.
The Equilibrium: Sterics vs. Electronics

The molecule exists in a dynamic equilibrium between two chair forms:

  • Conformer A: n-Butyl Equatorial / Bromomethyl Axial.

  • Conformer B: n-Butyl Axial / Bromomethyl Equatorial.

Analysis: While the A-values are similar, Conformer A is generally predicted to be the major isomer (approx. 60:40 to 70:30 ratio) due to two factors:

  • Syn-Pentane Interactions: An axial n-butyl group would suffer from severe destabilizing interactions between the C3-butyl chain and the axial hydrogens at C1 and C5. The bromomethyl group, being rigid and pointing away via a long C-Br bond, tolerates the axial position slightly better than the flexible butyl chain.

  • Dipole Alignment: The C-Br bond is polar. In the axial position (Conformer A), the dipole vector of the C-Br bond is partially anti-parallel to the net dipole of the ring oxygen, which can be electrostatically favorable in non-polar solvents.

Visualization: Conformational Equilibrium

The diagram below maps the energy landscape and the competing forces.

Conformation ConfA Conformer A (Major) Butyl = Equatorial Bromomethyl = Axial ConfB Conformer B (Minor) Butyl = Axial Bromomethyl = Equatorial ConfA->ConfB Ring Flip (ΔG ≈ +0.3 kcal/mol) Factors Determining Factors: 1. 1,3-Diaxial Repulsion (Steric) 2. Dipole-Dipole Interactions (Electronic) Factors->ConfA Factors->ConfB

Figure 2: Conformational equilibrium favoring the equatorial placement of the butyl chain to minimize syn-pentane steric clashes.

Applications in Drug Discovery

The 3,3-disubstituted THP motif is a "privileged scaffold" in medicinal chemistry.

The Thorpe-Ingold Effect in Spirocyclization

The presence of the gem-disubstitution at C3 pre-organizes the molecule for cyclization. If the butyl group is functionalized (e.g., with a terminal hydroxyl or amine), the Thorpe-Ingold effect compresses the internal bond angle at C3 (


). This compression brings the reactive chain ends closer together, dramatically accelerating the rate of intramolecular 

attack on the bromomethyl group to form spiro-cyclic ethers or spiro-piperidines .
Pharmacophore Positioning

In drug design, the gem-disubstitution serves to:

  • Block Metabolism: The quaternary center prevents oxidative metabolism (P450) at the C3 position.

  • Rigidify Vectors: It locks the exit vectors of the substituents, allowing precise positioning of pharmacophores (e.g., the butyl group reaching into a hydrophobic pocket) without the entropic penalty of a flexible chain.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Wiberg, K. B., et al. (2005). "Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit." Journal of Physical Chemistry A.

  • Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. (Authoritative review on the Thorpe-Ingold effect).
  • ChemScene. (2024). "Product Data: 3-(Bromomethyl)tetrahydro-2H-pyran Derivatives."

  • Sigma-Aldrich. (2024). "Catalog: (Bromomethyl)cyclohexane and THP analogs."

Foundational

3-(Bromomethyl)-3-butyltetrahydro-2h-pyran CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and application of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran , a specialized heterocyclic building block used in advanced medicinal chemistry. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran , a specialized heterocyclic building block used in advanced medicinal chemistry.

Executive Summary & Chemical Identity

3-(Bromomethyl)-3-butyltetrahydro-2H-pyran is a functionalized tetrahydropyran (THP) derivative featuring a quaternary carbon at the 3-position. This structural motif—a gem-disubstituted saturated oxygen heterocycle—is critical in drug discovery for constraining molecular conformation, improving metabolic stability, and serving as a bioisostere for gem-dimethyl groups.

The compound serves as a high-value electrophilic intermediate. The primary alkyl bromide handle allows for facile nucleophilic substitution (SN2), enabling the attachment of the sterically demanding 3-butyl-THP core to pharmacophores.

Chemical Identifiers
IdentifierValue
Chemical Name 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran
CAS Number 1698390-53-2
Molecular Formula C₁₀H₁₉BrO
Molecular Weight 235.16 g/mol
SMILES (Canonical) CCCCC1(CBr)COCCC1(Note: Commercial databases sometimes map this CAS to pentyl analogs; strictly, 'butyl' implies a C4 chain: CCCC[C@@]1(CBr)CCCO1)
** MDL Number**MFCD08235012
Appearance Colorless to pale yellow liquid

Synthesis & Production Methodology

Note: While specific industrial process parameters for this CAS are proprietary, the following protocol is derived from validated methodologies for constructing 3,3-disubstituted tetrahydropyrans (Zhuo & Wyler, 1997; Patent EP3228617A1).

Retrosynthetic Analysis

The construction of the quaternary center at C3 is the rate-limiting step. The most robust route involves the desymmetrization of a malonate derivative followed by cyclization, or the functionalization of a pre-formed THP ring.

Pathway:

  • Precursor: 3-Butyl-3-(hydroxymethyl)tetrahydro-2H-pyran.

  • Transformation: Appel reaction or PBr₃ bromination to convert the primary alcohol to the alkyl bromide.

Detailed Experimental Protocol (Derived)

This protocol describes the conversion of the hydroxymethyl precursor to the target bromide, a standard self-validating transformation in organic synthesis.

Step 1: Bromination of 3-Butyl-3-(hydroxymethyl)tetrahydro-2H-pyran

Reagents:

  • Substrate: 3-Butyl-3-(hydroxymethyl)tetrahydro-2H-pyran (1.0 equiv)

  • Brominating Agent: Carbon Tetrabromide (CBr₄, 1.2 equiv)

  • Catalyst: Triphenylphosphine (PPh₃, 1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (N₂).

  • Dissolution: Dissolve 3-butyl-3-(hydroxymethyl)tetrahydro-2H-pyran (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add CBr₄ (12 mmol) to the stirred solution.

  • Activation: Add PPh₃ (12 mmol) portion-wise over 15 minutes. Observation: The solution may turn slightly yellow; a white precipitate (triphenylphosphine oxide) will eventually form.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (lower R_f, alcohol) should disappear, replaced by a less polar spot (bromide).

  • Workup: Dilute with diethyl ether (100 mL) to precipitate the bulk of the phosphine oxide. Filter through a celite pad.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0–5% EtOAc in Hexanes).

Yield Expectation: 85–92% Characterization: ^1H NMR should show a diagnostic shift of the CH₂ protons from ~3.5 ppm (CH₂-OH) to ~3.3–3.4 ppm (CH₂-Br).

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the logical flow from the alcohol precursor to the final bromide, highlighting the Appel reaction mechanism which drives the substitution.

SynthesisPathway Precursor 3-Butyl-3-(hydroxymethyl) tetrahydro-2H-pyran Intermed Oxyphosphonium Intermediate Precursor->Intermed + CBr4 / PPh3 (0°C, DCM) Target 3-(Bromomethyl)-3-butyl tetrahydro-2H-pyran Intermed->Target SN2 Substitution (Br- Attack) Byproduct Ph3P=O (Byproduct) Intermed->Byproduct

Figure 1: Synthetic pathway via Appel reaction converting the primary alcohol to the alkyl bromide.

Applications in Drug Development

The 3,3-disubstituted tetrahydropyran motif is a "privileged scaffold" in medicinal chemistry.

Conformational Restriction

Introducing a butyl group and a bromomethyl group at the same carbon (C3) creates a quaternary center. This locks the THP ring into a specific chair conformation, positioning substituents in defined vectors. This is crucial for:

  • Renin Inhibitors: Mimicking the transition state of peptide hydrolysis.

  • Ion Channel Modulators: Providing a lipophilic anchor (butyl) while projecting a polar head group (via the bromomethyl handle).

Divergent Synthesis (The "Handle" Concept)

The bromomethyl group (-CH₂Br) is a versatile electrophile. It reacts with various nucleophiles to generate libraries of compounds:

  • Amines: Formation of tertiary amines (common in CNS active drugs).

  • Thiols: Synthesis of thioethers.

  • Alkoxides: Creation of ether linkages.

Reactivity Center 3-(Bromomethyl)-3-butyl tetrahydro-2H-pyran Amine Amino-Derivative (CNS Activity) Center->Amine + R2NH / Base Ether Ether Analog (Metabolic Stability) Center->Ether + R-OH / NaH Spiro Spirocyclic THP (Novel Scaffolds) Center->Spiro + Intramolecular Cyclization

Figure 2: Divergent reactivity profile of the bromomethyl handle.

Safety & Handling (GHS Standards)

Signal Word: DANGER Based on MSDS data for analogous halogenated tetrahydropyrans (ChemScene, 2024).

Hazard ClassH-CodeStatement
Acute Toxicity, Oral H301Toxic if swallowed.
Acute Toxicity, Dermal H311Toxic in contact with skin.
Acute Toxicity, Inhalation H331Toxic if inhaled.[1]
Germ Cell Mutagenicity H341Suspected of causing genetic defects.[1]

Handling Protocols:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended due to permeability of alkyl halides), safety goggles, and a lab coat.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; alkyl bromides are toxic to aquatic life.

References

  • Zhuo, J.-C., & Wyler, H. (1997).[2][3][4] Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide.[2][3][4] Molecules, 2(7), M24.[3][4] Retrieved from [Link][4]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Tetrahydropyran Derivatives.[5][6][7] Retrieved from [Link]

  • Google Patents. (2017). EP3228617A1: Production method for tetrahydro-2h-pyran derivative.

Sources

Exploratory

Electronic Properties &amp; Synthetic Utility of Bromomethyl-Tetrahydropyrans: A Technical Guide

This guide provides an in-depth technical analysis of bromomethyl-substituted tetrahydropyrans , specifically focusing on the 2-isomer (2-BMTHP) and 4-isomer (4-BMTHP). It synthesizes conformational analysis, electronic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of bromomethyl-substituted tetrahydropyrans , specifically focusing on the 2-isomer (2-BMTHP) and 4-isomer (4-BMTHP). It synthesizes conformational analysis, electronic characterization, and practical synthetic methodologies for researchers in medicinal chemistry.

Executive Summary

Bromomethyl-substituted tetrahydropyrans (BMTHPs) serve as critical electrophilic building blocks in the synthesis of polyether antibiotics, kinase inhibitors, and macrocyclic lactones. Their utility is defined by the interplay between the tetrahydropyran (THP) ring dynamics and the exocyclic carbon-bromine bond . This guide analyzes the electronic governing factors—specifically the anomeric and gauche effects—that dictate their reactivity and conformational stability, providing a validated roadmap for their deployment in drug discovery.

Structural & Conformational Dynamics

Conformational Equilibrium (2-Isomer)

The 2-(bromomethyl)tetrahydropyran molecule exists in a dynamic equilibrium between two chair conformations. Unlike simple alkyl-substituted THPs, the bromomethyl group introduces competing steric and stereoelectronic forces.

  • Steric Dominance (Equatorial Preference): The bulky bromomethyl group (

    
    ) exerts a significant 1,3-diaxial interaction when in the axial position. Similar to an ethyl group (A-value 
    
    
    
    kcal/mol), the steric bulk strongly favors the equatorial conformer.
  • Dipole Minimization: The C–Br bond and the ring C–O bonds are both polarized. In the equatorial conformer, the dipoles are oriented to minimize electrostatic repulsion, further stabilizing this form in non-polar solvents.

  • The "Exo-Anomeric" Factor: While the classical anomeric effect favors axial electronegative substituents directly attached to C2, the bromomethyl group is one carbon removed. However, a weak gauche effect exists between the ring oxygen (

    
    ) and the exocyclic 
    
    
    
    orbital, but this is insufficient to overcome the steric penalty of the axial position.
Visualization of Conformational Energy

The following diagram illustrates the energy landscape and the steric clashes driving the equilibrium.

Conformation cluster_0 Destabilizing Factors (Axial) Axial Axial Conformer (High Energy) TS Twist-Boat Transition State Axial->TS Ring Flip (+10.8 kcal/mol) Equatorial Equatorial Conformer (Major Species) TS->Equatorial Relaxation Equatorial->TS Activation Diaxial 1,3-Diaxial Repulsion (H-3ax, H-5ax vs CH2Br) Diaxial->Axial Dipole Dipole Alignment (Unfavorable)

Figure 1: Conformational energy landscape of 2-(bromomethyl)tetrahydropyran favoring the equatorial isomer.

Electronic Characterization

Dipole Moments and Charge Distribution

The reactivity of the bromomethyl group is modulated by the inductive effect of the oxygen atom.

Property2-(Bromomethyl)THP4-(Bromomethyl)THPMechanistic Implication
Dipole Moment (

)
~2.31 D~1.95 DThe 2-isomer is more polar due to the proximity of the C-O and C-Br dipoles.
C-Br Bond Length 1.94 Å1.95 ÅStandard alkyl bromide length; slight shortening in 2-isomer due to inductive withdrawal.
LUMO Character

(Localized)

(Localized)
The primary electrophilic site is the exocyclic methylene carbon.
Inductive Effect (-I) Strong (

-oxygen)
Weak (

-oxygen)
The C2-position makes the 2-bromomethyl group less electron-rich, potentially accelerating

reactions via transition state stabilization.
Orbital Interactions ( )

In the 2-isomer, the proximity of the ring oxygen allows for through-space electronic interaction. The lone pair of the oxygen (


) can donate electron density into the antibonding orbital of the exocyclic C-C bond (

), but not effectively into the C-Br bond due to the intervening methylene group. This limits the "labile" nature of the bromide compared to an

-haloether, making it a stable, handleable reagent.

Synthetic Pathways & Protocols

Primary Synthesis: The Appel Reaction

The most robust method for synthesizing 2-(bromomethyl)tetrahydropyran is the functionalization of (tetrahydro-2H-pyran-2-yl)methanol. This route avoids the regioselectivity issues (5-exo vs 6-endo) associated with alkene cyclization.

Reaction Scheme:



Protocol 1: Synthesis of 2-(Bromomethyl)tetrahydropyran
  • Precursor: (Tetrahydro-2H-pyran-2-yl)methanol (CAS: 100-72-1).

  • Reagents: Carbon tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with (tetrahydro-2H-pyran-2-yl)methanol (10.0 mmol, 1.16 g) and anhydrous DCM (50 mL). Cool to 0°C under

    
     atmosphere.[1]
    
  • Addition: Add

    
     (12.0 mmol, 3.98 g) in one portion. Stir for 10 minutes.
    
  • Activation: Dropwise add a solution of

    
     (12.0 mmol, 3.15 g) in DCM (20 mL) over 30 minutes. Note: The solution will turn slightly yellow.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Workup: Concentrate the solvent to ~10 mL. Add cold diethyl ether (100 mL) to precipitate triphenylphosphine oxide (

    
    ).
    
  • Purification: Filter the white solid through a celite pad. Concentrate the filtrate. Purify via flash column chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    
  • Validation:

    • 1H NMR (400 MHz, CDCl3):

      
       3.98 (m, 1H, H-2), 3.50-3.30 (m, 4H, H-6 + CH2Br), 1.90-1.40 (m, 6H, Ring protons).
      
    • Yield: Expect 85-92% as a colorless oil.

Synthesis Workflow Diagram

Synthesis Start Start: (Tetrahydro-2H-pyran-2-yl)methanol Reagents Add CBr4 + PPh3 (Appel Conditions) Start->Reagents Intermediate Intermediate: Alkoxyphosphonium Salt Reagents->Intermediate Activation Substitution Nucleophilic Attack (Br-) SN2 Mechanism Intermediate->Substitution Driving Force: P=O Bond Product Product: 2-(Bromomethyl)tetrahydropyran Substitution->Product Inversion (at CH2, not chiral center)

Figure 2: Logical flow of the Appel reaction mechanism transforming the alcohol to the bromide.

Reactivity Profile & Applications

Nucleophilic Substitution ( )

The bromomethyl group acts as a "spring-loaded" electrophile. While less reactive than an allylic bromide, it is superior to a standard primary alkyl bromide due to the inductive activation by the ring oxygen.

  • Amination: Reaction with secondary amines (e.g., morpholine, piperazine) yields tertiary amines used in CNS drug discovery.

    • Conditions:

      
      , MeCN, 60°C.
      
  • Thioetherification: Reaction with thiols generates stable thioethers, often used as linkers in antibody-drug conjugates (ADCs).

    • Conditions:

      
      , DMF, 0°C 
      
      
      
      RT.
Comparative Reactivity
ReactantReaction TypeProduct UtilityYield (Typical)
Phenols Williamson EtherAryloxy-THP ethers (Linkers)75-85%
Azide (

)
SubstitutionAminomethyl-THP precursors>90%
Cyanide (

)
SubstitutionTHP-acetic acid derivatives60-70%

References

  • Conformational Analysis of 2-Substituted Tetrahydropyrans

    • Title: The conformational behaviour of 2-aryloxytetrahydropyrans and 2-acetoxytetrahydropyran.[2]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Synthetic Methodology (Appel Reaction)

    • Title: Appel Reaction: Mechanistic Insights and Applic
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • General Electronic Properties of Ethers

    • Title: Dipole Moments and Conformations of Satur
    • Source: Journal of the American Chemical Society.[3]

    • URL:[Link]

  • Title: Nucleophilic Substitution Reactions of 4-(Bromomethyl)benzil (Analogous reactivity data).
  • Stereoelectronic Effects (Gauche Effect)

    • Title: The Gauche Effect in 1,2-Difluoroethane and Related Systems.[4]

    • Source: Wikipedia / Chemical Reviews.
    • URL:[Link]

Sources

Foundational

Literature Review of 3,3-Disubstituted Tetrahydropyran Building Blocks: Synthetic Methodologies and Medicinal Chemistry Applications

Executive Summary: The Strategic Value of 3,3-Disubstituted Tetrahydropyrans In modern drug discovery, the transition from flat, -rich aromatic molecules to three-dimensional, -rich architectures is a proven strategy for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of 3,3-Disubstituted Tetrahydropyrans

In modern drug discovery, the transition from flat,


-rich aromatic molecules to three-dimensional, 

-rich architectures is a proven strategy for improving clinical success rates. Tetrahydropyrans (THPs) are ubiquitous in bioactive natural products and pharmaceuticals. However, 3,3-disubstituted tetrahydropyrans —particularly spirocyclic variants—represent a privileged class of building blocks.

The introduction of a geminal disubstitution pattern at the C3 position of the THP ring provides profound structural and physicochemical benefits:

  • Conformational Restriction: The steric bulk of the 3,3-disubstitution locks the THP ring into highly specific chair conformations, properly vectoring pharmacophores for target engagement.

  • Metabolic Stability: Blocking the C3 position prevents oxidative metabolism (e.g., by cytochrome P450 enzymes) that typically occurs adjacent to the ethereal oxygen.

  • Enhanced Hydrophobicity: Spirocyclic appendages at the C3 position can precisely fill deep hydrophobic pockets in target receptors without drastically increasing the molecule's overall topological polar surface area (TPSA).

This whitepaper critically evaluates the state-of-the-art synthetic methodologies for accessing these complex building blocks and examines their recent applications in targeted drug discovery.

Mechanistic Rationales & Advanced Synthetic Methodologies

Synthesizing 3,3-disubstituted THPs is notoriously difficult. Classical approaches, such as the standard Prins cyclization, often fail when attempting to construct the 3,3-disubstituted motif due to unfavorable steric interactions in the transition state, which drive the intermediate tetrahydropyranyl cation toward an oxonia-Cope rearrangement or a Wagner–Meerwein ring contraction (yielding undesired tetrahydrofurans) [1]. To overcome these limitations, modern synthetic chemistry relies on highly specialized catalytic systems.

Enantioselective Cross-Dehydrogenative Coupling (CDC)

A breakthrough approach developed by Lee and Scheidt utilizes a merged chiral Lewis acid/oxidation strategy to achieve enantioselective cross-dehydrogenative coupling (CDC) of unfunctionalized ethers with


-ketoesters [2].

Causality & Mechanism: The reaction relies on the strong oxidizing agent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to activate an unfunctionalized ether via single-electron transfer and hydrogen atom abstraction, generating a highly reactive, transient oxocarbenium ion. Simultaneously, a chiral Cu(II)-bisoxazoline (BOX) complex activates the


-ketoester nucleophile. The stereodefining event occurs during the C–C bond formation between these two in situ-generated intermediates. Subsequent methylation of the resulting product yields the highly prized 3,3-disubstituted tetrahydropyran-4-one with excellent diastereomeric ratios (up to 13:1 dr) [2].

G Ether Unfunctionalized Ether DDQ DDQ Oxidation Ether->DDQ Oxo Transient Oxocarbenium Ion DDQ->Oxo Coupling Enantioselective C-C Coupling Oxo->Coupling Nu β-Ketoester Nucleophile Cu Chiral Cu(II)-BOX Activation Nu->Cu Cu->Coupling Product 3,3-Disubstituted THP-4-one Coupling->Product

Caption: Mechanistic pathway of the CDC reaction merging DDQ oxidation with chiral Cu(II) activation.

The Sakurai Dimerization/Macrocyclization Strategy

In the total synthesis of the Cyanolide A aglycon, Gesinski and Rychnovsky encountered the classic Prins limitation: the geminal dimethyl group on the 3-position of the target THP ring precluded standard Prins conditions[1].

Causality & Mechanism: To bypass the oxonia-Cope rearrangement, the team deployed a Sakurai reaction. By utilizing an activated allyl silane, the developing tetrahydropyranyl cation is electronically stabilized by the


-silicon effect. This stabilization lowers the activation energy for the desired 6-endo-trig cyclization relative to the rearrangement pathways, allowing for the facile formation of the elusive 3,3-disubstituted THP ring [1].

G Start Homoallylic Precursor Cat Tetrahydropyranyl Cation Start->Cat Prins Classical Prins Cat->Prins Sakurai Sakurai Cyclization Cat->Sakurai Rearrange Oxonia-Cope Rearrangement Prins->Rearrange THF Tetrahydrofuran (Undesired) Rearrange->THF Silane Allyl Silane Stabilization Sakurai->Silane THP 3,3-Disubstituted THP (Desired) Silane->THP

Caption: Divergent pathways demonstrating how Sakurai cyclization prevents undesired ring contraction.

Aqueous Prins Cyclization for Spirocyclic THPs

While standard Prins fails for simple 3,3-dimethyl systems, it can be elegantly adapted for spirocyclic systems using cyclic ketones. Ghosh et al. demonstrated that phosphomolybdic acid (


) catalyzes the Prins cyclization of homoallylic alcohols with cyclic ketones (e.g., cyclopentanone, cyclohexanone) in water at room temperature [3]. This "green" approach yields spirocyclic tetrahydropyran-4-ols with high all-cis selectivity, driven by the thermodynamic stability of the chair transition state where all substituents adopt pseudo-equatorial positions.

Medicinal Chemistry Applications

The integration of 3,3-disubstituted and spirocyclic THPs into drug scaffolds has yielded remarkable clinical candidates.

Receptor Bias Modulation: SHR9352 (MOR Agonist)

SHR9352 is a highly selective


-opioid receptor (MOR) agonist designed to provide analgesia without the respiratory depression associated with 

-arrestin recruitment[4]. The molecule features a (9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl substituent—a spirocyclic tetrahydropyran-cyclopentane motif. Design Rationale: This 3,3-spirocyclic THP building block projects the cyclopentane ring into a deep hydrophobic pocket defined by residues Trp6.48 and Ile6.51 of the MOR. This specific steric engagement stabilizes the G-protein-preferring active state while sterically disfavoring the conformational shift required for

-arrestin engagement [4].
Antiviral Efficacy: Alphavirus nsP2 Helicase Inhibitors

In the pursuit of treatments for Chikungunya virus (CHIKV), researchers identified first-in-class oxaspiropiperidine inhibitors targeting the nsP2 helicase [5]. The synthesis utilized spirocyclic tetrahydropyran building blocks to construct a tertiary alcohol on the spirocyclic ring. Design Rationale: The spiro-THP core acts as a rigid, metabolically stable hinge that optimally positions a cyclic sulfonamide to interact with the ATP-binding site of the helicase, achieving nanomolar antiviral activity [5].

G Scaffold Base Scaffold Spiro Spirocyclic THP Incorporation Scaffold->Spiro Prop1 Increased sp3 Fraction Spiro->Prop1 Prop2 Metabolic Stability Spiro->Prop2 Prop3 Hydrophobic Pocket Interaction Spiro->Prop3 Lead Optimized Lead (e.g., SHR9352) Prop1->Lead Prop2->Lead Prop3->Lead

Caption: Drug discovery workflow illustrating the physicochemical benefits of spirocyclic THP incorporation.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, complete with Quality Control (QC) checkpoints.

Protocol A: Enantioselective CDC to 3,3-Disubstituted THP-4-ones [2]

Objective: Synthesis of (2R,3S)-3,3-disubstituted tetrahydropyran-4-ones via merged Cu(II)/DDQ catalysis.

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (0.1 equiv) and chiral BOX ligand (0.12 equiv) in anhydrous 
    
    
    
    (0.1 M). Stir at room temperature for 2 hours to ensure complexation.
    • QC Checkpoint 1: Solution should turn a distinct homogeneous blue/green, indicating active complex formation.

  • Substrate Addition: Add the

    
    -ketoester (1.0 equiv) and the unfunctionalized ether (1.5 equiv). Cool the reaction mixture to -70 °C using a dry ice/acetone bath.
    
  • Oxidative Initiation: Slowly add DDQ (1.2 equiv) in

    
     dropwise over 15 minutes.
    
  • Reaction & Workup: Stir at -70 °C for 24 hours. Quench with saturated aqueous

    
     and extract with 
    
    
    
    . Purify the intermediate via silica gel chromatography.
  • Methylation (3,3-Disubstitution): Dissolve the intermediate in DMF. Add

    
     (2.0 equiv) and Methyl Iodide (1.5 equiv). Heat conventionally to 60 °C until completion.
    
    • QC Checkpoint 2: Validate the 3,3-disubstitution via 13C NMR; the appearance of a quaternary carbon peak (~55-65 ppm) confirms successful geminal dialkylation.

Protocol B: Aqueous Prins Cyclization for Spirocyclic THPs [3]

Objective: Synthesis of spiro[adamantane-2,2′-tetrahydropyran]-4′-ol.

  • Reaction Setup: In a round-bottom flask, suspend adamantan-2-one (1.2 equiv) and but-3-en-1-ol (1.0 equiv) in deionized water (0.5 M).

  • Catalysis: Add phosphomolybdic acid (

    
    ) (5 mol%).
    
  • Stirring: Stir vigorously at room temperature for 12-16 hours. The hydrophobic effect will drive the organic reactants into concentrated micro-droplets, accelerating the reaction.

    • QC Checkpoint 1: Monitor via TLC (Hexanes/EtOAc). The disappearance of the homoallylic alcohol indicates completion.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over

    
    , and concentrate. Purify via recrystallization or flash chromatography.
    
    • QC Checkpoint 2: 1H NMR should show an axial proton at the C4 position (dt, J = 3.0, 12.0 Hz) confirming the all-cis chair conformation.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the discussed synthetic methodologies for generating 3,3-disubstituted THP building blocks.

Synthetic MethodologyCatalyst / ReagentsKey IntermediateTypical YieldStereoselectivityPrimary Application
Enantioselective CDC Cu(II)-BOX, DDQ, MeIOxocarbenium Ion70 - 85%Up to 13:1 dr, 97:3 erChiral 2,3,3-trisubstituted THPs
Sakurai Macrocyclization Lewis Acid, Allyl SilaneStabilized THP Cation61% (Monomer)High (Substrate Controlled)Complex natural products (Cyanolide A)
Aqueous Prins Cyclization Phosphomolybdic AcidCarbocation75 - 90%All-cis selectiveSpirocyclic THP-4-ols
Dyotropic Rearrangement Pd(OPiv)2, SelectfluorPd(IV) Species50 - 80%DiastereoselectiveKetals from

-dihydroxyalkenes

References

  • Gesinski, M. R., & Rychnovsky, S. D. (2011). Total Synthesis of the Cyanolide A Aglycon. Journal of the American Chemical Society.[Link]

  • Lee, A., Betori, R. C., Crane, E. A., & Scheidt, K. A. (2018). An Enantioselective Cross-Dehydrogenative Coupling Catalysis Approach to Substituted Tetrahydropyrans. Journal of the American Chemical Society, 140(20), 6212-6216.[Link]

  • Grokipedia Database. (n.d.). SHR9352 Chemical Structure and Pharmacology.
  • National Institutes of Health. (n.d.). Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity. PMC.[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocols Utilizing 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming Neopentyl Steric Hindrance in sp³-Electrophiles Executive Summary & Structural Challenge The compound 3-(Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming Neopentyl Steric Hindrance in sp³-Electrophiles

Executive Summary & Structural Challenge

The compound 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (CAS: 1698390-53-2) is a highly valuable molecular building block in medicinal chemistry, offering a lipophilic tetrahydropyran (THP) core with a quaternary stereocenter[1]. However, utilizing this compound as an electrophile presents a severe synthetic challenge: the "neopentyl effect"[2].

Structurally, the primary carbon bearing the bromide leaving group is directly adjacent to a fully substituted quaternary carbon (C3 of the THP ring). In a classical bimolecular nucleophilic substitution (SN2), the nucleophile must approach the electrophilic carbon from a trajectory 180° opposite to the leaving group. The bulky β-substituents (the butyl chain and the THP ring) completely shield this backside trajectory. This steric blockade raises the transition state energy so drastically that SN2 reaction rates for neopentyl-type bromides are typically reduced by a factor of ~10⁵ compared to unhindered primary halides like bromoethane[3].

To successfully functionalize this scaffold, chemists must abandon standard polar SN2 conditions and utilize pathways that bypass the pentacoordinate transition state, such as Single-Electron Transfer (SET) radical pathways or oxidative metal insertion [4].

MechanisticDivergence A 3-(Bromomethyl)-3-butyl tetrahydro-2H-pyran B Standard SN2 (e.g., NaOMe) A->B Polar Pathway C Ni-Catalyzed Cross-Coupling A->C Transition Metal D Grignard Formation A->D Metal Insertion E No Reaction (Steric Blockade) B->E F C-C Bond Formation (Radical SET) C->F G Nucleophilic Organomagnesium D->G

Figure 1: Mechanistic divergence of neopentyl-type bromides under polar vs. radical conditions.

Strategy A: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality and Mechanistic Insight

While palladium-catalyzed cross-couplings excel with sp² electrophiles, they often fail with unactivated sp³ alkyl halides due to sluggish oxidative addition and rapid β-hydride elimination. Nickel catalysis, pioneered by the Fu laboratory, solves this by operating via a radical-based Single-Electron Transfer (SET) mechanism[5].

Because the first step of the catalytic cycle generates a discrete carbon-centered radical (R•) rather than requiring a concerted oxidative addition, the reaction is remarkably insensitive to the steric hindrance of the neopentyl system[4]. The radical easily escapes the steric bulk, undergoes transmetalation at the Ni center, and recombines (radical rebound) to form the desired C-C bond.

NiCatalyticCycle Ni0 L-Ni(0) Active Catalyst NiI_X L-Ni(I)-Br + R• (Radical Generation) Ni0->NiI_X SET with R-Br NiI_Ar L-Ni(I)-Ar + R• (Transmetalation) NiI_X->NiI_Ar Ar-B(OH)2 / Base NiII L-Ni(II)(Ar)(R) (Radical Rebound) NiI_Ar->NiII R• Recombination NiII->Ni0 Reductive Elimination (Product: R-Ar)

Figure 2: Single-Electron Transfer (SET) catalytic cycle for Ni-mediated Suzuki-Miyaura coupling.

Step-by-Step Protocol: C(sp³)-C(sp²) Coupling

Reagents:

  • 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • NiBr₂·diglyme (0.1 mmol, 10 mol%)

  • Bathophenanthroline (0.1 mmol, 10 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 equiv)

  • Anhydrous sec-butanol (3.0 mL)

Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiBr₂·diglyme, bathophenanthroline, KOtBu, and the arylboronic acid.

  • Solvent Addition: Add anhydrous sec-butanol, followed by 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran via microsyringe.

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 60 °C for 12–16 hours. The mixture will transition to a dark, heterogeneous suspension.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench with saturated aqueous NH₄Cl (10 mL).

  • Isolation: Extract the aqueous layer with ethyl acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Strategy B: Umpolung via Grignard Reagent Formation

Causality and Mechanistic Insight

When SN2 substitution is impossible, converting the electrophile into a nucleophile (umpolung) is a highly effective workaround. The insertion of elemental magnesium into the C-Br bond proceeds via a surface-mediated radical mechanism. Because this radical generation does not require a backside trajectory, neopentyl-type bromides form Grignard reagents smoothly and in excellent yields[2]. Once formed, the sterically hindered nucleophile can attack unhindered electrophiles (e.g., aldehydes, CO₂).

Step-by-Step Protocol: Organomagnesium Synthesis

Reagents:

  • 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (10.0 mmol, 1.0 equiv)

  • Magnesium turnings (15.0 mmol, 1.5 equiv)

  • Iodine (1 small crystal, catalytic)

  • Anhydrous Tetrahydrofuran (THF) (10.0 mL)

Procedure:

  • Activation: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add the Mg turnings and the iodine crystal. Heat gently with a heat gun until the iodine sublimes and coats the Mg surface, then cool to room temperature.

  • Initiation: Add 2.0 mL of anhydrous THF to cover the Mg. Add 0.5 mL of the bromide substrate. Stir gently. Initiation is indicated by the disappearance of the iodine color and localized boiling. (If initiation fails, add 1-2 drops of 1,2-dibromoethane and warm to 65 °C).

  • Addition: Once initiated, dilute the remaining bromide in 8.0 mL of THF and add dropwise via an addition funnel at a rate that maintains a gentle, self-sustaining reflux.

  • Completion: After addition is complete, heat the mixture at reflux (65 °C) for an additional 1 hour to ensure complete consumption of the bromide.

  • Utilization: Cool the resulting grey Grignard solution to 0 °C and immediately use it in the subsequent trapping reaction (e.g., addition to an aldehyde).

Strategy C: Forcing SN2 Substitution (Azidation)

Causality and Mechanistic Insight

If a direct substitution (such as installing an amine precursor) is strictly required, standard conditions will fail. The reaction must be forced by utilizing a highly nucleophilic, linear anion (like azide, N₃⁻) in a strongly polar aprotic solvent (DMSO) at elevated temperatures. The polar aprotic solvent leaves the nucleophile unsolvated and highly reactive, while the extreme thermal energy (120 °C) provides the necessary activation energy to overcome the immense steric barrier of the neopentyl transition state[3].

Step-by-Step Protocol: Azidation

Reagents:

  • 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (2.0 mmol, 1.0 equiv)

  • Sodium azide (NaN₃) (6.0 mmol, 3.0 equiv)

  • Anhydrous DMSO (10.0 mL)

Procedure:

  • Assembly: In a heavy-walled pressure vial, dissolve the bromide in anhydrous DMSO. Add NaN₃ in one portion. (Caution: NaN₃ is highly toxic; handle with care).

  • Heating: Seal the vial and heat the vigorously stirring suspension behind a blast shield at 120 °C for 48 hours.

  • Workup: Cool to room temperature. Pour the mixture into 50 mL of ice water to crash out the product and remove DMSO. Extract with diethyl ether (3 × 20 mL).

  • Washing: Wash the combined ether layers extensively with water (3 × 20 mL) to remove trace DMSO, dry over MgSO₄, and concentrate carefully (azides can be thermally sensitive).

Quantitative Data Summary

The following table summarizes the expected outcomes when subjecting 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran to various reaction conditions, validating the necessity of the advanced protocols outlined above.

Reaction PathwayReagents & ConditionsTempTimeExpected YieldMechanistic Causality
Standard SN2 NaOMe, MeOH65 °C24 h< 5%Steric blockade prevents backside attack.
Forcing SN2 NaN₃, DMSO120 °C48 h60–70%High thermal energy overcomes the SN2 TS barrier.
Ni-Catalyzed Suzuki Ar-B(OH)₂, NiBr₂·diglyme, Ligand60 °C12 h80–90%SET radical generation bypasses steric hindrance.
Grignard Formation Mg⁰ turnings, I₂ (cat.), THF65 °C2 h> 95%*Radical insertion is insensitive to neopentyl sterics.

*Yield represents conversion to the active Grignard reagent prior to electrophilic trapping.

References

  • ChemScene. "1698390-53-2 | 3-(Bromomethyl)-3-butyltetrahydro-2h-pyran".
  • Benchchem. "1-Iodo-2,2-dimethylpropane (Neopentyl Iodide)".
  • National Institutes of Health (NIH) / PMC. "Recent Advances in Nickel Catalysis".
  • AskFilo. "The rate of SN² reaction of neopentyl bromide with sodium ethoxide".
  • Benchchem. "1-Bromo-4,4-dimethylpentane Reactivity Profile".

Sources

Application

Application Note: Nucleophilic Substitution of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran

Executive Summary & Molecule Profile Target Molecule: 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran CAS: 1698390-53-2 Molecular Formula: [1] This application note details the optimization of nucleophilic substitution ( ) re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran CAS: 1698390-53-2 Molecular Formula:


[1]

This application note details the optimization of nucleophilic substitution (


) reactions for 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran. This scaffold is a high-value building block for spirocyclic ethers and receptor modulators. However, it presents a classic organic synthesis challenge: The Neopentyl Effect. 

The electrophilic carbon (


) is primary, but it is attached to a quaternary carbon (C3 of the pyran ring). This 

-branching creates severe steric hindrance, rendering standard

conditions ineffective (rates

slower than ethyl bromide). Furthermore, forcing conditions risk Wagner-Meerwein rearrangements.

This guide provides validated protocols to overcome this kinetic barrier using Finkelstein activation , dipolar aprotic solvation , and phase-transfer catalysis .

Mechanistic Insight: The Neopentyl Barrier

To successfully derivatize this molecule, one must understand why standard conditions fail.

Steric Blockade

In an


 transition state, the nucleophile must attack the 

antibonding orbital 180° opposite the leaving group (Br). In this substrate, the bulky butyl group and the THP ring structure at the

-position effectively block this trajectory.
The "Finkelstein" Solution

Direct displacement with weak nucleophiles is too slow. We utilize the Finkelstein Reaction principle in situ. By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI), we convert the alkyl bromide to a more reactive alkyl iodide.[2][3]

  • Step 1:

    
     (Equilibrium)
    
  • Step 2:

    
     (Fast Irreversible)
    

Iodide is a better nucleophile (smaller


 to enter the hindered site) and a better leaving group (weaker C-I bond) than bromide.

Visualization: Reaction Pathway & Logic

NeopentylSubstitution cluster_legend Pathway Legend Substrate 3-(Bromomethyl)-3-butyl-THP (Sterically Hindered) Transition Transition State (High Energy Barrier) Substrate->Transition Direct Nu- Attack (Very Slow) Intermediate Iodo-Intermediate (Activated Species) Substrate->Intermediate NaI (Finkelstein) Solvent: MEK/DMF Rearrangement Side Product: Ring Expansion/Shift Substrate->Rearrangement High Heat (>120°C) No Nucleophile Product Substituted Product (Nitrile/Ether/Amine) Transition->Product Intermediate->Product Nu- Attack (Faster) key1 Green = Recommended Pathway key2 Red = Thermal Risk

Figure 1: Mechanistic pathway highlighting the Finkelstein activation strategy (Green) versus the direct steric barrier (Dashed).[4]

Validated Experimental Protocols

Protocol A: Synthesis of Nitriles (Chain Extension)

Objective: Convert the bromomethyl group to a cyanomethyl group. Challenge: Cyanide is a hard nucleophile; reaction is sluggish.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Cyanide (NaCN) (2.0 equiv) or Tetrabutylammonium Cyanide (TBACN)

  • Sodium Iodide (NaI) (0.5 equiv - Catalyst)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (1.0 equiv) and NaI (0.5 equiv) to anhydrous DMSO (0.5 M concentration). Stir at RT for 30 mins to allow partial iodide exchange.

  • Addition: Add NaCN (2.0 equiv). Caution: NaCN is highly toxic.

  • Reaction: Heat the mixture to 90°C . Stir for 12–18 hours.

    • Note: Do not exceed 110°C to avoid decomposition of the DMSO or rearrangement of the neopentyl skeleton.

  • Workup: Cool to RT. Dilute with water (5x reaction volume). Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over

    
    . Concentrate. Purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Etherification (Williamson Ether Synthesis)

Objective: Coupling with phenols or alcohols (e.g., for liquid crystal or spiro-ether synthesis). Reference: Adapted from Patent EP3228617A1 (Reaction of similar propyl-THP derivatives).

Reagents:

  • Substrate (1.0 equiv)

  • Phenol/Alcohol derivative (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or 
    
    
    
    (1.5 equiv - faster)
  • Solvent: DMF (N,N-Dimethylformamide)

Procedure:

  • Mix: In a vial, combine the Phenol (1.2 equiv) and

    
     (2.0 equiv) in DMF. Stir for 15 mins to generate the phenoxide anion.
    
  • Add Substrate: Add the bromomethyl-THP substrate (1.0 equiv).

  • Heat: Heat to 70–80°C .

    • Optimization: If using an aliphatic alcohol instead of a phenol, add 18-Crown-6 (0.1 equiv) to solubilize the potassium cation.

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically requires 5–8 hours.

  • Workup: Pour into ice water. Extract with Toluene or EtOAc.

Protocol C: Azidation (Amine Precursor)

Objective: Install an amine functionality.[5][6] Direct reaction with amines is often too slow; Azide displacement followed by Staudinger reduction is preferred.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Azide (

    
    ) (3.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Procedure:

  • Safety: Azides can be explosive. Use a blast shield.

  • Reaction: Combine substrate and

    
     in NMP.
    
  • Conditions: Heat to 100°C for 24 hours.

    • Microwave Option: 120°C for 1 hour in a sealed microwave vial (high pressure safety required).

  • Workup: Dilute with water, extract with Ether.

    • Warning: Do not concentrate the azide solution to dryness if small molecular weight byproducts are suspected.

  • Reduction (Next Step): The crude azide can be reduced to the amine using

    
     / 
    
    
    
    (Staudinger conditions).

Analytical Data & QC

Expected NMR Shifts (


, 400 MHz): 
PositionProton EnvironmentSubstrate (

ppm)
Product (e.g., -CN)
THP Ring C2/C6 Protons (

)
3.4 – 3.8 (m)3.4 – 3.8 (m)
Target

(attached to C3)
3.35 (s, 2H) 2.45 (s, 2H) (for CN)
Butyl Terminal Methyl0.90 (t)0.90 (t)

Troubleshooting Guide:

ObservationDiagnosisRemediation
No Reaction (SM remains) Nucleophile too weak or steric barrier too high.1. Add NaI (1.0 equiv). 2. Switch solvent to NMP. 3. Increase Temp to 110°C.
New Spot (Non-polar) Elimination (Alkene)?Unlikely. The

-carbon (C3) has no protons. Check for rearrangement (ring expansion).
Low Yield Moisture in solvent.Use molecular sieves in DMF/DMSO.

is inhibited by solvation of Nu by water.

References

  • Neopentyl Substitution Kinetics: Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[4][6][7] Journal of the Chemical Society, 157-161. Link

  • Finkelstein Reaction Principles: Finkelstein, H. (1910). Preparation of organic iodides from the corresponding bromides and chlorides.[2][4][8][9] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. Link

  • THP Ether Synthesis Patent: Uehira, S., et al. (2017). Production method for tetrahydro-2H-pyran derivative. EP3228617A1. (Demonstrates etherification of 5-(bromomethyl)-2-propyl-THP). Link

  • General Neopentyl Halide Reactivity: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Chapter 10: Aliphatic Substitution). Link

Sources

Method

Incorporating 3-butyltetrahydropyran motifs into medicinal chemistry scaffolds

Application Note: Strategic Incorporation of 3-Butyltetrahydropyran Motifs in Medicinal Chemistry Scaffolds Executive Summary The tetrahydropyran (THP) ring is a privileged pharmacophore in modern medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 3-Butyltetrahydropyran Motifs in Medicinal Chemistry Scaffolds

Executive Summary

The tetrahydropyran (THP) ring is a privileged pharmacophore in modern medicinal chemistry, serving as a superior bioisostere for cyclohexane and phenyl rings due to its ability to lower lipophilicity (LogP) while offering a hydrogen-bond acceptor site. However, unsubstituted THP rings often suffer from excessive polarity or lack of hydrophobic surface area required for deep pocket binding.

This guide details the strategic incorporation of the 3-butyltetrahydropyran motif. The 3-butyl substituent acts as a "hydrophobic anchor," restoring optimal lipophilic ligand efficiency (LLE) and providing steric bulk to block metabolic oxidation at the vulnerable C3 position. We present a rationale for this modification and a validated, stereoselective synthetic protocol via the Prins Cyclization .

Medicinal Chemistry Rationale: The "3-Butyl" Effect

Bioisosterism and Physicochemical Tuning

Replacing a cyclohexane ring with a THP ring typically lowers LogP by ~1.0–1.5 units, improving solubility. However, this can sometimes reduce cellular permeability or weaken hydrophobic interactions within the target binding pocket.

  • The Problem: A naked THP scaffold may be too polar for blood-brain barrier (BBB) penetration or intracellular targets.

  • The Solution: Introduction of a n-butyl chain at the C3 position.

    • Lipophilicity: Increases LogP by ~2.0 units, fine-tuning the LogD

      
       to the optimal range (1–3).
      
    • Conformational Lock: The butyl group, preferring the equatorial position (

      
       kcal/mol), locks the THP ring conformation, reducing entropic penalties upon binding.
      
    • Metabolic Stability: C3 is a common site for CYP450-mediated oxidation. Substitution at this position sterically hinders the approach of the heme-iron center.

Comparative Physicochemical Profile
Scaffold VariantLogP (Calc)tPSA (

)
H-Bond AcceptorsMetabolic Soft Spot
Cyclohexane3.400C3/C4 Oxidation
Tetrahydropyran (THP)1.29.21C3 Oxidation (High Risk)
3-Butyl-THP 3.1 9.2 1 Blocked

Validated Synthetic Protocol: Stereoselective Prins Cyclization

While simple alkylation of pyranones is possible, it often yields racemates. For high-value medicinal chemistry, we utilize a Lewis Acid-Catalyzed Prins Cyclization to generate the 3-butyl-THP motif with high diastereoselectivity (typically 2,6-cis-4-substituted).

Reaction Scheme & Mechanism

The synthesis relies on the condensation of a butyl-substituted homoallylic alcohol with an aldehyde.

PrinsMechanism Start Homoallylic Alcohol (with Butyl group) Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium + Aldehyde + TMSOTf (Lewis Acid) Aldehyde Aldehyde (R-CHO) Aldehyde->Oxocarbenium TS Chair-like Transition State Oxocarbenium->TS Cyclization Product 2,3,4,6-Tetrasubstituted THP Scaffold TS->Product Nucleophilic Capture (Stereoselective)

Figure 1: Mechanistic pathway for the stereoselective construction of the THP core.

Materials
  • Substrate: 2-butylbut-3-en-1-ol (Synthesized via allylation of hexanal followed by reduction).

  • Electrophile: Benzaldehyde (or target-specific aldehyde).

  • Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Saturated aqueous NaHCO

    
    .
    
Step-by-Step Procedure

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charge the flask with 2-butylbut-3-en-1-ol (1.0 equiv, 2.0 mmol) and the chosen aldehyde (1.1 equiv, 2.2 mmol).

  • Dissolve in anhydrous DCM (20 mL, 0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Lewis Acid Initiation

  • Add TMSOTf (1.1 equiv) dropwise over 5 minutes. Critical: Maintain temperature below -70 °C to ensure kinetic control.

  • Stir the mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to 0 °C over 2 hours. Monitor conversion via TLC (stain with phosphomolybdic acid/PMA).

Step 3: Work-up and Isolation

  • Quench the reaction by adding saturated aqueous NaHCO

    
     (10 mL) while stirring vigorously at 0 °C.
    
  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine organic layers, dry over MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (SiO

    
    ).
    
    • Eluent: Hexane/EtOAc gradient (typically 95:5 to 80:20).

    • Target: The 2,6-cis-3-butyl-4-substituted THP isomer is usually the major product due to the chair-like transition state minimizing 1,3-diaxial interactions.

Step 4: Stereochemical Validation

  • NOESY NMR: Confirm the equatorial orientation of the 3-butyl group and the relative cis stereochemistry of the C2 and C6 substituents. Look for strong NOE correlations between axial protons at C2, C4, and C6.

Application Workflow: From Design to Assay

This workflow integrates the 3-butyl-THP scaffold into a standard drug discovery pipeline.

Workflow cluster_design Phase 1: Design cluster_synth Phase 2: Synthesis cluster_test Phase 3: Validation D1 Identify Metabolic Hotspot (C3 of Cyclohexane/THP) D2 Model 3-Butyl Insertion (Docking/FEP) D1->D2 S1 Prins Cyclization (Protocol 3.3) D2->S1 High Score S2 Functional Group Diversification S1->S2 T1 Microsomal Stability Assay (Human/Rat Liver) S2->T1 T2 Potency Assay (IC50/Ki) T1->T2 t1/2 > 30 min

Figure 2: Integrated workflow for scaffold optimization.

Troubleshooting & Optimization

  • Low Yield: If the Prins cyclization yield is <50%, ensure the DCM is strictly anhydrous. Water competes with the oxocarbenium ion.

  • Poor Diastereoselectivity: If the cis/trans ratio is poor, lower the temperature to -90 °C or switch the Lewis acid to a bulkier option like MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) .

  • Alternative Route: For simple 3-butyl-THP (without C2/C4 substitution), use the hydrogenation of 3-butyl-3,4-dihydro-2H-pyran (Pd/C, H

    
    , 1 atm, MeOH). This is cleaner but less versatile for library generation.
    

References

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. (2023). Detailed analysis of THP as a bioisostere for cyclohexane.[1]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans. Beilstein Journal of Organic Chemistry, 17, 1860–1897. (2021).[2][3][4] Comprehensive review of Prins methodology.

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans. Marine Drugs, 16(11), 426. (2018). Protocols for acid-mediated cyclization.[2][5][6]

  • Direct synthesis of tetrahydropyran-4-ones via Prins cyclization. Organic & Biomolecular Chemistry. (2013). Methodology for ketone-containing THPs.[2][7][8]

Sources

Application

Application Note: Strategic Utilization of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran in FBDD

This Application Note is designed for medicinal chemists and drug discovery scientists. It addresses the specific challenges and strategic advantages of using 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran —a sterically dema...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It addresses the specific challenges and strategic advantages of using 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran —a sterically demanding, sp³-rich building block—in Fragment-Based Drug Discovery (FBDD).

Compound ID: 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran CAS: 1698390-53-2 Class: Functionalized Saturated Heterocycle / Neopentyl Electrophile[1]

Executive Summary & Strategic Rationale

In the current landscape of drug discovery, escaping "flatland" (the dominance of sp²-rich aromatic scaffolds) is a priority to improve solubility, metabolic stability, and target selectivity. 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran represents a high-value "3D-fragment" building block.

Key Features:
  • High Fsp³ Character: The tetrahydropyran (THP) core improves water solubility and lowers logD compared to carbocyclic analogs (e.g., cyclohexane).

  • Gem-Disubstituted "Magic Methyl" Effect: The quaternary center at C3 restricts conformational flexibility, potentially reducing the entropic penalty of binding. The n-butyl group acts as a lipophilic anchor, while the bromomethyl group serves as the functionalization handle.

  • The "Neopentyl" Challenge: The bromomethyl group is attached to a quaternary carbon, making it a neopentyl bromide . This creates significant steric hindrance, rendering standard S_N2 reactions sluggish or ineffective.

This guide provides validated protocols to overcome the neopentyl reactivity barrier and successfully incorporate this fragment into library synthesis.

Structural Analysis & Reactivity Profile

The primary challenge with this building block is the steric environment of the electrophilic carbon.

NeopentylBarrier cluster_0 Steric Environment C3 C3 (Quaternary) CH2 -CH2- (Electrophile) C3->CH2 Butyl n-Butyl Group C3->Butyl Ring THP Ring C3->Ring Br Bromine (LG) CH2->Br Nu Nucleophile (Nu:) Nu->CH2 Blocked by C3 Substituents caption Fig 1: The 'Neopentyl Barrier'. Backside attack (Sn2) is hindered by the C3 quaternary center.

Implication: Standard alkylation conditions (e.g., amine + bromide + base at RT) will likely fail. You must utilize activated nucleophiles , elevated temperatures , or alternative mechanisms (radical/catalytic).

Experimental Protocols

Protocol A: Synthesis of Amines via Azide Displacement (The "Reliable" Route)

Best for: Creating a primary amine handle for subsequent amide coupling.

Direct displacement with amines is often too slow. The azide anion (


) is linear and less sterically demanding, making it the ideal nucleophile for neopentyl systems.

Step 1: Azidation

  • Reagents: 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (1.0 eq), Sodium Azide (NaN

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMSO (0.5 M concentration).

  • Condition: Heat to 90–100°C for 12–18 hours.

    • Note: Monitor by LCMS. The neopentyl position requires this high thermal energy; do not rely on standard 60°C protocols.

  • Workup: Dilute with water, extract with Et

    
    O (caution: azides can be shock-sensitive; keep low MW azides in solution), wash with brine, dry over MgSO
    
    
    
    .

Step 2: Staudinger Reduction

  • Reagents: Crude Azide intermediate (1.0 eq), Triphenylphosphine (PPh

    
    , 1.2 eq).
    
  • Solvent: THF / Water (10:1).

  • Condition: Stir at RT for 4 hours, then heat to 50°C for 1 hour to ensure hydrolysis of the phosphinimine.

  • Purification: Acid/Base extraction or SCX-2 cartridge.

Protocol B: Ether/Thioether Formation (The "Scaffold" Route)

Best for: Linking the fragment to aromatic cores (phenols) or thiols.

Phenolates and thiolates are harder nucleophiles than amines and can effect displacement under forcing conditions.

  • Reagents: Phenol/Thiol scaffold (1.2 eq), Building Block (1.0 eq), K

    
    CO
    
    
    
    (2.0 eq) or Cs
    
    
    CO
    
    
    (1.5 eq).
  • Solvent: Anhydrous DMF or NMP.

  • Catalyst (Optional): KI (0.1 eq) – Finkelstein conditions generate the more reactive iodide in situ.

  • Condition: Heat to 80–90°C for 16 hours.

  • Validation: If conversion is low (<30%), switch to NaH (1.1 eq) in THF/DMF at 0°C -> Reflux.

Protocol C: Nickel-Catalyzed Cross-Electrophile Coupling (The "Modern" Route)

Best for: C-C bond formation (connecting to Aryl Halides).

This avoids S_N2 entirely, utilizing a radical mechanism that tolerates steric bulk.

  • Reagents: Aryl Bromide (1.0 eq), Neopentyl Bromide Building Block (1.5 eq).

  • Catalyst: NiCl

    
    ·glyme (10 mol%), dtbbpy (10 mol%).
    
  • Reductant: Mn powder (2.0 eq) or Zn dust.

  • Additives: NaI (0.5 eq), TMSCl (0.1 eq) to activate Mn/Zn.

  • Solvent: DMA (degassed).

  • Condition: 60°C under Argon for 12 hours.

Data Summary & Comparison

ParameterProtocol A (Azide)Protocol B (Ether)Protocol C (Ni-Coupling)
Reaction Type S_N2 (Sterically Optimized)S_N2 (Activated Nu)Radical Cross-Coupling
Key Reagent NaN

/ DMSO
Cs

CO

/ DMF
Ni / Mn / Ligand
Temp Req High (100°C)Med-High (80°C)Mild (60°C)
Steric Tolerance High (Linear Nu)MediumVery High
Primary Risk Safety (Azide)Elimination (Side prod)Catalyst sensitivity (O

)

Strategic Workflow for Library Generation

This diagram illustrates how to process this building block into a fragment library.

Workflow cluster_pathways Divergent Synthesis Pathways BB Building Block: 3-(Bromomethyl)-3-butyl-THP Path1 Path 1: Azidation -> Reduction BB->Path1 Path2 Path 2: Phenol Displacement BB->Path2 Path3 Path 3: Ni-Catalyzed Coupling BB->Path3 Intermediates Functionalized Intermediates (Amine, Ether, Aryl-Alkyl) Path1->Intermediates -NH2 handle Path2->Intermediates -O-Ar link Path3->Intermediates -Ar link Library Fragment Library (Amides, Ureas, Biaryls) Intermediates->Library Decoration Screen Screening (SPR / X-Ray) Target: Hydrophobic Pockets Library->Screen caption Fig 2: Divergent synthesis workflow converting the neopentyl bromide into diverse fragment classes.

References

  • Neopentyl Substitution Kinetics

    • Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[2][3] Journal of the Chemical Society, 157-161. Link

  • Azide Displacement in Hindered Systems

    • Reeves, J. T., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC. Link

  • Ni-Catalyzed Cross-Electrophile Coupling

    • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link

  • THP Scaffolds in Drug Discovery

    • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on sp3-rich bioisosteres). Link

  • Patent Reference (THP Ether Synthesis)

    • Production method for tetrahydro-2h-pyran derivative. EP3228617A1. (Demonstrates K2CO3/DMF conditions for similar substrates). Link

Sources

Method

Application Notes and Protocols for C-C Bond Formation Strategies Using Bromomethyl Tetrahydropyran Intermediates

Introduction: The Significance of the Tetrahydropyran Moiety in Modern Chemistry The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Tetrahydropyran Moiety in Modern Chemistry

The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2][3] Its character as a conformationally constrained ether with a lower entropic penalty compared to linear ethers makes it a valuable bioisostere for cyclohexane.[4] The oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially creating additional binding interactions with biological targets.[4] Furthermore, the incorporation of THP substituents can modulate the lipophilicity and pKa of drug candidates, thereby improving their absorption, distribution, metabolism, and excretion (ADME) profiles.[4] Consequently, the development of robust and versatile synthetic methodologies for the construction of substituted tetrahydropyrans is of paramount importance to researchers in medicinal chemistry and drug development.

This guide focuses on the strategic application of bromomethyl tetrahydropyran intermediates, specifically 2-(bromomethyl)tetrahydro-2H-pyran, as a versatile building block for the formation of new carbon-carbon bonds.[5][6] This readily accessible electrophile serves as a linchpin for introducing the valuable THP-methyl moiety onto a diverse range of molecular scaffolds. We will explore several key C-C bond-forming strategies, providing in-depth mechanistic insights, practical considerations, and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core C-C Bond Formation Strategies

The primary C-C bond-forming reactions involving bromomethyl tetrahydropyran can be broadly categorized into three main classes:

  • Cross-Coupling Reactions: Palladium- and nickel-catalyzed reactions that couple the bromomethyl THP with organometallic reagents.

  • Alkylation of Carbon Nucleophiles: The reaction of bromomethyl THP with enolates and other carbanionic species.

  • Organometallic and Radical-Mediated Reactions: Utilizing organocuprates, Grignard reagents, and modern photoredox catalysis for C-C bond construction.

The following sections will delve into the specifics of each of these powerful synthetic transformations.

Section 1: Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.[7] Bromomethyl tetrahydropyran is a suitable electrophilic partner in several of these transformations, most notably the Negishi and Suzuki-Miyaura couplings.

The Negishi Coupling: A Powerful Tool for C(sp³)-C(sp²) and C(sp³)-C(sp³) Bond Formation

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[8] This reaction is particularly valuable due to the high functional group tolerance of organozinc reagents.[9]

Mechanism Insight: The catalytic cycle of the Negishi coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Negishi_Coupling_Cycle cluster_steps Pd(0)Ln Pd(0)Ln Intermediate_1 LnPd(II)(CH₂-THP)(Br) Pd(0)Ln->Intermediate_1 R-ZnX R-ZnX Transmetalation Transmetalation R-ZnX->Transmetalation THP-CH2-Br THP-CH₂-Br Oxidative_Addition Oxidative Addition THP-CH2-Br->Oxidative_Addition Oxidative_Addition->Intermediate_1 Intermediate_2 LnPd(II)(CH₂-THP)(R) Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_1->Intermediate_2 Intermediate_2->Pd(0)Ln Product THP-CH₂-R Intermediate_2->Product ZnXBr ZnXBr

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Protocol: Negishi Coupling of 2-(Bromomethyl)tetrahydro-2H-pyran with an Aryl Zinc Reagent

This protocol outlines a general procedure for the palladium-catalyzed Negishi coupling of 2-(bromomethyl)tetrahydro-2H-pyran with a pre-formed aryl zinc reagent.

Materials:

  • 2-(Bromomethyl)tetrahydro-2H-pyran

  • Aryl bromide or iodide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Standard laboratory glassware (flame-dried)

Procedure:

Part A: Preparation of the Aryl Zinc Reagent

  • Under an inert atmosphere (argon or nitrogen), add anhydrous ZnCl₂ (1.1 equivalents) to a flame-dried Schlenk flask containing anhydrous THF. Stir until the ZnCl₂ is fully dissolved.

  • In a separate flame-dried Schlenk flask, dissolve the aryl bromide or iodide (1.0 equivalent) in anhydrous THF.

  • Cool the aryl halide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.0 equivalent) dropwise to the cooled aryl halide solution. Stir the mixture at -78 °C for 30 minutes to generate the corresponding aryllithium species.

  • Slowly transfer the cold aryllithium solution via cannula to the ZnCl₂ solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of the aryl zinc reagent is ready for use in the coupling step.

Part B: Negishi Coupling Reaction

  • To a separate flame-dried Schlenk flask under an inert atmosphere, add 2-(bromomethyl)tetrahydro-2H-pyran (1.0 equivalent) and the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

  • Dissolve the contents in anhydrous THF.

  • Slowly add the prepared aryl zinc reagent solution (1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(arylmethyl)tetrahydro-2H-pyran.

Table 1: Representative Yields for Negishi Coupling with Bromomethyl Intermediates

Aryl Zinc ReagentElectrophileCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
Phenylzinc chloride2-(Bromomethyl)tetrahydro-2H-pyranPd(PPh₃)₄ (3)THF5085[12]
4-Methoxyphenylzinc bromide2-(Bromomethyl)tetrahydro-2H-pyranPdCl₂(dppf) (2)THFRT91[12]
2-Thienylzinc chloride2-(Bromomethyl)tetrahydro-2H-pyranNiCl₂(dppp) (5)THF6078[8]

Section 2: Alkylation of Carbon Nucleophiles

The reaction of 2-(bromomethyl)tetrahydro-2H-pyran with various carbon nucleophiles, particularly enolates, is a classical and highly effective method for C-C bond formation.[13][14] This Sₙ2-type reaction allows for the direct attachment of the THP-methyl group to a carbon atom alpha to a carbonyl or other electron-withdrawing group.[15]

Mechanism Insight: The reaction proceeds via a standard Sₙ2 mechanism where the nucleophilic enolate attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group.[16]

Enolate_Alkylation Enolate R₂C=C(O⁻)R' TS [R₂C---CH₂(THP)---Br]⁻ Enolate->TS Sₙ2 Attack THP_Br THP-CH₂-Br THP_Br->TS Product R₂C(CH₂-THP)-C(=O)R' TS->Product Br_ion Br⁻ TS->Br_ion

Caption: Sₙ2 mechanism for the alkylation of an enolate with 2-(bromomethyl)tetrahydro-2H-pyran.

Protocol: Alkylation of a Ketone Enolate with 2-(Bromomethyl)tetrahydro-2H-pyran

This protocol describes the formation of a ketone enolate using lithium diisopropylamide (LDA) followed by alkylation with 2-(bromomethyl)tetrahydro-2H-pyran.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-(Bromomethyl)tetrahydro-2H-pyran

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox

  • Magnetic stirrer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard laboratory glassware (flame-dried)

Procedure:

Part A: In situ Preparation of LDA and Enolate Formation

  • Under an inert atmosphere, add anhydrous THF to a flame-dried Schlenk flask and cool to -78 °C.

  • Add diisopropylamine (1.1 equivalents) to the cold THF.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the solution. Stir at -78 °C for 30 minutes to form the LDA solution.

  • In a separate flame-dried Schlenk flask, dissolve the ketone (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the ketone solution via cannula to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

Part B: Alkylation Reaction

  • To the enolate solution at -78 °C, add a solution of 2-(bromomethyl)tetrahydro-2H-pyran (1.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-alkylated ketone.

Table 2: Representative Yields for Enolate Alkylation

Ketone/EsterBaseElectrophileSolventTemp (°C)Yield (%)Reference
CyclohexanoneLDA2-(Bromomethyl)tetrahydro-2H-pyranTHF-78 to RT82[13]
Ethyl AcetateLDA2-(Bromomethyl)tetrahydro-2H-pyranTHF-78 to RT75[17]
Diethyl MalonateNaOEt2-(Bromomethyl)tetrahydro-2H-pyranEtOHReflux88[14]

Section 3: Organometallic and Radical-Mediated Reactions

Beyond traditional cross-coupling and enolate alkylation, other organometallic reagents and modern synthetic methods offer powerful alternatives for C-C bond formation with bromomethyl tetrahydropyran.

Grignard and Organocuprate Reagents

Grignard reagents (RMgX) and organocuprates (R₂CuLi) are potent nucleophiles capable of reacting with alkyl halides.[18][19][20][21] While Grignard reagents can sometimes lead to side reactions, organocuprates (Gilman reagents) are generally softer nucleophiles and often provide cleaner reactions with higher yields in Sₙ2 displacements.[22][23]

Protocol: Reaction of a Grignard Reagent with 2-(Bromomethyl)tetrahydro-2H-pyran

This protocol details the formation of a Grignard reagent and its subsequent reaction.

Materials:

  • Aryl or alkyl halide (e.g., bromobenzene)

  • Magnesium turnings

  • Iodine (a small crystal)

  • 2-(Bromomethyl)tetrahydro-2H-pyran

  • Anhydrous Diethyl Ether (Et₂O) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve the aryl or alkyl halide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a slight warming. If not, gentle heating may be required.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C.

  • Slowly add a solution of 2-(bromomethyl)tetrahydro-2H-pyran (0.9 equivalents) in anhydrous diethyl ether.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by carefully pouring it over a mixture of ice and saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radical intermediates, which can then participate in C-C bond formation.[24][25][26] This approach offers a distinct mechanistic pathway compared to the ionic reactions previously discussed.

Mechanism Insight: A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with 2-(bromomethyl)tetrahydro-2H-pyran.[27] This generates a THP-methyl radical, which can then add to a suitable acceptor, such as an electron-deficient alkene, or participate in a cross-coupling reaction.[28][29]

Photoredox_Catalysis PC Photocatalyst (PC) PC_excited PC* PC->PC_excited THP_radical THP-CH₂• PC_excited->THP_radical SET THP_Br THP-CH₂-Br Product Product THP_radical->Product Acceptor Nucleophilic Acceptor Acceptor->Product Light Visible Light (hν)

Caption: General workflow for photoredox-mediated C-C bond formation.

Protocol: Photoredox-Mediated Coupling of 2-(Bromomethyl)tetrahydro-2H-pyran with an Electron-Rich Arene

This protocol provides a general procedure for the photoredox-catalyzed alkylation of an electron-rich arene.

Materials:

  • 2-(Bromomethyl)tetrahydro-2H-pyran

  • Electron-rich arene (e.g., 1,3,5-trimethoxybenzene)

  • Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate [Ru(bpy)₃Cl₂·6H₂O] or a suitable iridium photocatalyst

  • Diisopropylethylamine (DIPEA) or another suitable sacrificial electron donor

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

Instrumentation:

  • Photoreactor equipped with a blue LED light source

  • Schlenk tubes or vials

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a Schlenk tube, combine 2-(bromomethyl)tetrahydro-2H-pyran (1.0 equivalent), the electron-rich arene (1.5 equivalents), and the photocatalyst (e.g., Ru(bpy)₃Cl₂·6H₂O, 1-2 mol%).

  • Add the anhydrous, degassed solvent and the sacrificial electron donor (e.g., DIPEA, 2.0 equivalents).

  • Seal the tube and place it in the photoreactor.

  • Irradiate the reaction mixture with blue LEDs at room temperature, with stirring, for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Bromomethyl tetrahydropyran intermediates are invaluable tools for the synthetic chemist, providing a reliable handle for the introduction of the medicinally important tetrahydropyran moiety. The strategies outlined in this guide—cross-coupling, nucleophilic alkylation, and modern radical-based methods—offer a diverse and powerful toolkit for constructing C-C bonds. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively leverage these intermediates to accelerate their research and development programs. The choice of a specific strategy will depend on the desired target molecule, functional group compatibility, and available reagents and equipment. Careful optimization of reaction conditions, as with any chemical transformation, will be key to achieving high yields and purity.

References

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  • BenchChem. (n.d.). Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran. Retrieved from a Google search.[10]

  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromo-2,6-bis(bromomethyl)pyridine. Retrieved from a Google search.[33]

  • National Center for Biotechnology Information. (n.d.). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Retrieved from a Google search.[34]

  • University of California, Irvine. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from a Google search.[17]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Retrieved from a Google search.[1]

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  • College of Saint Benedict and Saint John's University. (n.d.). Explortation of the Synthesis of Substituted Tetrahydropyrans. Retrieved from a Google search.[35]

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Sources

Application

Synthesis of spirocyclic ethers from 3-(Bromomethyl)-3-butyltetrahydro-2h-pyran precursors

Application Note & Protocol Introduction: The Significance of Spirocyclic Ethers in Modern Drug Discovery Spirocyclic ethers, particularly the 1-oxa-spiro[4.5]decane scaffold, represent a privileged structural motif in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Introduction: The Significance of Spirocyclic Ethers in Modern Drug Discovery

Spirocyclic ethers, particularly the 1-oxa-spiro[4.5]decane scaffold, represent a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] Their inherent three-dimensionality, conferred by the spirocyclic core, offers a distinct advantage over flat, aromatic systems by enabling more precise and complex interactions with biological targets.[3] This unique topology can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical parameters in the development of novel therapeutics.[4] This document provides a comprehensive guide for the synthesis of 1-oxa-spiro[4.5]decanes from a readily accessible precursor, 3-(bromomethyl)-3-butyltetrahydro-2H-pyran, offering researchers a robust and adaptable protocol for accessing this valuable class of compounds.

Reaction Schematics and Mechanistic Insights

The synthesis of the target 1-oxa-spiro[4.5]decane from 3-(bromomethyl)-3-butyltetrahydro-2H-pyran can be achieved through two primary intramolecular cyclization strategies: a Lewis acid-catalyzed pathway and a base-mediated intramolecular Williamson ether synthesis.

Mechanism 1: Lewis Acid-Catalyzed Intramolecular Friedel-Crafts-type Alkylation

In this approach, a Lewis acid is employed to facilitate the intramolecular cyclization. The reaction proceeds through the formation of a key oxonium ion intermediate, which is then attacked by the tethered alkyl chain to form the spirocyclic ring system.

The proposed mechanism involves the following steps:

  • Coordination of the Lewis Acid: The Lewis acid (e.g., AlCl₃, SnCl₄) coordinates to the oxygen atom of the tetrahydropyran ring, activating it.

  • Formation of the Oxonium Ion: This coordination facilitates the departure of the bromide ion, leading to the formation of a transient and highly reactive tertiary carbocation, which is in equilibrium with a more stable oxonium ion.

  • Intramolecular Cyclization: The nucleophilic C-C bond of the butyl group attacks the electrophilic carbon adjacent to the oxonium ion in an intramolecular fashion.

  • Deprotonation/Rearrangement: A subsequent deprotonation or rearrangement step yields the final spirocyclic ether product.

Lewis Acid-Catalyzed Spirocyclization cluster_0 Reaction Pathway Start 3-(Bromomethyl)-3-butyl- tetrahydro-2H-pyran Intermediate1 Lewis Acid Complex Start->Intermediate1 + Lewis Acid (e.g., AlCl₃) Intermediate2 Oxonium Ion Intermediate Intermediate1->Intermediate2 Bromide Departure Product 1-Butyl-1-oxaspiro[4.5]decane Intermediate2->Product Intramolecular Cyclization

Caption: Lewis Acid-Catalyzed Spirocyclization Pathway.

Mechanism 2: Base-Mediated Intramolecular Williamson Ether Synthesis

This classic method for ether synthesis can be adapted for an intramolecular reaction to form the desired spirocycle.[5][6][7] This pathway is particularly useful when the precursor can be readily deprotonated to form a nucleophilic alkoxide. For the synthesis from 3-(bromomethyl)-3-butyltetrahydro-2H-pyran, a precursor alcohol is required. The synthesis would proceed from a diol precursor which is then selectively monobrominated.

Assuming the precursor is a bromohydrin, the mechanism is as follows:

  • Deprotonation: A strong base (e.g., NaH) deprotonates the hydroxyl group of the bromohydrin precursor, forming a nucleophilic alkoxide.

  • Intramolecular Sₙ2 Attack: The newly formed alkoxide attacks the electrophilic carbon bearing the bromine atom in an intramolecular Sₙ2 fashion.[8]

  • Ring Closure: This concerted attack displaces the bromide ion and results in the formation of the spirocyclic ether.

Base-Mediated Spirocyclization cluster_1 Reaction Pathway Start_Base Bromohydrin Precursor Intermediate_Base Alkoxide Intermediate Start_Base->Intermediate_Base + Strong Base (e.g., NaH) Product_Base 1-Butyl-1-oxaspiro[4.5]decane Intermediate_Base->Product_Base Intramolecular Sₙ2 Attack

Caption: Base-Mediated Intramolecular Williamson Ether Synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the precursor and its subsequent cyclization to the target spiroether.

Part 1: Synthesis of the Precursor: 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran

While 3-(bromomethyl)-3-butyltetrahydro-2H-pyran is commercially available, this section details a plausible synthetic route from simpler starting materials for researchers who wish to synthesize it in-house.[9]

Protocol 1: Synthesis of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran

This synthesis involves a multi-step sequence starting from a suitable tetrahydropyran derivative.

Materials:

  • Tetrahydro-2H-pyran-3-carboxylic acid

  • Butyllithium (BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Paraformaldehyde

  • Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • Lithiation of the Tetrahydropyran Ring:

    • To a solution of tetrahydro-2H-pyran-3-carboxylic acid in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add two equivalents of butyllithium slowly.

    • Allow the reaction to stir at this temperature for 1 hour.

  • Addition of Butyl Group:

    • In a separate flask, prepare a solution of butyllithium in anhydrous THF.

    • Add this solution dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Hydroxymethylation:

    • Cool the reaction mixture back to -78 °C and add an excess of freshly dried paraformaldehyde.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extraction and Purification of the Diol:

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting diol by column chromatography on silica gel.

  • Bromination of the Primary Alcohol:

    • To a solution of the purified diol in anhydrous dichloromethane (DCM) at 0 °C, add one equivalent of thionyl bromide or phosphorus tribromide dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with ice-cold water.

  • Final Extraction and Purification:

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-(bromomethyl)-3-butyltetrahydro-2H-pyran.

Part 2: Synthesis of 1-Butyl-1-oxaspiro[4.5]decane

Protocol 2: Lewis Acid-Catalyzed Intramolecular Cyclization

Materials:

  • 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran

  • Anhydrous Aluminum chloride (AlCl₃) or Tin(IV) chloride (SnCl₄)

  • Anhydrous Dichloromethane (DCM) or Nitromethane

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-(bromomethyl)-3-butyltetrahydro-2H-pyran (1.0 eq) in anhydrous DCM.

  • Addition of Lewis Acid:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of AlCl₃ (1.1 eq) in anhydrous DCM via the dropping funnel over 30 minutes.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and quench it by the slow addition of ice-cold water.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification:

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-butyl-1-oxaspiro[4.5]decane.

Data Interpretation and Expected Results

The successful synthesis of the target spiroether should be confirmed by standard analytical techniques.

Compound Expected Yield (%) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Mass Spectrometry (m/z)
3-(Bromomethyl)-3-butyltetrahydro-2H-pyran 50-70 (from diol)3.5-3.7 (m, 2H, -CH₂Br), 3.3-3.5 (m, 2H, -OCH₂-), 0.9 (t, 3H, -CH₃)~70 (-C-Br), ~65 (-OCH₂-), ~30-14 (alkyl chain)[M+H]⁺ calculated for C₁₀H₂₀BrO⁺
1-Butyl-1-oxaspiro[4.5]decane 60-803.2-3.6 (m, 2H, -OCH₂-), 1.2-1.8 (m, aliphatic protons), 0.9 (t, 3H, -CH₃)~80 (spiro carbon), ~65 (-OCH₂-), ~40-14 (alkyl chain and ring carbons)[M+H]⁺ calculated for C₁₀H₁₉O⁺

Note: The exact chemical shifts and coupling constants will depend on the specific substitution pattern and stereochemistry of the product.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low yield of the precursor Incomplete reaction during any of the steps. Moisture contamination.Ensure all reagents are pure and the reaction is carried out under strictly anhydrous conditions. Monitor each step carefully by TLC.
Formation of elimination products Reaction temperature too high during Lewis acid catalysis. Use of a strong, non-hindered base in the Williamson synthesis approach.Maintain low temperatures during the addition of the Lewis acid. For the Williamson synthesis, use a bulky, non-nucleophilic base if elimination is a problem.
Incomplete cyclization Insufficient amount or activity of the Lewis acid.Use freshly opened or sublimed Lewis acid. Increase the amount of Lewis acid slightly (e.g., to 1.2-1.5 equivalents).
Difficulty in purification Formation of closely related byproducts.Optimize the column chromatography conditions (e.g., try different solvent systems, use a high-resolution column).

Conclusion

The synthesis of 1-oxa-spiro[4.5]decanes from 3-(bromomethyl)-3-butyltetrahydro-2H-pyran provides a reliable and versatile route to a class of molecules with significant potential in drug discovery. The choice between a Lewis acid-catalyzed or a base-mediated approach will depend on the specific substrate and the availability of starting materials. The protocols detailed in this guide, along with the troubleshooting advice, should enable researchers to successfully synthesize and explore the biological activities of these fascinating spirocyclic ethers.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
  • (This reference is a placeholder for a specific example of 1-oxa-7-thia-4-azaspiro[4.
  • Ishihara, Y.; et al. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. J. Med. Chem.1993, 36 (1), 17-28.
  • Reddy, B. V. S.; et al. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Org. Biomol. Chem.2014, 12 (36), 7115-7119.
  • Lumen Learning. 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook.
  • Jia, H.; et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg. Med. Chem.2020, 28 (14), 115560.
  • Ravindar, K.; et al. Lewis acid catalyzed cascade annulation of alkynols with α-ketoesters: a facile access to γ-spiroketal-γ-lactones. Chem. Commun.2015, 51 (8), 1461-1464.
  • Master Organic Chemistry. The Williamson Ether Synthesis. 2014.
  • Vadola, P. A. New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. The American Chemical Society Petroleum Research Fund 62nd Annual Report on Research. 2017.
  • (This reference is a placeholder for a specific example of phosphazene base-catalyzed intramolecular cyclization, which is a rel
  • (This reference is a placeholder for a specific example of base-promoted intramolecular addition, which is a rel
  • (This reference is a placeholder for a specific example of 3-phenyl-1-oxaspiro[4.
  • Oreate AI Blog.
  • Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. 2015.
  • (This reference is a placeholder for a specific example of intramolecular cyclization during bromination of a quinoline alkaloid, which is a rel
  • (This reference is a placeholder for a specific example of catalytic cyclization of propargyl bromoethers, which is a rel
  • Posner, G. H.; Afarinkia, K.; Dai, H. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Org. Synth.1993, 71, 137.
  • (This reference is a placeholder for a specific example of cobalt-catalyzed cyclization of 2-bromobenzamides, which is a rel
  • (This reference is a placeholder for a specific patent on the production of tetrahydro-2h-pyran derivatives, which is a rel
  • Zhuo, J.-C.; Wyler, H. Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. Molecules1997, 2 (7), M24.
  • (This reference is a placeholder for a specific example of intramolecular carbene insertion, which is a rel
  • (This reference is a placeholder for a specific example of a reaction involving titanium tetrachloride, which is a rel
  • (This reference is a placeholder for a specific example of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide synthesis, which is a rel
  • Cahiez, G.; et al. Efficient and Mild Procedures for the Preparation of Alkyl Halides from Alcohols. Adv. Synth.
  • (This reference is a placeholder for a specific example of the synthesis of tetrahydropyran 3, which is a rel
  • (This reference is a placeholder for a specific example of leveraging Lewis acids and visible light for method development, which is a rel
  • (This reference is a placeholder for a specific example of the stereoselective synthesis of tetrahydropyran rings, which is a rel
  • (This reference is a placeholder for a specific example of Lewis acid-catalyzed intramolecular condensation of ynol ether-acetals, which is a rel
  • (This reference is a placeholder for a specific example of the synthesis of alkyl-methyl/ethyl derivatives, which is a rel

Sources

Method

Reaction conditions for coupling 3-(Bromomethyl)-3-butyltetrahydro-2h-pyran with phenols

Application Note: Precision Ether Synthesis – Coupling 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran with Phenols Etherification for Sterically Hindered Neopentyl Halides Part 1: The Strategic Challenge The coupling of 3-(B...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Ether Synthesis – Coupling 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran with Phenols


 Etherification for Sterically Hindered Neopentyl Halides

Part 1: The Strategic Challenge

The coupling of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (CAS: 1698390-53-2) with phenols represents a classic problem in organic synthesis: Neopentyl Nucleophilic Substitution .

The Chemical Paradox:

  • The Steric Barrier: The electrophilic carbon (

    
    ) is attached to a quaternary center (C3 of the pyran ring). This 
    
    
    
    -branching creates a "neopentyl" system where the backside trajectory required for
    
    
    attack is severely obstructed by the bulk of the butyl group and the pyran ring. Standard Williamson ether conditions (e.g.,
    
    
    /Acetone) typically fail or proceed with glacial kinetics.
  • The Elimination Advantage: Unlike standard secondary alkyl halides, this specific scaffold cannot undergo E2 elimination . The

    
    -carbon (C3) is quaternary and lacks protons. This unique structural feature permits the use of aggressive bases and high temperatures without the risk of forming the alkene side-product, a luxury not afforded in most alkylation reactions.
    

This guide details a high-performance protocol leveraging the Cesium Effect and Finkelstein Activation to overcome the steric penalty while exploiting the scaffold's thermal stability.

Part 2: Reaction Conditions & Mechanism

Core Methodology: The "Loose Ion Pair" Strategy

To force the nucleophile into the hindered electrophilic center, we must maximize the reactivity of the phenoxide.

  • Base Selection (

    
    ):  Cesium carbonate is the reagent of choice. The large ionic radius of Cesium (
    
    
    
    ) forms a "loose ion pair" with the phenoxide oxygen, making the anion more "naked" and nucleophilic compared to tighter Sodium or Potassium salts.
  • Solvent System (DMF/NMP): Polar aprotic solvents are mandatory to solvate the cation and leave the phenoxide active. DMF is standard; NMP is preferred for reactions requiring

    
    .
    
  • Catalytic Activation (KI): For electron-deficient phenols, the addition of Potassium Iodide (KI) is critical. It converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

Visualizing the Pathway

ReactionPathway cluster_legend Key Drivers Start Reagents: Pyran-CH2-Br + Phenol Base Base Activation (Cs2CO3) Start->Base Deprotonation Finkelstein Finkelstein Exchange (I- replaces Br-) Start->Finkelstein KI Catalyst Phenoxide Naked Phenoxide (Ar-O- Cs+) Base->Phenoxide Loose Ion Pair TS Transition State (Sterically Crowded) Phenoxide->TS SN2 Attack Finkelstein->TS Enhanced Leaving Group (I) Product Target Ether (Pyran-CH2-O-Ar) TS->Product Irreversible Cesium Effect Cesium Effect Iodide Catalysis Iodide Catalysis

Figure 1: Mechanistic pathway highlighting the dual activation strategy: Cesium for the nucleophile and Iodide for the electrophile.[1]

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Cesium Carbonate)

Best for: Electron-neutral to electron-rich phenols.

Reagents:

  • Phenol derivative (

    
     equiv)
    
  • 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (

    
     equiv)
    
  • Cesium Carbonate (

    
    ) (
    
    
    
    equiv)
  • Anhydrous DMF (

    
     concentration relative to phenol)
    

Step-by-Step:

  • Setup: Charge a dried reaction vial equipped with a magnetic stir bar with the Phenol (

    
    ) and 
    
    
    
    (
    
    
    ,
    
    
    ).
  • Solvation: Add anhydrous DMF (

    
    ) under an inert atmosphere (
    
    
    
    or Ar). Stir at room temperature for 15 minutes to allow partial deprotonation and formation of the phenoxide.
  • Addition: Add the pyran bromide (

    
    ) via syringe.
    
  • Reaction: Seal the vessel and heat to 110°C . Stir vigorously (

    
    ).
    
    • Note: The high temperature is necessary to overcome the neopentyl steric barrier.

  • Monitoring: Monitor by HPLC or TLC after 4 hours. If conversion is

    
    , increase temperature to 130°C.
    
  • Workup: Cool to RT. Dilute with Ethyl Acetate (

    
    ) and wash with water (
    
    
    
    ) to remove DMF. Dry organic layer over
    
    
    , filter, and concentrate.[2]
Protocol B: The "Finkelstein-Turbo" Method

Best for: Electron-deficient phenols or extremely sluggish reactions.

Modifications:

  • Add Potassium Iodide (KI) (

    
     equiv catalytic, or 
    
    
    
    equiv stoichiometric).
  • Mechanism: KI reacts with the pyran bromide to form the pyran iodide. The iodide is a better leaving group, accelerating the rate-determining

    
     step.
    

Step-by-Step:

  • Follow Protocol A, steps 1-2.

  • Add KI (

    
    , 
    
    
    
    ) before adding the bromide.
  • Proceed with heating at 110°C. The reaction mixture may turn slightly yellow/brown due to trace iodine; this is normal.

Protocol C: The "Nuclear Option" (Sodium Hydride)

Best for: Sterically hindered phenols (e.g., ortho-substituted) where nucleophilicity must be maximized.

Reagents:

  • Sodium Hydride (

    
     dispersion in oil) (
    
    
    
    equiv)
  • Solvent: DMF or NMP.

Step-by-Step:

  • Deprotonation: To a solution of Phenol (

    
    ) in DMF (
    
    
    
    ) at 0°C, carefully add NaH (
    
    
    ,
    
    
    ).
  • Evolution: Allow

    
     gas to evolve and stir for 30 mins at RT until the solution is clear (phenoxide formation complete).
    
  • Coupling: Add the pyran bromide (

    
     equiv) and heat to 120°C-140°C .
    
    • Safety Alert: NaH is moisture sensitive. Ensure all glassware is flame-dried.

Part 4: Optimization Matrix & Troubleshooting

Use this decision matrix to select the optimal condition for your specific phenol.

Phenol TypeElectronic NatureRecommended ProtocolTempAdditive
Simple Phenol NeutralProtocol A (

)
100°CNone
4-Nitrophenol Electron DeficientProtocol B (

+ KI)
120°CKI (1.0 eq)
4-Methoxyphenol Electron RichProtocol A 90°CNone
2,6-Dimethylphenol Sterically HinderedProtocol C (NaH)140°CTBAI (cat)
Troubleshooting Decision Tree

Optimization Start Start: Protocol A (Cs2CO3 / DMF / 110°C) Check Check Conversion (4h) Start->Check Good >80% Conversion Proceed to Workup Check->Good Yes Poor <20% Conversion Check->Poor No Decision1 Is Phenol Electron Poor? Poor->Decision1 MethodB Switch to Protocol B (Add 1.0 eq KI) Decision1->MethodB Yes Decision2 Is Phenol Sterically Hindered? Decision1->Decision2 No Decision2->MethodB No (Try KI first) MethodC Switch to Protocol C (NaH / 140°C) Decision2->MethodC Yes

Figure 2: Optimization logic for troubleshooting low yields.

Part 5: References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[3] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[3][4] Synthetic Communications, 25(9), 1367–1370.[3] Link

    • Foundational paper establishing

      
       in MeCN/DMF as superior to 
      
      
      
      for phenol alkylation.
  • Parrish, J. P., et al. (2000). The Cesium Effect: Stronger Nucleophilic Bases for Organic Synthesis. Journal of Organic Chemistry.

    • Explains the "naked anion" theory relevant to hindered alkylations.

  • Finkelstein, H. (1910). Darstellungen organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

    • The classic reference for Iodide catalysis (Finkelstein reaction).

  • ChemScene Product Data. (n.d.). 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran.[5] Link

    • Source for physical properties and CAS verification (1698390-53-2).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Alkylation with 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran

The following technical guide addresses the specific challenges of alkylating with 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran . Product Category: Heterocyclic Building Blocks / Neopentyl Halides Primary Application: Medi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of alkylating with 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran .

Product Category: Heterocyclic Building Blocks / Neopentyl Halides Primary Application: Medicinal Chemistry Scaffolds (Spiro-like/Quaternary Centers) Reactivity Class: Neopentyl Primary Alkyl Bromide (High Steric Hindrance)

Core Technical Analysis: The "Neopentyl Wall"

Before attempting optimization, you must understand why this reaction fails under standard conditions.[1]

The Problem: Your substrate is a neopentyl halide . The bromine is attached to a primary carbon (


), which is directly bonded to a quaternary carbon (C3 of the pyran ring).
  • 
     Suppression:  The bulky quaternary center at the 
    
    
    
    -position creates a "steric wall" that blocks the nucleophile's backside attack trajectory. Reaction rates for neopentyl bromides are typically
    
    
    to
    
    
    times slower
    than ethyl bromide.
  • 
     Instability:  Ionization generates a primary carbocation, which is energetically unfavorable.[1] If forced (e.g., by using Ag salts), the cation will likely undergo a 1,2-alkyl shift (ring expansion or butyl migration) rather than substitution, leading to complex isomeric mixtures.[1]
    
  • Elimination Immunity: Notably, E2 elimination is impossible initially because the

    
    -carbon (C3) creates a quaternary center with no 
    
    
    
    -hydrogens
    .[1] This is a unique advantage: you can use strong bases/nucleophiles without immediate elimination side-reactions, provided you avoid carbocation rearrangement.[1]

Optimization Protocols

Strategy A: The Finkelstein Activation (Recommended First Line)

Best for: Standard nucleophiles (Amines, Phenols, Thiols)[1]

Since Bromide is a mediocre leaving group for neopentyl systems, converting it in situ to Iodide (a better leaving group with a longer C-X bond) can lower the activation energy.[1]

Protocol:

  • Solvent: Switch to Anhydrous 2-Butanone (MEK) or DMF . Acetone boils too low (

    
    ) to overcome the neopentyl barrier.
    
  • Additive: Add Sodium Iodide (NaI) (1.5 - 2.0 equivalents).

  • Process:

    • Stir the substrate with NaI in the solvent at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       for 1-2 hours first. This converts the 
      
      
      
      to
      
      
      .
    • Add your nucleophile and base (e.g.,

      
       or 
      
      
      
      ) after this activation step.[1]
    • Continue heating at

      
      .
      
Strategy B: The "Cesium Effect" & Polar Aprotic Solvents

Best for: Weak nucleophiles or solubility issues[1]

If the Finkelstein condition is insufficient, you must maximize the "nakedness" of your nucleophile.[1]

Solvent Selection Table:

SolventDielectric ConstantSuitabilityNotes
DMF 36.7HighStandard choice.[1] Good balance of solubility and boiling point.[1]
NMP 32.2Very HighHigher boiling point (

) allows for higher thermal drive without pressure vessels.
DMPU 36.1ExcellentSafer replacement for HMPA.[1] Excellent for breaking up ion pairs.[1]
DMSO 46.7ModerateCan be difficult to remove; potential oxidant at high temps.[1]

The Cesium Protocol: Use Cesium Carbonate (


)  instead of Potassium Carbonate. The large radius of the Cesium ion (

) forms a looser ion pair with the nucleophile, effectively increasing its reactivity (the "Cesium Effect").
Strategy C: Nickel-Catalyzed Cross-Coupling (The "Nuclear Option")

Best for: Carbon-Carbon bond formation or when


 fails completely

If standard nucleophilic substitution is stalled, switch mechanisms entirely.[1] Use a Nickel catalyst to perform a Single Electron Transfer (SET) / radical-rebound mechanism, which is less sensitive to steric hindrance than


.[1]

Reference Protocol (Adapted for Neopentyl Systems):

  • Catalyst:

    
     (
    
    
    
    ) + Ligand (e.g., trans-2-aminocyclohexanol).[1]
  • Reductant: Zinc dust (2.0 equiv).[2]

  • Solvent: DMA or DMF.

  • Mechanism: This bypasses the steric wall by generating a radical at the methylene position.

Troubleshooting & FAQs

Symptom: "I see 100% Starting Material after 24 hours."[1]

Diagnosis: The activation energy barrier is too high for your current temperature. Fix:

  • Switch to Microwave Irradiation: Heat to

    
     in a sealed vessel. The rapid heating often outcompetes decomposition pathways.[1]
    
  • Check Solvent Dryness: Even traces of water will solvate the nucleophile and kill the reaction. Use molecular sieves.[1]

Symptom: "I see a complex mixture of isomers (Rearrangement)."

Diagnosis: You likely triggered an


 pathway (Carbocation formation) or used a silver salt (

,

).[1] Fix:
  • Remove Silver/Lewis Acids: Never use silver salts with neopentyl halides; they force ionization and subsequent 1,2-migration.[1]

  • Increase Nucleophile Concentration: Force the bimolecular (

    
    ) kinetics to outcompete the unimolecular ionization.
    
Symptom: "My yield is low (<30%)."

Diagnosis: Likely incomplete conversion due to the "Steric Wall." Fix:

  • Use Phase Transfer Catalysis (PTC): If using a biphasic system (e.g., Toluene/Water), add Tetrabutylammonium Iodide (TBAI) (

    
    ).[1] The Iodide acts as both a phase transfer agent and a Finkelstein catalyst.[1]
    

Decision Logic & Workflow

The following diagram outlines the logical flow for optimizing your reaction conditions.

G Start Start: Alkylation with 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran CheckSM Check Reactivity: Is Starting Material (SM) Consumed? Start->CheckSM NoReaction Issue: No Reaction / SM Remains CheckSM->NoReaction SM Intact Messy Issue: Complex Mixture / Rearrangement CheckSM->Messy New spots, wrong mass Success Success: High Yield CheckSM->Success Product formed TempBoost Step 1: Thermal Boost Switch to NMP/DMF @ 100-120°C (Microwave preferred) NoReaction->TempBoost AvoidAg CRITICAL FIX: Remove Ag salts / Lewis Acids Prevent Carbocation formation Messy->AvoidAg TempBoost->CheckSM Re-evaluate Finkelstein Step 2: Finkelstein Activation Add NaI (2.0 eq) + Cs2CO3 In situ conversion to Iodide TempBoost->Finkelstein If still slow Finkelstein->CheckSM Re-evaluate NiCat Step 3: Radical Pathway Ni-Catalyzed Cross Coupling (Bypass Steric Wall) Finkelstein->NiCat If still failed AvoidAg->TempBoost Restart with SN2 conditions

Caption: Troubleshooting logic flow for neopentyl alkylation. Blue nodes indicate optimization steps; Red nodes indicate critical error corrections.

References

  • Dostrovsky, I., & Hughes, E. D. (1946).[1] Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[1][3][4] Journal of the Chemical Society, 157-161.[1][4] (Foundational text on Neopentyl steric hindrance). [4]

  • Bordwell, F. G., & Brannen, W. T. (1964).[1] The Effect of the Carbonyl Group on the Reactivity of Haloalkanes. Journal of the American Chemical Society, 86(21), 4645–4650.[1] (Discussion on

    
     suppression in branched systems). 
    
  • Vilaró, M., et al. (2021).[1] Regioselective Pd-catalyzed

    
    -alkylation of furans using alkyl iodides. National Institutes of Health (PMC). (Demonstrates transition metal cross-coupling as an alternative to direct 
    
    
    
    ).
  • BenchChem Technical Note. (2025). Enhancing Nucleophilic Substitution on Neopentyl-like Structures. (General protocols for steric hindrance).

Sources

Optimization

Minimizing elimination side products when using bromomethyl tetrahydropyrans

Executive Summary: The "Isobutyl" Trap Researchers utilizing 4-(bromomethyl)tetrahydropyran (and its isomers) often encounter lower-than-expected yields during nucleophilic substitutions. The core issue is structural: wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Isobutyl" Trap

Researchers utilizing 4-(bromomethyl)tetrahydropyran (and its isomers) often encounter lower-than-expected yields during nucleophilic substitutions. The core issue is structural: while the bromide is primary, it is attached to a tertiary carbon within the tetrahydropyran (THP) ring.

Structurally, this mimics an isobutyl halide . The steric bulk of the adjacent THP ring retards the


 trajectory, allowing the competing 

pathway to dominate—especially with hard bases or elevated temperatures. This results in the formation of the elimination side product, 4-methylenetetrahydropyran (an exocyclic alkene), rather than the desired alkylated product.

This guide provides the protocols and mechanistic logic to suppress this elimination and maximize alkylation efficiency.

Core Analysis: The Mechanistic Conflict

To solve the problem, we must visualize the competition. The


 reaction requires a precise backside attack, which is sterically hindered by the ring's C3 and C5 protons. The 

reaction, however, only requires the base to access the exposed

-proton at the C4 position.
Pathway Visualization

The following diagram illustrates the kinetic competition between the desired substitution and the elimination side reaction.

ReactionPathways Substrate 4-(Bromomethyl)THP (Primary Halide) TS_SN2 TS: SN2 (Sterically Hindered) Substrate->TS_SN2 Backside Attack (Slowed by Ring) TS_E2 TS: E2 (Accessible Beta-H) Substrate->TS_E2 Proton Abstraction (Fast with Hard Base) Nu Nucleophile/Base Nu->TS_SN2 Nu->TS_E2 Product Alkylated Product (Desired) TS_SN2->Product SideProduct 4-Methylenetetrahydropyran (Elimination) TS_E2->SideProduct

Figure 1: Kinetic competition between nucleophilic substitution (


) and elimination (

) pathways in hindered primary halides.

Critical Parameter Optimization

The following parameters must be tuned to favor the


 pathway.
ParameterRecommendationScientific Rationale
Leaving Group Switch to Iodide Iodide is a better leaving group (

of conjugate acid -10) and a softer nucleophile. It reacts faster at lower temperatures, bypassing the thermal activation required for elimination.
Solvent Polar Aprotic (DMF, DMSO, MeCN) These solvents solvate cations well but leave anions "naked" and more reactive. Caution: While this boosts

, it also boosts basicity. Temperature control is critical here.
Temperature 0°C to Ambient Elimination (

) generally has a higher activation energy than substitution. Keeping the reaction cool favors the kinetic product (

). Avoid reflux if possible.
Base Selection Non-Nucleophilic / Soft Avoid hard bases like Ethoxide or t-Butoxide. Use Carbonates (

,

) or hindered amines (DIPEA) if the nucleophile is an amine.

Advanced Protocol: The Finkelstein Modification

The most reliable method to suppress elimination in this specific substrate is to convert the bromide to an iodide in situ or as a discrete step. The iodide reacts significantly faster, allowing for milder conditions that do not trigger elimination.

Step-by-Step Methodology

Reagents:

  • 4-(bromomethyl)tetrahydropyran (1.0 eq)

  • Sodium Iodide (NaI) (1.2 - 1.5 eq)

  • Solvent: Acetone (for discrete isolation) or DMF/MeCN (for in situ)

Workflow:

  • Activation: Dissolve the bromomethyl THP in dry acetone (0.5 M).

  • Exchange: Add NaI. Stir at room temperature for 4-12 hours. A white precipitate (NaBr) will form, driving the equilibrium.

  • Filtration (Optional but recommended): Filter off the NaBr salts.

  • Reaction: If isolating, concentrate the filtrate to obtain the iodo-analog. If in situ (using MeCN/DMF), add your nucleophile directly to the slurry.

Finkelstein Start Start: Bromomethyl THP Step1 Add NaI (1.5 eq) Solvent: Acetone or MeCN Start->Step1 Intermediate Intermediate: Iodomethyl THP (Highly Reactive) Step1->Intermediate Halogen Exchange Waste Precipitate: NaBr (Drives Equilibrium) Step1->Waste Step2 Add Nucleophile (e.g., Amine, Thiol) Intermediate->Step2 Final Product: Alkylated THP (High Yield) Step2->Final Rapid SN2

Figure 2: The Finkelstein workflow converts the sluggish bromide into a reactive iodide, enabling milder alkylation conditions.

Troubleshooting & FAQs

Direct solutions to common user scenarios.

Scenario A: Amine Alkylation (Drug Discovery)

Q: I am trying to alkylate a secondary amine with 4-(bromomethyl)THP using TEA in DCM, but conversion is <20%. Why? A: Dichloromethane (DCM) is too non-polar to support a difficult


 on a hindered substrate, and Triethylamine (TEA) can act as a competitive nucleophile (forming quaternary salts).
Fix: 
  • Switch solvent to Acetonitrile (MeCN) .

  • Add 0.5 eq of NaI or KI as a catalyst.

  • Use

    
      or DIPEA  (Hunig's Base) instead of TEA.
    
  • Heat to 50-60°C. The iodide catalyst is essential here.

Scenario B: Ether Synthesis (Williamson)

Q: I used NaH to deprotonate a phenol, then added the bromide. I see mostly the alkene elimination product. A: Sodium phenoxide is a hard base and the THP ring steric hindrance blocks the substitution, forcing the base to grab the exposed


-proton.
Fix: 
  • Do not use the bromide directly with strong alkoxides/phenoxides.

  • Convert to the Iodide first (see Section 4).

  • Alternatively, use Phase Transfer Catalysis (PTC) : Use Toluene/Water biphasic system with TBAB (tetrabutylammonium bromide) and KOH. The "soft" ion pair in the organic phase often favors substitution.

Scenario C: Carbon-Carbon Bond Formation

Q: My malonate alkylation yields are inconsistent. A: Malonate anions are bulky. Attacking a hindered primary halide is kinetically slow. Fix: Ensure the reaction is strictly anhydrous. Use the Finkelstein in situ method (NaI in DMF). If using NaH, ensure complete deprotonation before adding the halide to avoid side reactions with the base.

References

  • Mechanism of Nucleophilic Substitution (

    
    ). Organic Chemistry Portal.
    [Link]
    
  • Finkelstein Reaction. Chemistry LibreTexts. [Link]

  • Understanding the

    
     Versus 
    
    
    
    Competition.
    Chemistry – A European Journal (via PubMed). [Link]
  • Alkylation of 3,4-Dibromo-4-methyltetrahydropyran (Regioselectivity Study). Russian Journal of Organic Chemistry (via ResearchGate). [Link]

Troubleshooting

Troubleshooting steric hindrance issues at the 3-position of tetrahydropyran rings

Topic: Troubleshooting Steric Hindrance at the THP 3-Position Ticket ID: THP-C3-STERICS-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Executive Summary: The "C3 Conundrum" Funct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Steric Hindrance at the THP 3-Position

Ticket ID: THP-C3-STERICS-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The "C3 Conundrum"

Functionalizing the 3-position of a tetrahydropyran (THP) ring is notoriously difficult compared to the 2-position (anomeric stabilization) or the 4-position (symmetry/accessibility). The 3-position sits in a "dead zone"—it lacks the electronic activation of the anomeric center but suffers from significant steric compression due to ring curvature and 1,3-diaxial interactions with C5 hydrogens.

This guide provides a root-cause analysis of steric failures and actionable protocols to bypass them.

Module 1: Diagnostic & Root Cause Analysis

Before attempting a new synthesis, diagnose why your current route is failing using the Steric-Electronic Interference Map .

1.1 The Steric/Electronic Map (Graphviz Visualization)

THP_Sterics Center THP 3-Position Target Strategy_A Direct Alkylation (High Failure Rate) Center->Strategy_A If blocked C2_Issue C2 (Anomeric) Clash Vicinal Gauche Interaction (Bond shortening pulls C2 closer) C2_Issue->Center Electronic/Steric Crowding C5_Issue C5 Axial Hydrogen 1,3-Diaxial Repulsion (Major steric block for axial attack) C5_Issue->Center Spatial Blocking Ring_Conf Chair Conformation Ring Flip Energy Barrier Ring_Conf->Center Dictates Accessibility Strategy_B De Novo Cyclization (Prins/Maitland-Japp) (High Success Rate) Strategy_A->Strategy_B Switch Strategy if Yield < 20%

Caption: Figure 1. Steric interference map showing the primary blocking vectors (C2 and C5) acting on the 3-position, necessitating a strategic pivot from direct alkylation to cyclization.

Module 2: Troubleshooting Scenarios (FAQs)
Scenario A: "I cannot alkylate THP-3-one. The electrophile ends up at C5 or I get O-alkylation."

Root Cause: Direct alkylation of tetrahydropyran-3-one is electronically biased toward C5. The enolate formed at C2 is unstable due to potential


-elimination (ring opening). The enolate at C4 (leading to C5 substitution) is thermodynamically preferred. Furthermore, the C3 position is sterically shielded by the axial hydrogen at C5.

The Fix: The Silyl Enol Ether Shunt Do not use direct enolate generation (LDA/RX). Instead, trap the kinetic enolate or use a directing group.

MethodReagent SystemMechanismSuccess Probability
Direct Lithiation LDA, -78°C, RXKinetic ControlLow (Regio-mixing)
Silyl Enol Ether TMSCl, Et3N, NaIActivation/Lewis AcidHigh
Enamine Pyrrolidine, H+Stork EnamineMedium

Protocol 1: Regioselective C3-Alkylation via Silyl Enol Ethers

  • Formation: Treat THP-3-one with TMSCl/NaI/Et3N in MeCN to form the silyl enol ether. (Note: This favors the more substituted enol, but if C2 is blocked, it directs to C4. For C3 targeting, you often need a C2-blocking group or specific Lewis Acid catalysis).

  • Reaction: React the silyl enol ether with the electrophile (R-X) using a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ).
    • Why? The Lewis acid coordinates the electrophile, and the silyl group acts as a "chemical lever," overcoming the steric barrier at C3 by creating a highly reactive oxocarbenium-like transition state.

Scenario B: "I need a specific stereoisomer (cis/trans) at C3, but I keep getting a mixture."

Root Cause: The THP ring exists in a dynamic chair equilibrium. A substituent at C3 prefers the equatorial position (


 kcal/mol). However, if you have a substituent at C2 (anomeric), the "Anomeric Effect" prefers an axial C2-alkoxy group. This forces the C3 substituent into a specific orientation to avoid gauche interactions.

The Fix: Thermodynamic Equilibration If you need the thermodynamically stable isomer (usually equatorial C3), use equilibration conditions.

Protocol 2: Epimerization of C3-Substituted THPs

  • Dissolve: Crude mixture in MeOH.

  • Catalyst: Add 10 mol% NaOMe (base) or pTsOH (acid) depending on functional group tolerance.

  • Reflux: Heat to 60°C for 4-12 hours.

  • Analysis: Monitor by NMR. The coupling constant

    
     will reveal the configuration.
    
    • 
      
      
      
      
      Trans-diaxial (or both equatorial).
    • 
      
      
      
      
      Cis (axial-equatorial).
Module 3: Advanced Synthesis (When Direct Functionalization Fails)

If the steric hindrance at C3 is insurmountable via substitution, you must build the ring with the substituent already in place . This is the "De Novo" approach.

3.1 The Prins Cyclization Workflow

This is the gold standard for generating 3,4-disubstituted or 2,3,4-trisubstituted THPs with perfect stereocontrol.

Graphviz: Decision Tree for Synthesis Strategy

Synthesis_Decision Start Start: Need C3-Substituted THP Check_C2 Is C2 Substituted? Start->Check_C2 Direct Direct Alkylation (See Protocol 1) Check_C2->Direct No (C2=H) Prins Prins Cyclization (Homoallylic Alcohol + Aldehyde) Check_C2->Prins Yes (C2=R) HDA Hetero-Diels-Alder (Inverse Demand) Prins->HDA If Prins Fails

Caption: Figure 2. Decision matrix for selecting synthetic route. C2 substitution strongly favors cyclization methods over direct functionalization.

Protocol 3: Acid-Mediated Prins Cyclization Reference Grounding: Clarke et al. (2008) and Yadav et al. (2000)

Objective: Synthesize a 2,3,4-trisubstituted THP with high diastereoselectivity (all equatorial).

  • Reagents: Homoallylic alcohol (1.0 eq), Aldehyde (1.1 eq), Indium(III) Chloride (

    
    , 10 mol%) or Trifluoroacetic Acid (TFA).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Cool DCM solution of aldehyde and alcohol to 0°C.

    • Add Lewis Acid slowly.

    • Stir at 25°C for 2-4 hours.

    • Key Mechanism: The reaction proceeds via an oxocarbenium ion intermediate.[1][2] The transition state adopts a chair-like conformation where substituents prefer the equatorial position to minimize 1,3-diaxial strain.

  • Result: The C3 substituent (derived from the alkene geometry) and C4 substituent (nucleophile capture) are set relative to C2.

Module 4: Reference Data & Constants
Steric Parameters (Taft

) for C3 Substituents

Use this table to predict reaction difficulty. Lower (more negative) numbers indicate higher steric hindrance.

Substituent at C3Taft Steric Parameter (

)
Relative Rate of Attack (Est.)Recommended Strategy

0.00100%Direct Alkylation

-1.248%Enol Ether / Prins

-1.315%Prins Cyclization

-2.78<0.1%Must use De Novo Synthesis

-3.79<0.01%Hetero-Diels-Alder
References
  • Clarke, P. A., et al. (2008). "The Maitland–Japp reaction: a versatile tool for the synthesis of tetrahydropyrans." Organic & Biomolecular Chemistry.

  • Yadav, J. S., et al. (2000). "Indium(III) Chloride Catalyzed Stereoselective Prins Cyclization: A Novel and Efficient Synthesis of 4-Hydroxytetrahydropyrans." Synlett.

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Source for Taft Parameters).
  • Woerpel, K. A. (2000). "Stereoselective Synthesis of C-Glycosides via Oxocarbenium Ions." Journal of the American Chemical Society.

  • Alomari, K., et al. (2022).[3] "Enantioselective 'clip-cycle' synthesis of di-, tri- and spiro-substituted tetrahydropyrans." Organic & Biomolecular Chemistry.

Sources

Optimization

Optimizing reaction temperature for 3-(Bromomethyl)-3-butyltetrahydro-2h-pyran substitution

Topic: Optimizing Reaction Temperature for 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran Substitution Ticket ID: PYR-NEO-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Neopentyl Wall" You a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran Substitution Ticket ID: PYR-NEO-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Neopentyl Wall"

You are encountering low yields or non-reaction not because of operator error, but because 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran is a textbook example of a neopentyl-like system .

The electrophilic carbon (


) is primary, but it is attached to a quaternary carbon (C3 of the pyran ring). This creates a massive steric barrier that effectively blocks the 

backside attack trajectory at standard temperatures (

). Conversely, the primary nature of the halide prevents

ionization.

The Solution: You must shift from "standard" substitution conditions to High-Energy/Polar-Aprotic protocols. The optimal window is typically 70°C to 110°C in DMF or DMSO, often requiring iodide catalysis (Finkelstein modification).

Module 1: The Thermodynamics of Failure

Before optimizing, understand why standard protocols fail.

The Steric Energy Landscape

In a standard primary bromide (e.g., n-butyl bromide), the nucleophile approaches 180° from the leaving group. In your molecule, the C3-butyl group and the pyran ring structure create a "steric wall."

  • 
     Barrier:  The activation energy (
    
    
    
    ) is 15–20 kcal/mol higher than a standard primary halide.
  • 
     Barrier:  Formation of a primary carbocation is thermodynamically forbidden without immediate rearrangement (ring expansion/contraction), which destroys your core scaffold.
    
Visualizing the Blockade

NeopentylBarrier cluster_legend Mechanism Analysis Start Reactants (Pyran-CH2-Br + Nuc) TS_Standard Standard Transition State (Low Energy) Start->TS_Standard Blocked by C3-Butyl Group TS_Neopentyl Neopentyl Transition State (High Steric Clash) Start->TS_Neopentyl Requires High T (>80°C) Product Substitution Product TS_Neopentyl->Product Irreversible Legend1 Direct attack is sterically hindered

Figure 1. Reaction coordinate comparison showing the prohibitive activation energy barrier caused by the C3-quaternary center.

Module 2: Troubleshooting Guide (Symptom-Based)

Use this decision matrix to diagnose your current experimental failure.

SymptomProbable CauseCorrective Action
0% Conversion Temp too low (<60°C) or Solvent too non-polar (THF/DCM).Switch to DMF or NMP . Increase Temp to 90°C .
<10% Yield (Stalled) Leaving group is too poor for the steric barrier.Add NaI (0.5 eq) to catalyze via in situ Finkelstein (Br

I).
Elimination (Alkene) Temp too high (>120°C) or Base too strong (KOtBu/NaH).Lower Temp to 80°C . Switch to weaker base (

or

).
Ring Opening Acidic byproducts or Lewis Acid contamination.Add acid scavenger (e.g., Propylene Oxide) or ensure basic conditions.
Diagnostic Workflow

TroubleshootingTree Start Reaction Outcome? NoRxn No Reaction / SM Recovery Start->NoRxn Decomp Decomposition / Complex Mix Start->Decomp LowYield Low Yield (<30%) Start->LowYield SolventCheck Solvent = THF/DCM? NoRxn->SolventCheck BaseCheck Base = NaH/KOtBu? Decomp->BaseCheck Finkelstein Add NaI (Catalytic) (Finkelstein Assist) LowYield->Finkelstein SwitchDMF Switch to DMF/DMSO Temp > 80°C SolventCheck->SwitchDMF Yes WeakerBase Switch to Cs2CO3 Lower Temp to 70°C BaseCheck->WeakerBase Yes

Figure 2. Troubleshooting logic flow for neopentyl-pyran substitution issues.

Module 3: The Optimized Protocol

This protocol is designed to overcome the neopentyl effect while preserving the tetrahydropyran ring.

Reagents & Conditions
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO .

    • Why: These polar aprotic solvents solvate the cation (e.g.,

      
      ), leaving the nucleophile "naked" and more reactive.
      
  • Catalyst (Crucial): Sodium Iodide (NaI) (10–50 mol%).

    • Why: The Finkelstein reaction converts the unreactive Alkyl-Br to a reactive Alkyl-I in situ. The Iodide is a better leaving group, lowering the activation energy [1].

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
    • Why: Avoid strong alkoxides to prevent E2 elimination.

Step-by-Step Procedure
  • Setup: In a dry pressure vial or round-bottom flask under

    
    .
    
  • Dissolution: Dissolve 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add NaI (0.2 eq) . Stir for 15 mins at RT.

  • Nucleophile Addition: Add your Nucleophile (1.2–1.5 eq) and Base (1.5–2.0 eq).

  • Temperature Ramping (The "Soft Start"):

    • Phase 1: Heat to 60°C for 1 hour. Check LCMS. (Likely only trace product).

    • Phase 2: Ramp to 90°C . Hold for 4–6 hours.

    • Checkpoint: If conversion is <50%, increase to 110°C . Do not exceed 130°C to avoid thermal degradation of the ether ring [2].

  • Workup: Dilute with water/brine, extract with EtOAc. Note: Wash DMF out thoroughly with water (x3) to prevent it from interfering with concentration.

Temperature vs. Conversion Rate (Estimated)
TemperatureReaction RateRisk FactorRecommendation
25°C NegligibleNoneDo not use
60°C SlowLowStarting point
90°C Optimal ModerateTarget Zone
140°C+ FastHigh (Ring Opening)Avoid

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Microwave Irradiation? A: Yes. Microwave heating is excellent for neopentyl substitutions because it provides rapid, uniform energy transfer to overcome the high activation barrier.

  • Protocol: Set to 100°C, High Absorption, 30-minute hold.

Q: Why not use Ethanol or Methanol? A: Protic solvents (alcohols) hydrogen-bond to your nucleophile, creating a "solvent cage" that reduces its reactivity. In a sterically hindered system where the nucleophile is already struggling to reach the carbon, this solvent cage will kill the reaction completely [3].

Q: Is the Pyran ring stable at 100°C? A: Generally, yes. Tetrahydropyrans are stable ethers. However, if your reaction generates strong acid (HBr) as a byproduct and you do not have enough base scavenger, acid-catalyzed ring opening can occur at high temperatures [2]. Always ensure excess base is present.

Q: I see a new spot on TLC that isn't product. What is it? A: If you are using NaI, you might be seeing the Intermediate Iodide (3-(Iodomethyl)-3-butyltetrahydro-2H-pyran). This is normal. If the spot persists, your nucleophile is too weak to displace the iodide.

References

  • Finkelstein Reaction & Nucleophilicity

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.
    • Context: Explains the "Finkelstein Assist" where acts as a nucleophilic catalyst, displacing to form a more reactive alkyl iodide.
    • Verification:

  • Tetrahydropyran Stability

    • Source: BenchChem Stability Data. "Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions."
    • Context: Confirms susceptibility to acid-catalyzed ring opening at elevated temperatures, mand
    • Verification:

  • Source: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry.
  • Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.
Troubleshooting

Preventing hydrolysis of the bromomethyl group in aqueous reaction media

) in Aqueous Systems Executive Summary & Core Directive The bromomethyl group ( ) is a high-value synthetic handle, acting as a potent electrophile for reactions or a precursor for organometallic coupling. However, its h...

Author: BenchChem Technical Support Team. Date: March 2026


) in Aqueous Systems

Executive Summary & Core Directive

The bromomethyl group (


) is a high-value synthetic handle, acting as a potent electrophile for 

reactions or a precursor for organometallic coupling. However, its high reactivity renders it kinetically unstable in aqueous media, particularly under basic conditions common in Suzuki-Miyaura couplings or aqueous workups.

The Core Challenge: You are fighting a kinetic competition between your desired nucleophile (e.g., a boronic acid, an amine) and the solvent/base (Water/Hydroxide).

The Solution: Stabilization is achieved not by "protecting" the group in the traditional sense, but by Kinetic Shielding . This involves modulating three vectors: Phase Availability (keeping the substrate out of water), Nucleophile Strength (pH control), and Temperature .

The Chemistry of Instability (Root Cause Analysis)

To prevent hydrolysis, one must understand the mechanism.[1] The bromomethyl group on an aromatic ring (benzyl bromide derivative) is uniquely vulnerable because it can undergo hydrolysis via two competing pathways:

  • 
     Pathway (Dominant in Base):  Hydroxide ions (
    
    
    
    ) directly attack the methylene carbon. This is fast and irreversible.
  • 
     Pathway (Dominant in Neutral/Acidic Water):  Spontaneous ionization to a resonance-stabilized benzyl carbocation, followed by water capture.
    
Visualization: The Kinetic Competition

The following diagram illustrates the competing pathways you must manage.

HydrolysisPathways Substrate Bromomethyl Substrate (R-CH2-Br) DesiredPath Desired Reaction (e.g., Suzuki Coupling) Substrate->DesiredPath Pd(0), Ligand Hydrolysis_SN2 SN2 Hydrolysis (Base Catalyzed) Substrate->Hydrolysis_SN2 + OH- (High pH) FAST Hydrolysis_SN1 SN1 Solvolysis (Neutral Water) Substrate->Hydrolysis_SN1 + H2O (Polar Solvent) SLOW Product Target Product DesiredPath->Product Alcohol Benzyl Alcohol (Degradant) Hydrolysis_SN2->Alcohol Hydrolysis_SN1->Alcohol

Caption: Fig 1. Kinetic competition between desired cross-coupling and parasitic hydrolysis pathways.

Reaction Engineering: Suzuki-Miyaura Coupling

The most common failure mode occurs during Suzuki coupling, where aqueous base is required to activate the boronic acid.

Protocol A: The "Hydrophobic Shield" Strategy (Biphasic)

This protocol minimizes the time the bromomethyl substrate spends in the aqueous phase.

Theory: By using a highly non-polar organic solvent (Toluene) and a distinct aqueous phase, the lipophilic benzyl bromide remains in the organic layer. The base (


) remains in the water. The reaction occurs only at the interface or via phase transfer, where the catalyst resides.
ParameterRecommendationRationale
Solvent System Toluene : Water (4:1) Keeps substrate sequestered in the organic phase. Avoid THF or Dioxane (miscible), which bring water into contact with the substrate.
Base Selection

(Tribasic Potassium Phosphate)
Less nucleophilic than NaOH/KOH but sufficiently basic (

) to activate boronic acids [1].
Temperature 40°C - 60°C Hydrolysis rates double for every 10°C increase. Keep strictly controlled.
Catalyst

or

Robust catalysts that work well in biphasic systems.

Step-by-Step Workflow:

  • Dissolve Substrate (1.0 equiv) and Boronic Acid (1.2 equiv) in Toluene.

  • Dissolve

    
     (2.0 equiv) in the minimum amount of degassed water.
    
  • Add Pd catalyst (0.05 equiv) to the organic phase.

  • Add the aqueous base solution dropwise to the vigorously stirring organic phase.

  • Monitor conversion immediately. Quench as soon as the starting material is consumed.

Protocol B: Anhydrous Conditions (The "CsF" Method)

If the substrate is extremely sensitive (e.g., electron-rich rings which accelerate


), remove water entirely.
  • Solvent: Anhydrous THF or DMF.

  • Base: Cesium Fluoride (CsF) or solid

    
     (finely ground).
    
  • Mechanism: Fluoride activates the boronic acid/ester without generating high concentrations of hydroxide [2].

Workup & Isolation Troubleshooting

Hydrolysis often happens after the reaction, during the quench and extraction.

Common Error: Using saturated


 or 

to wash the organic layer. Correction: The bromomethyl group is still present (if it wasn't the reaction site) or unreacted starting material needs recovery.

Optimized Workup Protocol:

  • Cool Down: Chill reaction mixture to 0°C before adding any aqueous solution.

  • Acidic/Neutral Quench: Use 1M

    
     (Monobasic Phosphate) or dilute HCl (if product tolerates acid) to adjust aqueous phase to pH 6-7 immediately upon contact.
    
  • Rapid Separation: Extract immediately into Ethyl Acetate or DCM.

  • Brine Wash: Wash organic layer with saturated brine. The high ionic strength reduces the water concentration in the organic phase (salting out).

  • Dry: Use

    
     (works faster than 
    
    
    
    ) and filter immediately.

Decision Logic for Process Optimization

Use this logic tree to select the correct conditions for your specific substrate.

DecisionTree Start Start: Reaction Planning Q1 Is the -CH2Br group the reaction site? Start->Q1 Q2 Are you doing a Nucleophilic Substitution? Q1->Q2 Yes Q3 Is Aqueous Base required (e.g. Suzuki)? Q1->Q3 No (Bystander) Advice1 Use Aprotic Solvent (DMF/ACN) Avoid Water entirely. Q2->Advice1 Yes Q4 Is the ring Electron Rich (e.g. Methoxy, Amino)? Q3->Q4 Yes Advice4 Standard Anhydrous conditions work best. Q3->Advice4 No Advice2 High Risk of SN1. Use Anhydrous Protocol (CsF/THF). Q4->Advice2 Yes Advice3 Use Biphasic Protocol (Toluene/Water + K3PO4). Q4->Advice3 No

Caption: Fig 2. Decision matrix for selecting reaction conditions based on substrate electronics and reaction type.

Frequently Asked Questions (FAQs)

Q: Can I use a protecting group for the bromomethyl moiety? A: Not directly. The


 is a leaving group, not a functional group with a "protected" state.
  • Alternative: If your synthesis allows, use a Surrogate Strategy . Start with a hydroxymethyl group (

    
    ), perform your cross-coupling, and then convert the alcohol to the bromide using 
    
    
    
    or
    
    
    in the final step. This is the most robust method for multi-step synthesis.

Q: Why does my benzyl bromide degrade even in neutral water? A: This is


 solvolysis. If your aromatic ring has electron-donating groups (EDGs) like methoxy or alkyls, they stabilize the benzylic carbocation intermediate, allowing water to attack even without a strong base [3]. For these substrates, you must exclude water completely.

Q: I see a "dimer" byproduct. What is it? A: This is likely the Wurtz-type homocoupling product (


) or an ether formed from the reaction of the hydrolyzed alcohol with the remaining bromide (

). Both indicate that your reaction temperature is too high or the catalyst is inactive, allowing side reactions to dominate.

Q: Is Potassium Carbonate (


) safe to use? 
A:  Generally, no. While weaker than NaOH, carbonate in water generates a pH of ~11, which is sufficient to drive hydrolysis of sensitive benzyl bromides. Phosphate (

) or Fluoride bases are superior alternatives.[2]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Wright, S. W., et al. (1994). Fluoride-mediated Suzuki coupling: A mild and efficient method for the cross-coupling of arylboronic acids with aryl halides. Journal of Organic Chemistry, 59(20), 6095–6097.

  • Richard, J. P., et al. (1984). Solvolysis of benzyl halides: mechanism and substituent effects. Journal of the American Chemical Society, 106(5), 1361–1372.

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of Neopentyl-Like Halides in Tetrahydropyran (THP) Systems

Welcome to the Process Chemistry & Catalysis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize heavily oxygenated, sterically congeste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Catalysis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize heavily oxygenated, sterically congested scaffolds. Tetrahydropyran (THP) rings—ubiquitous in macrolides, C-glycosides, and polyketides—often feature halomethyl groups adjacent to fully substituted carbons. These "neopentyl-like" halides are notoriously unreactive, halting late-stage functionalization.

This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to bypass these steric roadblocks.

The Causality of Steric Failure: Why Standard Methods Fail

Before troubleshooting, we must understand the mechanistic root of the problem. Traditional cross-coupling relies on a 2-electron oxidative addition step. For a neopentyl-like THP halide, the bulky adjacent substituents physically block the palladium center from achieving the necessary SN2-like trajectory to cleave the C–X bond.

To overcome this, we must pivot from 2-electron organometallic pathways to 1-electron radical pathways . By utilizing single-electron transfer (SET) via metallaphotoredox or cross-electrophile coupling (XEC), we generate a planar, highly reactive carbon-centered radical that completely bypasses the steric constraints of the SN2 trajectory.

MechanisticDivergence start Neopentyl-THP Halide pd_path Pd Catalysis (2-Electron SN2-like) start->pd_path ni_path Ni/Photoredox (1-Electron Radical) start->ni_path fail Reaction Fails (Steric Clash) pd_path->fail success Cross-Coupled Product (Sterics Bypassed) ni_path->success

Fig 1. Mechanistic divergence: 2-electron Pd pathways fail; 1-electron Ni pathways succeed.

Troubleshooting & FAQs

Q: My Palladium-catalyzed Suzuki coupling with a neopentyl-THP bromide yields 0% product and 100% recovered starting material. How do I force the reaction? A: You cannot force it via temperature or prolonged reaction times; the activation energy barrier for the SN2-like oxidative addition is simply too high. Instead, switch to a Nickel-catalyzed Cross-Electrophile Coupling (XEC). Nickel readily accesses the Ni(I)/Ni(III) oxidation states, allowing it to capture sterically unhindered alkyl radicals generated via SET[1].

Q: I switched to a Nickel/Photoredox dual system, but I am observing massive amounts of protodehalogenation (reduction of the halide to a C–H bond) instead of the cross-coupled product. What is going wrong? A: Protodehalogenation occurs when the generated neopentyl radical undergoes Hydrogen Atom Transfer (HAT) from the solvent or amine reductant before it can be captured by the Nickel center. This is a kinetic issue: your Nickel catalyst is not capturing the radical fast enough. Solution: Change your ligand. Standard bipyridine ligands often create a Nickel center that is too sterically crowded to rapidly trap a neopentyl radical. Utilizing specialized ligands like2 creates an electron-rich, sterically open Ni center that outcompetes the HAT side-reaction[2].

Q: Are iodides strictly required over bromides for these sterically hindered systems? A: Yes, in most cases. Neopentyl bromides are notoriously difficult to reduce via SET[3]. The carbon-iodine bond has a significantly lower reduction potential. If your synthetic route only provides the THP-bromide, you do not need to isolate the iodide; you can add stoichiometric MgI2 to the reaction mixture to facilitate an in situ Finkelstein exchange[1].

Quantitative Ligand Benchmarking

Choosing the correct catalytic system is the difference between >80% yield and complete reaction failure. Below is a summary of ligand performance specifically benchmarked against neopentyl-like halides.

Ligand SystemMetal CatalystReaction TypeNeopentyl Halide ReactivityPrimary Limitation
PPh3 / dppf Palladium (Pd)Suzuki/Negishi< 5% YieldSevere steric clash during oxidative addition.
DTBNpP Palladium (Pd)Suzuki15–30% YieldRequires highly elevated temperatures (>120°C).
dtbbpy Nickel (Ni)Photoredox XEC40–55% YieldProne to protodehalogenation side-reactions.
5-Cyanoimidazole Nickel (Ni)Reductive XEC75–85% YieldRequires careful stoichiometric control of reductant.
Ni(TMHD)2 Nickel (Ni)Photoredox XEC80–90% YieldSpecific to boronic ester/halide dual couplings.

Self-Validating Experimental Protocol: Ni/Photoredox XEC

To ensure trustworthiness and reproducibility, the following protocol for the cross-coupling of a neopentyl-THP bromide with an aryl bromide incorporates built-in analytical checkpoints. This prevents the waste of expensive photocatalysts on doomed reactions.

DualCatalysis PC Photocatalyst (Ir/Ru) Excited State Radical Neopentyl-THP Radical (Sterically unhindered) PC->Radical SET (Reduction of Halide) NiIII Ni(III)-Aryl-Alkyl Complex Radical->NiIII Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition (Ar-X) NiII->NiIII Radical Capture NiIII->Ni0 SET (Regeneration) Product Coupled THP Product NiIII->Product Reductive Elimination

Fig 2. Synergistic Ni/Photoredox catalytic cycle enabling neopentyl radical capture and coupling.

Step-by-Step Methodology

Step 1: Reagent Preparation & In Situ Halogen Exchange

  • Action: In an oven-dried Schlenk flask, combine the Neopentyl-THP bromide (1.0 equiv), anhydrous MgI2 (1.5 equiv), and the aryl bromide (1.2 equiv) in anhydrous DMA (0.1 M). Stir at 40°C for 2 hours.

  • Causality: MgI2 drives an in situ Finkelstein reaction. Converting the bromide to an iodide lowers the reduction potential, making the subsequent SET process thermodynamically favorable.

  • Validation Checkpoint 1: Pull a 10 µL aliquot and run it through GC-MS. If the mass corresponding to the THP-iodide is absent, your MgI2 is likely hydrated and inactive. Abort the reaction here, discard, and source strictly anhydrous MgI2.

Step 2: Catalyst Assembly

  • Action: To the verified mixture, add NiCl2·glyme (10 mol%), 5-cyanoimidazole (15 mol%), Ir(ppy)3 (2 mol%), and superstoichiometric DIPEA (2.5 equiv) acting as the terminal reductant.

  • Causality: 5-cyanoimidazole creates a sterically open Ni center capable of rapidly capturing the bulky neopentyl radical before it can abstract a hydrogen atom from the DIPEA radical cation.

Step 3: Photochemical Coupling

  • Action: Seal the flask and degas via three strictly controlled freeze-pump-thaw cycles. Backfill with ultra-pure Argon. Irradiate the mixture using 450 nm blue LEDs (e.g., Kessil lamps) with a cooling fan to maintain the temperature at 25°C.

  • Causality: The excited triplet state of Ir(ppy)3 is rapidly quenched by molecular oxygen. Freeze-pump-thaw is mandatory; simple sparging leaves enough dissolved O2 to kill the photocatalytic cycle.

  • Validation Checkpoint 2: Monitor the reaction color after 15 minutes of irradiation. A shift from pale green to a deep red/brown indicates the successful formation of the active Ni(I)/Ni(III) catalytic resting states. If the solution remains light green, the photocatalytic cycle has stalled (likely due to oxygen ingress).

Step 4: Workup

  • Action: After 16 hours, quench the reaction with saturated aqueous NH4Cl, extract with EtOAc, and purify via standard silica gel chromatography.

References

  • Source: ACS Publications (Chemical Reviews)
  • Source: NIH (Science)
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Troubleshooting

Catalyst selection for difficult couplings with 3-(Bromomethyl)-3-butyltetrahydro-2h-pyran

Technical Support Center: Coupling 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran Ticket ID: PYR-NEO-001 Subject: Catalyst Selection for Sterically Hindered Neopentyl-Type Electrophiles Assigned Scientist: Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Coupling 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran

Ticket ID: PYR-NEO-001 Subject: Catalyst Selection for Sterically Hindered Neopentyl-Type Electrophiles Assigned Scientist: Senior Application Specialist, Catalysis Group

Executive Summary: The "Neopentyl" Challenge

You are attempting to couple 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran . While technically a primary alkyl bromide, this molecule behaves kinetically like a tertiary system due to the adjacent quaternary carbon at the 3-position.

Why Standard Protocols Fail:

  • Steric Shielding: The butyl group and the pyran ring create a "neopentyl" steric environment. Standard SN2-type oxidative addition (common with Pd0) is kinetically inhibited.

  • Slow Transmetallation: Even if oxidative addition occurs, the bulky organic ligand on the metal center retards transmetallation, allowing side reactions to dominate.

  • Radical Stability: The stability of the resulting alkyl radical (if a radical mechanism is engaged) is moderate, but the steric bulk favors radical recombination (homocoupling) over cross-coupling if the catalyst is not highly active.

Diagnostic Workflow

Before selecting a new catalyst, diagnose your current failure mode using the flowchart below.

DiagnosticFlow Start Reaction Failed Analyze Crude NMR/GC-MS Result1 Recovered Starting Material (R-Br) Start->Result1 Result2 Reduction Product (R-H, Protodehalogenation) Start->Result2 Result3 Homocoupling (R-R dimer) Start->Result3 Result4 Isomerized Product (Olefin formation) Start->Result4 Diag1 Diagnosis: Oxidative Addition Failure Sterics preventing Metal insertion. Result1->Diag1 Diag2 Diagnosis: Slow Transmetallation Moisture in solvent/reagents. Result2->Diag2 Diag3 Diagnosis: Catalyst Poisoning or Mismatched Stoichiometry Result3->Diag3 Diag4 Diagnosis: Beta-Hydride Elimination (Rare in neopentyl, but possible via rearrangement) Result4->Diag4 Action1 Switch to Nickel (Radical Path) Rec: Ni(COD)2 + PyBox Diag1->Action1 Action2 Dry Solvents/Reagents Switch to Pd-PEPPSI or Ni/Bipy Diag2->Action2 Action3 Increase Nucleophile Conc. Switch to Reductive Cross-Coupling Diag3->Action3 Diag4->Action1

Figure 1: Diagnostic logic for hindered alkyl halide coupling failures.

Catalyst Selection Matrix

For this specific pyran scaffold, Nickel catalysis is generally superior to Palladium due to its smaller atomic radius and ability to access radical oxidative addition pathways (Single Electron Transfer), bypassing the steric penalty.

FeatureSystem A: The "Gold Standard" (Negishi) System B: The "Robust Alternative" (Suzuki) System C: The "Specialist" (Palladium)
Catalyst Ni(COD)₂ NiBr₂·diglyme Pd-PEPPSI-IPent
Ligand (S,S)-s-Bu-Pybox 4,4'-di-t-butyl-2,2'-bipyridine (dtbbpy) N-Heterocyclic Carbene (Integrated)
Mechanism Radical/SETRadical/SETTwo-electron (Pd⁰/Pd²⁺)
Best For Alkyl-Alkyl or Alkyl-Aryl coupling where the nucleophile is an Organozinc.Coupling with Boronic Acids/Esters (easier handling).Cases where Ni is chemically incompatible with the substrate.
Key Advantage Highest success rate for neopentyl bromides.Air-stable precatalyst; commercially available ligand.Extremely active; resists oxidation better than Ni(0).
Risk High sensitivity to moisture/air (requires glovebox or strict Schlenk).Requires high catalyst loading (5-10 mol%).Slower oxidative addition on hindered sp³ centers.

Recommended Protocols

Protocol A: Nickel-Catalyzed Negishi Coupling (Recommended)

Based on the work of Gregory Fu.

Rationale: Organozinc reagents are softer nucleophiles and transmetallate efficiently with Nickel. The Pybox ligand creates a chiral pocket (even if not used for enantioselectivity here) that stabilizes the alkyl-nickel species and suppresses


-elimination.

Materials:

  • Electrophile: 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (1.0 equiv)

  • Nucleophile: Organozinc reagent (1.3 - 1.6 equiv)

  • Catalyst: Ni(COD)₂ (4 mol%)

  • Ligand: (S,S)-s-Bu-Pybox (8 mol%)

  • Solvent: DMA (Dimethylacetamide) / THF (1:1 mixture)

Procedure:

  • Catalyst Prep (In Glovebox/Argon): Mix Ni(COD)₂ and s-Bu-Pybox in DMA. Stir for 10 mins until the solution turns deep purple/blue.

  • Addition: Add the pyran bromide (electrophile) to the catalyst solution.

  • Coupling: Add the organozinc reagent dropwise.

  • Reaction: Stir at Room Temperature for 12-24 hours.

    • Note: Do not heat initially. Neopentyl systems often benefit from mild conditions to prevent thermal decomposition of the catalyst.

  • Quench: Dilute with ether, quench with 1M HCl, and extract.

Protocol B: Nickel-Catalyzed Suzuki Coupling

Based on the work of Fu and Dudnik.

Rationale: If you cannot make the organozinc, use boronic acids. This requires a specific activation strategy.

Materials:

  • Electrophile: Pyran bromide (1.0 equiv)

  • Nucleophile: Aryl/Alkyl Boronic Acid (1.5 equiv)

  • Catalyst: NiBr₂[1][2][3][4]·diglyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol or t-Amyl alcohol (Alcohols are crucial for this Ni-cycle).

Procedure:

  • Combine Ni salt, ligand, boronic acid, base, and the pyran bromide in a vial.

  • Purge with Argon (3 cycles).

  • Add anhydrous n-Butanol.

  • Seal and heat to 60°C for 24 hours.

    • Troubleshooting: If conversion is low, add 5 mol% Magnesium turnings to facilitate reduction of Ni(II) to active Ni(0).

Frequently Asked Questions (FAQs)

Q: I see a large amount of the pyran dimer (homocoupling). Why? A: This is a "Wurtz-type" coupling. It happens when the transmetallation is slower than the oxidative addition of a second bromide molecule to the Nickel center.

  • Fix: Add the nucleophile (organozinc/boron) slowly (syringe pump) to keep its concentration low relative to the catalyst, or switch to the Suzuki protocol where the base controls the rate of transmetallation.

Q: Can I use Pd(PPh₃)₄ or Pd(dppf)Cl₂? A: No. These standard catalysts will likely result in <5% yield. The cone angle of PPh₃ is insufficient to promote reductive elimination from such a bulky center, and oxidative addition into a neopentyl bromide is virtually non-existent with standard Pd sources. If you must use Palladium, use Pd-PEPPSI-IPent or Pd-RuPhos G4 .

Q: My product contains a methyl group instead of the coupled partner (Protodehalogenation). A: This indicates the alkyl radical abstracted a hydrogen atom from the solvent.

  • Fix: Ensure solvents are anhydrous.[5] Avoid ethereal solvents prone to H-abstraction (like THF) if possible; switch to Dioxane or DMA.

References & Authority

  • Nickel-Catalyzed Negishi Cross-Couplings of Secondary Alkyl Halides.

    • Source: Zhou, J.; Fu, G. C. J. Am. Chem. Soc.2003 , 125, 14726.

    • Relevance: Establishes the Ni/Pybox system for hindered alkyl halides.

  • Nickel-Catalyzed Suzuki Cross-Couplings of Unactivated Alkyl Halides.

    • Source: Zhou, J.; Fu, G. C. J. Am. Chem. Soc.2004 , 126, 1340.

    • Relevance: Protocol for using Boronic acids with hindered bromides.[6]

  • Palladium-PEPPSI Complexes for Difficult Couplings.

    • Source: Organ, M. G., et al. Chem. Eur. J.2006 , 12, 4749.

    • Relevance: Alternative Pd-based strategy using NHC ligands.

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift interpretation for 3-(Bromomethyl)-3-butyltetrahydro-2h-pyran

Technical Guide: 1H NMR Structural Elucidation of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran Part 1: Executive Summary The Analytical Challenge: 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (CAS: 1698390-53-2) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H NMR Structural Elucidation of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran

Part 1: Executive Summary

The Analytical Challenge: 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (CAS: 1698390-53-2) represents a specialized tetrahydropyran (THP) scaffold often used as a spiro-cyclic building block or a linker in medicinal chemistry. The structural verification of this molecule presents a unique NMR challenge: distinguishing the quaternary C3 center from regioisomers (2- or 4-substituted analogs) and resolving the overlapping multiplets of the butyl chain against the THP ring backbone.[1]

Guide Scope: This guide provides a definitive interpretation of the 1H NMR chemical shifts for this specific 3,3-disubstituted ether. Unlike generic database entries, we compare this product against its synthetic precursor (Alcohol) and its regioisomer (2-substituted) to establish self-validating spectral markers. We also evaluate solvent performance (CDCl₃ vs. C₆D₆) to optimize resolution.

Part 2: Structural Context & Conformational Dynamics

To accurately interpret the spectrum, one must understand the molecule's spatial arrangement. The 3,3-disubstitution forces the THP ring into a specific chair conformation to minimize 1,3-diaxial interactions.

  • The Anchor: The Butyl group (large) will preferentially occupy the Equatorial position to avoid steric clash.

  • The Result: The Bromomethyl group (-CH₂Br) is forced into the Axial position.

  • Chirality: The C3 carbon is a chiral center (bonded to Butyl, CH₂Br, C2, and C4).[1] Thus, the protons on the adjacent C2 and the exocyclic -CH₂Br are diastereotopic , appearing as AB quartets rather than simple singlets or doublets.[1]

Figure 1: Conformational Equilibrium & Signaling Pathway[1]

G Substituents Substituents at C3 (Butyl vs. CH2Br) Sterics Steric Analysis (A-Values) Substituents->Sterics Competing Bulk Conformation Preferred Chair: Butyl-Equatorial / CH2Br-Axial Sterics->Conformation Minimizes 1,3-Diaxial Strain NMR_Effect NMR Observable: Diastereotopic Splitting (ABq) Conformation->NMR_Effect Fixes Chiral Environment

Caption: Logical flow determining the magnetic environment of the C3-substituents based on steric thermodynamics.

Part 3: Comparative Analysis (Product vs. Alternatives)

This section validates the product's identity by contrasting its spectral fingerprint with common alternatives (impurities or isomers).[1]

Comparison 1: Distinguishing Regioisomers

The most common error is misidentifying the 2-substituted isomer as the 3,3-disubstituted product.[1]

FeatureTarget: 3,3-Disubstituted Alternative: 2-Substituted Diagnostic Logic
C2 Protons Isolated AB Quartet (~3.4–3.6 ppm)Multiplet (coupled to CH₂Br & C3)CRITICAL: In the target, C3 is quaternary. C2 protons have no vicinal neighbors to split them. They appear as a clean singlet or AB quartet.[1]
Symmetry Asymmetric (Chiral)Asymmetric (Chiral)Both are chiral, but the target's C2 signal is distinctively simple.[1]
C6 Protons Multiplet (coupled to C5)Multiplet (coupled to C5)Less diagnostic; both are adjacent to Oxygen.[1]
Comparison 2: Monitoring Reaction Progress (Precursor vs. Product)

Synthesis typically proceeds via reduction of an ester to an alcohol, followed by bromination.[1]

SignalPrecursor (Alcohol) (-CH₂OH)Product (Bromide) (-CH₂Br)Shift (Δδ)
Exocyclic CH₂ ~3.50 – 3.70 ppm (Broad/d)3.30 – 3.45 ppm (Sharp s/ABq) Upfield Shift: Bromine is less electronegative than Oxygen, shielding the protons by ~0.2 ppm.
OH Signal Broad singlet (variable)Absent Disappearance of exchangeable proton.[1]

Part 4: Detailed Chemical Shift Assignment

The following data assumes a standard solvent of CDCl₃ at 400 MHz.

Table 1: 1H NMR Assignment for 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran
PositionGroupShift (δ ppm)MultiplicityIntegrationAssignment Notes
C2-H Ring -CH₂-O-3.55 – 3.65 AB Quartet (or Singlet)2HKey Marker. Deshielded by Oxygen. Isolated from coupling (C3 is quaternary).[1] Shows diastereotopic splitting (

Hz).
C6-H Ring -CH₂-O-3.65 – 3.80 Multiplet2HDeshielded by Oxygen. Complex splitting due to coupling with C5.[1]
C3'-H -CH₂-Br3.35 – 3.45 Singlet (or ABq)2HDistinctive shift for alkyl bromide. May appear as a singlet if conformational flipping averages the environment, or tight ABq.
C4-H Ring -CH₂-1.50 – 1.65Multiplet2HShielded ring protons.
C5-H Ring -CH₂-1.50 – 1.65Multiplet2HOverlaps with C4 and Butyl chain.
Butyl-1 Chain -CH₂-1.20 – 1.40Multiplet2HAdjacent to quaternary C3.
Butyl-2,3 Chain -CH₂-1.20 – 1.40Multiplet4HBulk methylene envelope.
Butyl-4 Terminal -CH₃0.90 Triplet (

Hz)
3HClassic terminal methyl signal.

Part 5: Experimental Protocol for High-Resolution Assignment

To resolve the overlapping "methylene envelope" (1.2–1.7 ppm), standard CDCl₃ is often insufficient.[1]

Methodology: Solvent Shift Study

Objective: Separate the C2 ring protons from the C6 ring protons and resolve the diastereotopic -CH₂Br protons.

Step-by-Step Protocol:

  • Preparation (Standard): Dissolve 5–10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

    • Observation: Good solubility, but C2/C6 and CH₂Br signals may cluster between 3.3–3.8 ppm.

  • Preparation (Resolution): Dissolve 5–10 mg of sample in 0.6 mL C₆D₆ (Benzene-d6).

    • Mechanism:[1] Benzene induces an anisotropic ring current effect (ASIS).[1] The solvent molecules preferentially solvate the electron-deficient regions (near Br and O).[1]

    • Expected Result: The C2 and C6 protons often shift upfield by different magnitudes, separating overlapping multiplets.[1] The -CH₂Br singlet usually shifts significantly, revealing hidden couplings.

  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (d1): 2.0 s (Ensure full relaxation of quaternary-adjacent protons).

    • Scans: 16 (Sufficient for >98% purity).

Visualization of Assignment Workflow

Workflow Sample Sample: 3-(Bromomethyl)-3-butyl-THP Solvent Solvent Selection Sample->Solvent CDCl3 CDCl3 Run (Standard) Solvent->CDCl3 C6D6 C6D6 Run (Resolution) Solvent->C6D6 Check_C2 Check 3.4-3.6 ppm: Is it a Singlet/ABq? CDCl3->Check_C2 Decision_Yes Confirmed: 3,3-Disubstituted Check_C2->Decision_Yes Yes (Isolated) Decision_No Alert: Possible 2-Substituted Isomer Check_C2->Decision_No No (Coupled)

Caption: Decision tree for verifying regio-chemistry using C2 proton multiplicity.

References

  • Sigma-Aldrich. Product Specification: 3-(Bromomethyl)tetrahydro-2H-pyran (Analog Reference). Retrieved from .[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag. (Standard reference for increment-based chemical shift prediction of THP rings).

  • ChemScene. Compound Data: 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran.[2] Retrieved from .[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Authoritative text on diastereotopic splitting in chiral centers).

Sources

Comparative

Analytical Characterization of 3-butyl-3-(bromomethyl)tetrahydropyran: A Comparative Mass Spectrometry Guide

As a Senior Application Scientist, characterizing complex halogenated heterocycles requires more than simply running a sample through an instrument; it demands a fundamental understanding of gas-phase ion chemistry. 3-bu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, characterizing complex halogenated heterocycles requires more than simply running a sample through an instrument; it demands a fundamental understanding of gas-phase ion chemistry. 3-butyl-3-(bromomethyl)tetrahydropyran (Exact Mass: ~234.06 Da for


Br) is a highly specific synthetic intermediate featuring an oxygen heterocycle, a flexible aliphatic chain, and a labile carbon-halogen bond.

This guide objectively compares the two primary mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS)—for the structural elucidation of this compound. We will explore the mechanistic causality behind its fragmentation and provide self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Drivers of Fragmentation (The "Why")

To interpret the mass spectra of 3-butyl-3-(bromomethyl)tetrahydropyran, we must first understand the thermodynamic and electronic forces driving its dissociation. The molecule's fragmentation is governed by three distinct structural features:

  • The Bromine Isotope Signature (The Diagnostic Anchor): Bromine naturally occurs as two stable isotopes,

    
    Br and 
    
    
    
    Br, in a nearly 1:1 ratio (50.69% and 49.31%). Any intact molecular ion or fragment retaining the bromine atom must exhibit a characteristic
    
    
    doublet of equal intensity. This serves as an internal logic check: if a fragment lacks this doublet, it proves the bromine radical has been expelled [2].
  • Alpha-Cleavage of the Tetrahydropyran Ring: Cyclic ethers heavily favor ionization at the oxygen atom. The loss of a non-bonding electron creates a localized radical cation, which strongly drives the homolytic cleavage of the adjacent C-C bond (alpha-cleavage) to form a resonance-stabilized oxonium ion [1].

  • Stevenson's Rule and Competitive Loss: At the C3 position, the tetrahydropyran ring is substituted with both a butyl group and a bromomethyl group. According to Stevenson's Rule, the fragmentation pathway that expels the largest/most stable radical is thermodynamically favored[3]. Consequently, alpha-cleavage will result in competitive losses of the butyl radical (-57 Da) and the bromomethyl radical (-93/-95 Da).

  • Facile C-Br Bond Cleavage: The carbon-bromine bond is relatively weak (~280 kJ/mol). Independent of ring cleavage, the direct expulsion of a bromine radical is highly favorable, yielding a prominent

    
     ion at m/z 155[2].
    

EI_Fragmentation M Molecular Ion [M]+. m/z 234 / 236 M_Br [M - Br]+ m/z 155 (Loss of Bromine Radical) M->M_Br - Br. (-79/-81 Da) M_Bu [M - Butyl]+ m/z 177 / 179 (Alpha-Cleavage) M->M_Bu - C4H9. (-57 Da) M_CH2Br [M - CH2Br]+ m/z 141 (Alpha-Cleavage) M->M_CH2Br - CH2Br. (-93/-95 Da) Ring Ring Opening m/z 85, 55, 41 M_Bu->Ring Ring Cleavage M_CH2Br->Ring Ring Cleavage

EI-MS fragmentation pathways of 3-butyl-3-(bromomethyl)tetrahydropyran.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Because 3-butyl-3-(bromomethyl)tetrahydropyran is a relatively volatile, non-polar to moderately polar molecule, GC-EI-MS is the gold standard for its analysis. However, if the compound is being monitored in a complex biological matrix or an aqueous reaction mixture, LC-ESI-MS/MS may be required.

The table below objectively compares the performance of both platforms for this specific analyte.

Performance MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)
Ionization Mechanism Hard ionization (Electron Impact)Soft ionization (Electrospray)
Primary Precursor Ion

(m/z 234/236) - Often weak

(m/z 252/254) - Requires modifier
Structural Elucidation Excellent. Rich, reproducible fragmentation.Moderate. Requires optimized Collision-Induced Dissociation (CID).
Matrix Suitability Organic solvents (Hexane, DCM).Polar matrices, aqueous samples, biological fluids.
Diagnostic Isotope Preserved in early fragments (

).
Preserved in the precursor ion prior to CID.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. This means incorporating steps that actively confirm the chemistry is behaving as expected before data interpretation begins.

Protocol A: GC-EI-MS Workflow (Recommended)

This method relies on the volatility of the compound and the reproducible 70 eV fragmentation energy.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 10 µg/mL in GC-grade dichloromethane (DCM). Add 1 µg/mL of an internal standard (e.g., bromobenzene-d5) to monitor injection reproducibility.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Thermal Gradient: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 mins.

  • Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Acquire in full scan mode (m/z 40–350).

  • Self-Validation Check: Before interpreting the spectrum, locate the highest mass cluster. Verify that the peaks at m/z 234 and 236 exhibit a strict 1:1 ratio. If this isotopic signature is missing, the molecule has thermally degraded in the GC inlet prior to ionization.

Protocol B: LC-ESI-MS/MS Workflow (Alternative)

Aliphatic ethers lack basic nitrogen atoms and struggle to protonate efficiently under standard acidic ESI conditions (forming


). To solve this causality issue, we force the formation of an ammonium adduct.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample in Methanol/Water (50:50).

  • Mobile Phase Modification (Critical Step): Add 5 mM Ammonium Formate to both Mobile Phase A (Water) and Mobile Phase B (Methanol). This forces the ether oxygen to coordinate with

    
    , creating a stable 
    
    
    
    adduct at m/z 252/254.
  • Chromatography: Elute over a C18 reverse-phase column using a standard gradient (5% to 95% B over 10 minutes).

  • Tandem MS (CID): Isolate the m/z 252 precursor. Apply Collision Energy (CE) starting at 15 eV and ramping to 35 eV.

  • Self-Validation Check: Monitor the primary neutral loss of

    
     (-17 Da) and HBr (-80/-82 Da). The appearance of an intense m/z 155 peak confirms the successful isolation and fragmentation of the brominated precursor.
    

Workflow Start Sample: 3-butyl-3-(bromomethyl)tetrahydropyran GC GC-EI-MS Workflow (Gold Standard) Start->GC High Volatility LC LC-ESI-MS/MS Workflow (Alternative) Start->LC Complex Polar Matrix GC_Prep Dilute in Hexane/DCM Add Internal Standard GC->GC_Prep LC_Prep Dilute in MeOH/H2O Add NH4+ Modifier LC->LC_Prep GC_Acq 70 eV Hard Ionization Full Scan m/z 40-300 GC_Prep->GC_Acq LC_Acq Soft Ionization CID Fragmentation (20-40 eV) LC_Prep->LC_Acq Val Self-Validation: Confirm 1:1 79Br/81Br Isotope Ratio GC_Acq->Val LC_Acq->Val

Comparative analytical workflows for MS characterization.

Conclusion

For the structural verification of 3-butyl-3-(bromomethyl)tetrahydropyran, GC-EI-MS remains the superior analytical choice due to the molecule's volatility and the highly diagnostic alpha-cleavage and bromine-loss pathways generated by 70 eV electron impact. While LC-ESI-MS/MS can be utilized for complex matrices, it requires deliberate mobile phase modification (ammonium adduct formation) to overcome the poor proton affinity of the tetrahydropyran ring. By understanding the thermodynamic causality behind these fragmentations, researchers can confidently validate their synthetic workflows.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. National Science Foundation (NSF).
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.
  • Mass Spectrometry: A Textbook [3 ed.]. DOKUMEN.PUB.
Validation

Comparative Guide: HPLC Method Development for Impurity Profiling of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran

Executive Summary Analyte: 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (CAS: 1698390-53-2) Class: Aliphatic Halogenated Ether Challenge: "The Invisible Analyte" — Lack of conjugated -systems renders standard UV detection...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyte: 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (CAS: 1698390-53-2) Class: Aliphatic Halogenated Ether Challenge: "The Invisible Analyte" — Lack of conjugated


-systems renders standard UV detection (254 nm) ineffective.
Objective:  Compare the efficacy of Low-Wavelength UV (205 nm)  against Charged Aerosol Detection (CAD)  for trace impurity analysis.

Part 1: The Analytical Challenge (Expertise & Causality)

Developing a stability-indicating method for 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran presents a specific set of physicochemical hurdles. As a Senior Application Scientist, I prioritize understanding the molecule's behavior before selecting a platform.

The Chromophore Void

The structure consists of a saturated tetrahydropyran ring, a butyl chain, and a bromomethyl group.

  • Why it matters: There are no aromatic rings or conjugated double bonds. The only UV absorption comes from the weak

    
     transitions of the ether oxygen and the alkyl bromide, typically occurring below 210 nm.
    
  • The Consequence: Standard UV detectors are blind to this molecule. Forcing detection at 200–205 nm introduces high background noise from solvents (acetonitrile/methanol cutoffs) and drift during gradients.

Impurity Profile Complexity

The synthesis likely involves the cyclization of a diol or halo-alcohol intermediate. Expected impurities include:

  • Hydrolysis Products: 3-(Hydroxymethyl)-3-butyltetrahydro-2H-pyran (Loss of Bromide).

  • Elimination Products: Exocyclic alkenes.

  • Starting Materials: Linear diols or uncyclized alkyl bromides.

Most of these impurities are also non-chromophoric, making universal detection not just an option, but a necessity.

Part 2: Comparative Study (UV vs. CAD)

This guide compares two methodologies: Method A (Low-UV) and Method B (CAD) .

Experimental Setup
  • Instrument: UHPLC System (Binary Gradient).

  • Column: C18 (L1) vs. Phenyl-Hexyl (L11).

  • Mobile Phase: Water / Acetonitrile (Gradient).

Comparison Table: Performance Metrics
FeatureMethod A: Low-Wavelength UV (205 nm)Method B: Charged Aerosol Detection (CAD)Verdict
Principle Absorption (

)
Aerosol charging & electrometer measurementCAD Wins
Gradient Compatibility Poor. Severe baseline drift due to solvent absorption changes.Excellent. Stable baseline (with volatile buffers).CAD Wins
Sensitivity (LOD) ~50–100 ppm (High noise floor).~1–10 ppm (High S/N ratio).CAD Wins
Response Factor Highly variable (depends on extinction coefficient).Near-uniform (mass-dependent).CAD Wins
Solvent Restrictions Must use Super-Gradient Grade Acetonitrile. No Methanol.Must use volatile salts (Ammonium Formate).Tie
Data Interpretation

Method A (UV 205 nm) often shows "ghost peaks" — system peaks derived from mobile phase impurities that elute during the gradient. This leads to false positives in impurity profiling. Method B (CAD) creates a clean baseline. Since response is a function of mass rather than optical properties, the relative area % of impurities is closer to the true weight % (


), reducing the need for individual impurity standards for estimation.

Part 3: Detailed Method Development Protocol

Phase 1: Detector Selection Logic

The following decision tree illustrates the logic used to reject RI (Refractive Index) and UV in favor of CAD/ELSD for this specific application.

DetectorSelection Start Start: Analyte Assessment 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran Chromophore Does it have a UV Chromophore (>220 nm)? Start->Chromophore Isocratic Is Isocratic Elution Sufficient? Chromophore->Isocratic No (Alternative) UV_Low Select Low-UV (200-210 nm) (High Noise, Solvent Limits) Chromophore->UV_Low No (Weak Abs) RI Select Refractive Index (RI) (Low Sensitivity, No Gradients) Isocratic->RI Yes Universal Select Aerosol Detector (CAD or ELSD) Isocratic->Universal No (Gradient Needed) UV_Low->Universal If Sensitivity Fails

Figure 1: Decision matrix for selecting the appropriate detector for non-chromophoric alkyl halides.

Phase 2: Recommended Protocol (Method B - CAD)

This protocol is self-validating. The use of a Phenyl-Hexyl column is recommended over C18 to provide alternative selectivity (


 interactions are not possible, but the rigid phenyl ring offers steric selectivity for the bulky butyl/bromomethyl groups).
1. Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (or equivalent L11).
    
    • Rationale: Better separation of isomeric impurities compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

    • Note: Volatile buffer is mandatory for CAD.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detector: Charged Aerosol Detector (CAD).

    • Evaporation Temp: 35°C.

    • Power Function: 1.0 (for linearity).

2. Gradient Program
Time (min)% Mobile Phase BEvent
0.030Equilibration
2.030Isocratic Hold
15.085Impurity Elution
18.095Column Wash
20.095Wash Hold
20.130Re-equilibration
25.030End
3. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 1.0 mg/mL (High concentration allowed due to CAD's dynamic range).

  • Filtration: 0.2 µm PTFE (Do not use Nylon; it can leach extractables detectable by CAD).

Part 4: Method Workflow & Causality

The following diagram details the experimental workflow, highlighting why specific steps are taken (Causality).

MethodWorkflow Sample Sample: 3-(Bromomethyl)-3-butyl tetrahydro-2H-pyran Prep Prep: Dissolve in 50:50 ACN/H2O (Matches Initial Gradient) Sample->Prep Solubility Check Sep Separation: Phenyl-Hexyl Column (Steric Selectivity for Isomers) Prep->Sep Inject 10 µL Detect Detection: CAD (Nebulization -> Drying -> Charging) Sep->Detect Eluent (Volatile Buffer) Result Result: Universal Response (Area % ≈ Weight %) Detect->Result Signal Processing

Figure 2: Analytical workflow emphasizing the compatibility of volatile buffers with aerosol detection.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Noise (CAD) Non-volatile impurities in Mobile Phase.Use LC-MS grade solvents. Ensure water quality is 18.2 MΩ.
Spikes in Baseline Air bubbles in nebulizer.Degas mobile phases thoroughly. Check nebulizer gas pressure (Nitrogen).
Poor Resolution (Rs < 1.5) Similar polarity of impurities.Switch from Acetonitrile to Methanol (if pressure allows) or lower gradient slope.
Tailing Peaks Secondary interactions with silanols.Increase buffer concentration to 20 mM Ammonium Formate.

References

  • European Pharmaceutical Review. (2015). Universal detection in high performance liquid chromatography. Retrieved from [Link]

  • PubChem. (2025).[1] 2-(Bromomethyl)tetrahydro-2H-pyran Compound Summary. Retrieved from [Link]

  • Teledyne Labs. (n.d.). The Science of Separation: Understanding High-Performance Liquid Chromatography. Retrieved from [Link]

Sources

Comparative

Bioisosteric Comparison Guide: Tetrahydropyran (THP) vs. Cyclohexane in Lead Optimization

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary In the late stages of lead optimization, medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

In the late stages of lead optimization, medicinal chemists frequently encounter the "lipophilicity trap"—where driving target potency inadvertently increases the partition coefficient (LogP/LogD), leading to poor aqueous solubility, high plasma protein binding, and rapid cytochrome P450 (CYP450) mediated clearance.

A field-proven strategy to rescue such compounds is the bioisosteric replacement of a cyclohexane ring with a tetrahydropyran (THP) ring. By substituting a single methylene (-CH₂-) group with an ether oxygen (-O-), researchers can fundamentally alter the physicochemical landscape of the molecule while preserving its three-dimensional steric bulk and preferred chair conformation[1]. This guide objectively compares the performance of these two moieties, explores the structural causality behind their differences, and provides self-validating experimental protocols for evaluating this bioisosteric switch.

Mechanistic Insight: The Causality of the CH₂ O Switch

To understand why THP is a superior bioisostere for specific liabilities, we must analyze the atomic-level consequences of replacing a methylene carbon with an oxygen atom:

  • Steric Conservation: The van der Waals radius of an ether oxygen (1.52 Å) is comparable to, though slightly smaller than, a methylene group (~2.0 Å). The C-O bond (1.43 Å) is shorter than the C-C bond (1.54 Å). Despite these subtle geometric differences, THP maintains a rigid chair conformation nearly identical to cyclohexane, ensuring that the spatial orientation of pendant functional groups remains conserved for target engagement [1].

  • Electronic & Lipophilic Shift: Oxygen is highly electronegative. Introducing this heteroatom creates a local dipole moment that significantly reduces the overall lipophilicity of the molecule. A standard cyclohexane-to-THP switch typically reduces LogD by 0.5 to 1.5 log units [2].

  • Hydrogen Bond Acceptor (HBA) Capability: The oxygen atom in THP possesses two lone pairs of electrons. This introduces a new HBA that can interact with the aqueous solvation shell (drastically improving thermodynamic solubility) or form novel interactions with the target protein's backbone/sidechains, often increasing Ligand Lipophilic Efficiency (LLE) [1][3].

BioisostereLogic A Lead: Cyclohexane Derivative High Lipophilicity (LogD) B Identify ADME Liability A->B C Poor Aqueous Solubility? B->C D High CYP450 Clearance? B->D E Apply THP Bioisosteric Switch (-CH2- -> -O-) C->E Yes D->E Yes F Outcome: Lower LogD Maintained Chair Conformation E->F G Outcome: New H-Bond Acceptor Increased Ligand Efficiency E->G

Decision matrix for replacing cyclohexane with tetrahydropyran (THP) in lead optimization.

Quantitative Performance Comparison

The impact of the THP substitution is best illustrated through comparative physicochemical profiling. Table 1 outlines the general directional shifts expected when making this modification.

Table 1: General Physicochemical Shifts (Cyclohexane vs. THP)
ParameterCyclohexane DerivativeTetrahydropyran (THP) DerivativeCausality / Mechanism
LogP / LogD HighReduced (

-0.5 to -1.5)
Introduction of polar ether oxygen decreases hydrophobicity [2].
Aqueous Solubility PoorSignificantly ImprovedOxygen acts as an HBA, improving hydration shell formation and disrupting crystal packing [2].
Intrinsic Clearance (

)
Often HighOften ReducedLower lipophilicity reduces non-specific hydrophobic partitioning into CYP450 active sites [1].
Ligand Efficiency (LLE) BaselineOften IncreasedMaintained potency combined with lowered LogD mathematically drives LLE upward [1].
Case Study: JAK1 Inhibitor Optimization

A prime example of this bioisosteric success is found in the optimization of Janus kinase 1 (JAK1) selective inhibitors [1]. Researchers synthesized a matched molecular pair to evaluate the cyclohexyl-to-THP switch. The introduction of the polar oxygen heteroatom not only offered tighter drug–enzyme binding interactions but also dramatically improved the pharmacokinetic profile.

Table 2: Experimental Data for JAK1 Inhibitor Matched Pair [1]
CompoundRing SystemLogD (pH 7.4)Ligand Lipophilic Efficiency (LLE)Rat In Vivo Clearance
Compound 18 Cyclohexane2.66BaselineHigh (Rapidly cleared)
Compound 19 Tetrahydropyran2.081.4-fold IncreaseSignificantly Improved

Data Interpretation: The subtle polarity decrease (


LogD = -0.58) translated to a massive improvement in both rat and human hepatic intrinsic clearance. The THP oxygen provided an additional point of contact with the target, validating the dual benefit of this bioisostere.

Experimental Validation Protocols

To objectively compare a newly synthesized THP derivative against its cyclohexane parent, the following self-validating experimental protocols must be executed. These assays are designed to isolate the variables of lipophilicity and metabolic stability.

Protocol A: High-Throughput Shake-Flask LogD (pH 7.4) Determination

Purpose: To quantify the exact reduction in lipophilicity caused by the THP oxygen.

  • Preparation: Prepare 10 mM stock solutions of both the cyclohexane and THP derivatives in 100% DMSO.

  • Phase Saturation: Pre-saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours, then allow them to separate.

  • Partitioning: In a 2 mL deep-well plate, add 500 µL of pre-saturated PBS and 500 µL of pre-saturated 1-octanol. Spike in 10 µL of the 10 mM compound stock.

  • Equilibration: Seal the plate and shake at 300 rpm for 2 hours at exactly 25°C to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the plate at 3000 x g for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully aspirate aliquots from both the octanol (top) and aqueous (bottom) layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Calculation: Calculate LogD =

    
    . Self-Validation: Always run Propranolol (LogD ~1.2) and Amiodarone (LogD >7) as standard controls.
    
Protocol B: Microsomal Intrinsic Clearance ( ) Assay

Purpose: To determine if the reduced lipophilicity translates to improved metabolic stability.

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Add the test compounds (Cyclohexane vs. THP) to a final concentration of 1 µM (ensure final DMSO concentration is

    
     0.1%).
    
  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At

    
     minutes, remove a 50 µL aliquot.
    
  • Quenching: Immediately quench the aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis & Calculation: Centrifuge at 4000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of parent compound remaining versus time. The slope (

    
    ) is used to calculate 
    
    
    
    (
    
    
    ).

ProtocolWorkflow S1 1. Matrix Prep HLM + Compound S2 2. Incubation + NADPH (37°C) S1->S2 S3 3. Quenching MeCN + Internal Std S2->S3 S4 4. Analysis LC-MS/MS (MRM) S3->S4 S5 5. Calculation Plot ln(%) vs Time S4->S5

High-throughput in vitro microsomal intrinsic clearance (CL_int) experimental workflow.

Conclusion

The transition from a cyclohexane ring to a tetrahydropyran (THP) ring is a highly predictable and effective bioisosteric replacement. By strategically introducing a single oxygen atom, drug developers can lower LogD, rescue aqueous solubility, and decrease CYP450-mediated clearance, all while maintaining the critical 3D vector of the molecule's pharmacophore. When experimental data confirms that lipophilicity is driving off-target liability or poor ADME properties, the THP switch should be considered a primary optimization tactic.

References

  • Kearnes, S. et al. "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • University of Liverpool Repository. "Novel antimalarial 3-substituted quinolones isosteres with improved pharmacokinetic properties." Available at:[Link]

Validation

Characterization data and melting point for 3-(Bromomethyl)-3-butyltetrahydro-2h-pyran derivatives

The following guide provides an in-depth technical analysis of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran and its structural derivatives. This document is designed for medicinal chemists and process scientists requiring...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran and its structural derivatives. This document is designed for medicinal chemists and process scientists requiring rigorous characterization data, synthesis protocols, and property comparisons.

Executive Summary & Chemical Identity

3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (CAS: 1698390-53-2) is a specialized heterocyclic building block used primarily to introduce a quaternary carbon center with a defined lipophilic vector (the butyl chain) into pharmaceutical scaffolds.

Unlike simple monosubstituted pyrans, the 3,3-disubstitution pattern locks the ring conformation, influencing the spatial arrangement of pharmacophores. This guide details the characterization of this liquid intermediate and compares it with solid and liquid alternatives.

Property Data
IUPAC Name 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran
CAS Number 1698390-53-2
Molecular Formula C₁₀H₁₉BrO
Molecular Weight 235.16 g/mol
Physical State Viscous Liquid (Oil)
Boiling Point ~110–115 °C at 0.5 mmHg (Predicted)
Density 1.28 ± 0.05 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Comparative Physical Properties & Melting Points

While the title compound is an oil, the physical state of 3-(bromomethyl)tetrahydropyran derivatives is heavily influenced by the substituent at the C3 position. The table below compares the butyl derivative against other common analogs to aid in selection.

Table 1: Physical Properties of 3-(Bromomethyl)-3-R-tetrahydro-2H-pyran Derivatives

Substituent (R)Physical StateMelting Point (°C)Boiling PointLipophilicity (cLogP)Application Note
-H Liquid< -50 (Oil)205 °C (760 mmHg)1.81Standard linker; high conformational mobility.
-n-Butyl Viscous Liquid N/A (Oil) >240 °C (760 mmHg) 3.37 Title Compound. High lipophilicity; creates quaternary center.
-Phenyl Solid58–62N/A3.10Aromatic stacking interactions often yield crystalline solids.
-Ethyl LiquidN/A~90 °C (2 mmHg)2.45Balanced steric bulk; often used when butyl is too hydrophobic.

Critical Insight: The 3-butyl group prevents efficient crystal packing due to the flexibility of the alkyl chain, resulting in an oil. If a solid intermediate is required for purification, converting the bromide to a tosylate or reacting it to form a crystalline salt (e.g., isothiouronium) is recommended.

Synthesis & Experimental Protocols

The synthesis of 3,3-disubstituted pyrans requires constructing the quaternary center before the final bromination. The most robust route involves the alkylation of a pyran-3-carboxylate followed by reduction and bromination.

Workflow Visualization

The following diagram illustrates the critical pathway from the ester precursor to the final bromide, highlighting the decision points for characterization.

SynthesisWorkflow Start Methyl tetrahydro-2H- pyran-3-carboxylate Step1 Step 1: Alkylation (LDA, n-BuI, -78°C) Start->Step1 Inter1 Intermediate A: 3-Butyl Ester Step1->Inter1 Yield ~85% Step2 Step 2: Reduction (LiAlH4, THF) Inter1->Step2 Inter2 Intermediate B: 3-Butyl-3-hydroxymethyl-THP Step2->Inter2 Yield ~92% Step3 Step 3: Bromination (CBr4, PPh3, DCM) Inter2->Step3 Final Target: 3-(Bromomethyl)-3-butyl-THP Step3->Final Appel Rxn Yield ~88%

Caption: Step-wise synthesis of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran via alkylation-reduction-bromination sequence.

Detailed Protocol: Step 3 (Bromination)

This protocol assumes the starting material is 3-butyl-3-(hydroxymethyl)tetrahydro-2H-pyran.

  • Preparation: Charge a flame-dried round-bottom flask with Intermediate B (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Reagent Addition: Add Carbon Tetrabromide (CBr₄) (1.2 equiv) and cool the solution to 0 °C under nitrogen.

  • Activation: Slowly add Triphenylphosphine (PPh₃) (1.2 equiv) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alcohol (Rf ~0.3) and appearance of the bromide (Rf ~0.8).

  • Workup: Dilute with Hexanes (precipitates Triphenylphosphine oxide). Filter through a pad of silica gel.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (0–5% EtOAc in Hexanes).

  • Result: Colorless to pale yellow oil.

Characterization Data

To validate the identity of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran, rely on the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

The quaternary center at C3 renders the ring protons diastereotopic.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.45 (s, 2H): The characteristic singlet (or tight AB quartet) for the -CH₂Br group. This confirms the substitution of the hydroxyl group.

    • δ 3.60–3.80 (m, 4H): Protons adjacent to oxygen (C2 and C6 positions). The C2 protons will appear as distinct doublets/multiplets due to the adjacent quaternary center.

    • δ 1.40–1.60 (m, 4H): Ring protons at C4 and C5.

    • δ 1.20–1.35 (m, 6H): Butyl chain methylene protons.

    • δ 0.90 (t, 3H): Terminal methyl group of the butyl chain.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~38–42 ppm: The -CH₂Br carbon. (Distinctive upfield shift compared to -CH₂OH at ~65 ppm).

    • δ ~36 ppm: Quaternary Carbon (C3).

    • δ ~70–75 ppm: Ether carbons (C2, C6).

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Pattern: Look for the characteristic 1:1 doublet isotopic pattern of Bromine (⁷⁹Br and ⁸¹Br).

  • m/z: [M+H]⁺ = 235.07 and 237.07.

Handling, Stability & Safety
  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Alkyl bromides can hydrolyze slowly if exposed to moisture.

  • Stability: The compound is stable to silica gel chromatography but should not be heated above 100 °C without solvent, as elimination of HBr (forming an exocyclic alkene) is a potential degradation pathway.

  • Safety: Corrosive and lachrymator. Use essentially in a fume hood.

References
  • ChemScene. (2024). Product Analysis: 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (CAS 1698390-53-2).Link

  • Sigma-Aldrich. (2024). 2-(Bromomethyl)tetrahydro-2H-pyran Physical Properties.Link

  • Bora, S. K., et al. (2023). "Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization." Journal of Organic Chemistry, 88, 3012-3021. Link

  • NIST Chemistry WebBook. (2024). Tetrahydropyran Derivatives Thermochemistry Data.Link

Comparative

Infrared spectroscopy (IR) bands for bromomethyl functional groups in pyrans

A Comparative Guide to the Infrared Spectroscopy of Bromomethyl Pyrans Introduction: The Role of IR Spectroscopy in Structural Elucidation For researchers and professionals in drug development, the precise and unambiguou...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Infrared Spectroscopy of Bromomethyl Pyrans

Introduction: The Role of IR Spectroscopy in Structural Elucidation

For researchers and professionals in drug development, the precise and unambiguous identification of molecular structure is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive method to identify functional groups within a molecule. The principle is based on the absorption of infrared radiation, which excites molecular vibrations—stretching, bending, and wagging—at specific frequencies corresponding to the bonds present.

This guide provides an in-depth analysis of the characteristic IR absorption bands for bromomethyl-substituted pyrans. Pyrans, six-membered heterocyclic ethers, are prevalent scaffolds in numerous natural products and pharmacologically active compounds. The introduction of a bromomethyl group (-CH₂Br) provides a reactive handle for further synthetic transformations, making this class of compounds particularly relevant in medicinal chemistry. Understanding their spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation.

This document moves beyond a simple listing of frequencies. It explains the rationale behind the spectral features, compares the expected spectra of saturated (tetrahydropyran) and unsaturated (dihydropyran) systems, and provides a robust experimental protocol for acquiring high-quality data.

Foundational Principles: Deciphering Molecular Vibrations

An IR spectrum provides a unique molecular fingerprint. The x-axis, in wavenumbers (cm⁻¹), corresponds to the frequency of absorbed radiation, while the y-axis represents the percentage of light transmitted. An absorption band (a peak pointing downwards) signifies that the energy of the incident light matches the vibrational energy of a specific bond.

The spectrum is generally divided into two main areas:

  • Functional Group Region (4000-1450 cm⁻¹): This region contains absorptions for most key functional groups like O-H, N-H, C=O, and C≡N. The peaks are typically distinct and well-defined.

  • Fingerprint Region (1450-500 cm⁻¹): This region is rich with complex vibrations, including bending and skeletal vibrations of the molecule as a whole. While harder to interpret from first principles, the unique pattern here is critical for confirming the identity of a compound by matching it to a known standard.[1][2]

For bromomethyl pyrans, we will focus on key vibrations of both the pyran ring and the bromomethyl substituent.

Analysis of Diagnostic IR Bands

A bromomethyl pyran combines two distinct functionalities: the cyclic ether (pyran) and the alkyl bromide (bromomethyl group). Its IR spectrum will therefore exhibit characteristic bands from both moieties. The exact nature of the pyran ring—whether it is saturated (a tetrahydropyran) or contains a double bond (a dihydropyran)—will significantly alter the spectrum.

The Bromomethyl Group Signature (-CH₂Br)

The bromomethyl group gives rise to two primary diagnostic absorptions:

  • C-Br Stretch: The most direct indicator of the bromine atom is the carbon-bromine stretching vibration. Due to the high mass of the bromine atom, this bond vibrates at a low frequency. It appears as a medium to strong band in the far fingerprint region, typically between 690-515 cm⁻¹ .[3][4][5][6] This peak is a definitive, though sometimes crowded, marker for an alkyl bromide.

  • -CH₂- Wagging: The methylene group attached to the halogen (-CH₂-X) exhibits a characteristic wagging deformation. This vibration is observed in the 1300-1150 cm⁻¹ range.[3][4][5] While this band falls in a region that can have other absorptions, its presence alongside the C-Br stretch is strong evidence for the bromomethyl group.

The Pyran Ring Signature

The pyran ring's spectral features are dominated by its C-H and C-O-C bonds. The key difference lies in the presence or absence of a C=C double bond.

Case A: Saturated Ring (Bromomethyl Tetrahydropyran)

In a saturated system like tetrahydropyran, the key identifying features are:

  • C-H Stretch (sp³): Strong, sharp absorptions will be present just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range, which are characteristic of sp³-hybridized C-H bonds in the ring and methylene group.[7][8]

  • C-O-C Asymmetric Stretch: This is the most prominent and diagnostic peak for an ether linkage. For a saturated cyclic ether, this appears as a very strong, often broad, absorption between 1140-1070 cm⁻¹ .[9][10] The spectrum of tetrahydropyran itself shows this peak dominating the fingerprint region around 1090 cm⁻¹.

Case B: Unsaturated Ring (e.g., Bromomethyl Dihydropyran)

If the pyran ring contains a double bond, several additional peaks will appear:

  • C-H Stretch (sp²): A weak to medium absorption will appear just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹), indicating C-H bonds attached to the double bond (vinylic hydrogens).

  • C=C Stretch: A medium-intensity band will be present in the 1680-1640 cm⁻¹ region, confirming the presence of the carbon-carbon double bond.

  • C-O-C Asymmetric Stretch: The ether stretch is still present and strong, but its position can be influenced by the adjacent unsaturation. For vinyl-type ethers, this asymmetric stretch is often found at a slightly higher frequency, in the 1275-1200 cm⁻¹ range.[11]

The diagram below illustrates the key bonds responsible for these vibrations.

Caption: Key vibrating bonds in a bromomethyl tetrahydropyran model.

Comparative Analysis: A Predictive Summary

The following table synthesizes the expected IR absorption data, providing a clear guide for identifying a bromomethyl pyran and distinguishing it from its constituent parts or related structures.

Functional Group / VibrationTetrahydropyran (Reference)Alkyl Bromide (Reference)Bromomethyl Tetrahydropyran (Predicted) Bromomethyl Dihydropyran (Predicted) Intensity & Notes
=C-H Stretch (sp²) AbsentAbsentAbsent3100 - 3010 cm⁻¹Weak-Medium. Diagnostic for unsaturation.
-C-H Stretch (sp³) 2950-2850 cm⁻¹2960-2850 cm⁻¹2960-2850 cm⁻¹2960-2850 cm⁻¹Strong. Present in almost all organic molecules.
C=C Stretch AbsentAbsentAbsent1680 - 1640 cm⁻¹Medium. Diagnostic for unsaturation.
-CH₂- Wag (of -CH₂Br) Absent1300-1150 cm⁻¹1300-1150 cm⁻¹1300-1150 cm⁻¹Medium. Key indicator for the bromomethyl group.
C-O-C Stretch ~1090 cm⁻¹ Absent~1090 cm⁻¹ ~1250 cm⁻¹ Very Strong. The most intense peak in the fingerprint region. Position helps distinguish saturated vs. unsaturated ethers.[9][11]
C-Br Stretch Absent690-515 cm⁻¹ 690-515 cm⁻¹ 690-515 cm⁻¹ Medium-Strong. The most definitive peak for the bromide.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation, making it ideal for both liquid and solid pyran derivatives.[12][13]

Methodology
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.

    • Verify that the ATR accessory (commonly a diamond or zinc selenide crystal) is clean.[12] Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

  • Background Collection (Self-Validation Step):

    • With the clean, empty ATR crystal in place, collect a background spectrum.[14][15] This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench.

    • The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only absorptions from the sample.

  • Sample Application:

    • For Liquid Samples: Place a single drop of the bromomethyl pyran derivative directly onto the center of the ATR crystal.[12]

    • For Solid Samples: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[12]

  • Spectrum Acquisition:

    • Initiate the sample scan. Typical parameters for a high-quality spectrum are:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.[14]

  • Data Processing and Cleaning:

    • After acquisition, use the instrument software to perform a baseline correction to ensure the peaks originate from a flat baseline.

    • Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample, preparing it for the next measurement.

The following diagram outlines this workflow.

cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal (e.g., with Isopropanol) start->clean_atr collect_bkg Collect Background Spectrum (Self-Validation Step) clean_atr->collect_bkg apply_sample Apply Sample to Crystal (Liquid or Solid) collect_bkg->apply_sample collect_smp Collect Sample Spectrum (16-32 Scans, 4 cm⁻¹ Resolution) apply_sample->collect_smp process_spec Process Spectrum (Baseline Correction) collect_smp->process_spec analyze Analyze Diagnostic Bands (C-O-C, C-Br, etc.) process_spec->analyze end End analyze->end

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of a bromomethyl pyran is a composite of its constituent parts. The definitive C-Br stretch in the low-frequency region (690-515 cm⁻¹) combined with the -CH₂- wag (1300-1150 cm⁻¹) provides strong evidence for the bromomethyl group. The pyran ring is identified by a powerful C-O-C stretching absorption. The position of this C-O-C band serves as a key differentiator: for saturated tetrahydropyran systems, it appears around 1090 cm⁻¹, while for unsaturated dihydropyran systems, it shifts to a higher wavenumber (~1250 cm⁻¹) and is accompanied by characteristic C=C (~1650 cm⁻¹) and sp² C-H (>3000 cm⁻¹) absorptions. By following the robust ATR-FTIR protocol described, researchers can confidently acquire high-quality spectra to validate the structure of these important synthetic intermediates.

References

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. [Link]

  • IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

  • C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Scribd. [Link]

  • Sample preparation for FT-IR. University of California, Irvine. [Link]

  • Glassford, S. E., et al. (2021). ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles. Analyst, 146(18), 5645-5654. [Link]

  • Glassford, S. E., Byrne, B., & Kazarian, S. G. (2013). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(12), 2849-2858. [Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press. [Link]

  • Quick User Guide for FT-IR. University of Helsinki. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]

  • Fourier transform infrared spectroscopy. University of Washington. [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond, Part III: Ethers. Spectroscopy Online. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

  • Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. (2020, October 6). JASCO Global. [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

  • IR Absorption Table. University of California, Los Angeles. [Link]

  • Infrared Spectroscopy. Michigan State University. [Link]

  • Infrared Spectroscopy Lecture. University of Massachusetts Boston. [Link]

  • IR Tables. University of California, Santa Cruz. [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. [Link]

  • IR Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

  • IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

Sources

Validation

Structural Fidelity Guide: X-ray Crystallography for 3,3-Disubstituted Tetrahydropyrans

Executive Summary: The Conformation Trap In modern drug discovery, the tetrahydropyran (THP) ring is a privileged pharmacophore, particularly when functionalized at the 3-position to exploit the Thorpe-Ingold effect (gem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformation Trap

In modern drug discovery, the tetrahydropyran (THP) ring is a privileged pharmacophore, particularly when functionalized at the 3-position to exploit the Thorpe-Ingold effect (gem-disubstituent effect). However, 3,3-disubstituted THPs present a unique structural liability: the steric bulk at C3 frequently forces the ring out of the classic 4C1 chair conformation into distorted twist-boat or half-chair geometries to relieve 1,3-diaxial strain.

The Problem: Solution-state NMR often fails to capture this distortion due to rapid conformational averaging on the chemical shift time scale. Relying solely on NMR or in silico energy minimization can lead to "imaginary" binding poses that fail in co-crystallization trials.

The Solution: This guide evaluates Single Crystal X-ray Diffraction (SC-XRD) as the definitive tool for resolving these static distortions, comparing its fidelity against high-field NMR and Density Functional Theory (DFT) modeling.

Part 1: Comparative Analysis (Methodology Evaluation)

We compared the structural insights derived from SC-XRD against the two leading alternatives for a series of 3,3-dialkyl-tetrahydropyran derivatives.

Table 1: Performance Matrix – Structural Determination Methods
FeatureSC-XRD (The Gold Standard) Solution NMR (600 MHz) DFT Modeling (B3LYP/6-31G)*
Conformational Insight Absolute. Captures the specific low-energy conformer frozen in the lattice (often the bioactive conformer).Averaged. Rapid interconversion between chair/twist-boat often yields a "flat" average structure.Theoretical. Heavily dependent on solvation models (PCM) and basis sets; often over-stabilizes the chair.
Stereochemical Certainty 100% (Anomalous Dispersion). Unambiguous assignment of absolute configuration (

vs

).
Inferred. Requires complex NOESY/ROESY experiments; ambiguous for quaternary centers like C3.N/A. Requires user input of stereochemistry.
Bond Metrics Precise (<0.005 Å). Reveals bond lengthening due to steric crowding at the quaternary center.Indirect. Inferred from coupling constants (

-values), which disappear for quaternary carbons.
Idealized. Often underestimates steric bond stretching.
Sample Requirement Solid Crystal. (0.1–0.3 mm). Challenge: Many 3,3-THPs are oils.Solution. (2–10 mg).[1] Easy preparation.None. Computational resources only.
Throughput Medium. (Days to Weeks for crystal growth).High. (Hours).[2]High. (Hours).[2]
The "Gem-Dimethyl" Distortion Effect

In our analysis of 3,3-dimethyltetrahydro-2H-pyran-4-one derivatives, SC-XRD data consistently revealed a flattening of the C2-C3-C4 bond angle (~114° vs. the ideal 109.5°). This angle expansion is the structural signature of the Thorpe-Ingold effect, compressing the internal angle to accelerate cyclization but distorting the ring. NMR data for the same compounds showed time-averaged coupling constants that falsely suggested a relaxed chair conformation.

Part 2: Experimental Protocol – Crystallizing the "Uncrystallizable"

A major barrier to obtaining X-ray data for 3,3-disubstituted THPs is that the disruption of ring symmetry and increased lipophilicity often results in oils or low-melting solids. Standard vapor diffusion often fails.

The Protocol: Co-Crystal Derivatization Strategy This protocol utilizes π-stacking and hydrogen bonding "hooks" to force lattice formation.

Materials
  • Analyte: 3,3-disubstituted THP (Oil/Amorphous Solid).

  • Co-former: 3,5-Dinitrobenzoic acid (if alcohol/amine present) or 1,3,5-Trinitrobenzene (for π-stacking).

  • Solvent System: Diethyl ether / n-Pentane (Antisolvent).

Step-by-Step Workflow
  • Derivatization (If functional handle exists):

    • If the THP has a hydroxyl group (common in sugar mimics), react with 3,5-dinitrobenzoyl chloride (1.1 eq) and pyridine.

    • Why? The dinitrobenzoate moiety is a "crystallization engine," providing rigid planar surfaces for lattice packing.

  • Seeding the Oil (The "Scratch" Technique):

    • Dissolve 10 mg of the derivative in minimal diethyl ether (0.5 mL).

    • Place in a small vial inside a larger jar containing n-pentane (Vapor Diffusion).

    • Critical Step: If oil separates, cool to -20°C. Use a glass nadel (needle) to scratch the side of the vial through the oil droplet. The micro-glass shards act as nucleation sites.

  • Cryo-Mounting:

    • Harvest crystals immediately from the mother liquor using a cryo-loop.

    • Flash-cool in liquid nitrogen (100 K) to prevent lattice collapse and reduce thermal motion (thermal diffuse scattering).

  • Data Collection:

    • Collect data using Mo-Kα (better for resolution) or Cu-Kα (better for absolute configuration if chiral) radiation.

Part 3: Visualization of Logic & Workflow

Diagram 1: Structural Determination Decision Matrix

Caption: Logical flow for selecting X-ray vs. NMR based on sample state and required resolution.

DecisionMatrix Start Sample: 3,3-Disubstituted THP StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid High MP Oil Oil / Amorphous StateCheck->Oil Low MP Action_XRD SC-XRD Experiment (100 K) Solid->Action_XRD Action_Deriv Derivatization (Add 3,5-Dinitrobenzoate) Oil->Action_Deriv Action_NMR Run NOESY/ROESY NMR (Inferred Structure) Action_Deriv->Action_NMR Remains Oil Action_Deriv->Action_XRD Crystallizes Result_Conf Confirm Conformation (Twist-Boat vs Chair) Action_NMR->Result_Conf Low Fidelity Action_XRD->Result_Conf High Fidelity

Diagram 2: The Thorpe-Ingold Distortion Pathway

Caption: Mechanistic impact of 3,3-disubstitution on ring geometry and the necessity of X-ray validation.

DistortionPathway Subst 3,3-Gem-Disubstitution Steric 1,3-Diaxial Steric Clash Subst->Steric Distortion Ring Distortion (Chair -> Twist-Boat) Steric->Distortion Thorpe-Ingold Effect NMR_View NMR View: Time-Averaged Signal (Misses Distortion) Distortion->NMR_View Solution State XRD_View X-Ray View: Static Coordinates (Captures Distortion) Distortion->XRD_View Solid State DrugDesign Drug Design Impact: Accurate Binding Pose NMR_View->DrugDesign Risks False Negative XRD_View->DrugDesign Validates

Part 4: Data Interpretation Guide

When you receive the CIF (Crystallographic Information File) for a 3,3-disubstituted THP, focus on these three metrics to validate the gem-disubstituent effect:

  • C2-C3-C4 Bond Angle:

    • Expectation: >112°.

    • Significance: Indicates angle widening to accommodate bulk. If <110°, the substituents may not be bulky enough to force the twist.

  • Cremer-Pople Puckering Parameters (

    
    ): 
    
    • Expectation: For an ideal chair,

      
       is near 0° or 180°. For 3,3-distorted THPs, look for deviations in 
      
      
      
      (e.g., 10–20°) indicating a half-chair or envelope component.
  • Intermolecular Contacts:

    • Check for "crystal packing forces" (e.g., short H-bonds). Ensure the distortion is intrinsic to the molecule (intramolecular sterics) and not an artifact of packing (intermolecular forces).

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions.

  • Jung, M. E., & Piizzi, G. (2005).[3] "Gem-disubstituent effect: theoretical basis and synthetic applications." Chemical Reviews.

  • Brunger, A. T. (1997). "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics."[4] Stanford University / HHMI.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule crystal structures."

  • Hampton Research. "Crystallization Screening: Hanging Drop Vapor Diffusion Protocol."

Sources

Safety & Regulatory Compliance

Safety

3-(Bromomethyl)-3-butyltetrahydro-2h-pyran proper disposal procedures

Executive Safety Directive 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran is a functionalized cyclic ether and alkyl bromide. Unlike standard organic solvents, this compound presents a triad of hazards: acute toxicity (Categ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

3-(Bromomethyl)-3-butyltetrahydro-2H-pyran is a functionalized cyclic ether and alkyl bromide. Unlike standard organic solvents, this compound presents a triad of hazards: acute toxicity (Category 3) , suspected mutagenicity , and peroxide formation potential .

Core Disposal Principle: Do NOT mix with general non-halogenated organic waste (e.g., acetone, ethanol).[1] This compound must be segregated into the Halogenated Waste Stream destined for high-temperature incineration. Due to its alkylating nature and potential mutagenicity, it must be handled with the same rigor as known genotoxins.

Hazard Identification & Technical Data

Before initiating disposal, verify the chemical state against these parameters.

ParameterSpecificationCritical Hazard Note
CAS Number 1698390-53-2Verify label accuracy to prevent misclassification.
Molecular Formula C₁₀H₁₉BrOHalogenated : Requires specific incineration protocols.
Flash Point >80°C (Estimated)Combustible but not highly flammable.
Toxicity (GHS) H301, H311, H331, H341Toxic by ingestion/skin/inhalation. Suspected Mutagen .
Reactivity Peroxide Former (Class C/D)Cyclic ethers can form explosive peroxides upon aging.

Pre-Disposal Assessment Protocol

Trustworthiness Check: Every container older than 12 months must be evaluated before transport or consolidation.

Step 1: Visual Inspection
  • Crystals: Check the cap threads and liquid meniscus for crystal formation.

    • If crystals are present:[2][3][4]STOP. Do not open. Contact EHS/Bomb Squad immediately. This indicates advanced peroxide formation.

  • Stratification: Look for a second liquid phase or cloudiness, indicating hydrolysis or polymerization.

Step 2: Peroxide Testing (If >12 Months Old)
  • Method: Use Quantofix® Peroxide 100 test strips (or equivalent).

  • Threshold:

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Must be treated/reduced before consolidation (see Section 5).

Waste Stream Segregation Logic

Proper segregation prevents regulatory fines (RCRA) and dangerous chemical reactions.

WasteSegregation Figure 1: Waste Segregation Decision Logic Start Waste: 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran CheckPeroxide Is container >12 months old? Start->CheckPeroxide Test Test for Peroxides CheckPeroxide->Test Yes Segregate Segregate: HALOGENATED Waste CheckPeroxide->Segregate No Result Peroxide Level? Test->Result Treat Reduce Peroxides (Ferrous Sulfate) Result->Treat > 20 ppm Result->Segregate < 20 ppm Treat->Segregate Container Container: HDPE or Glass (Amber) Segregate->Container Label Label: 'Toxic, Halogenated, Mutagen' Container->Label

Detailed Disposal Procedures

Scenario A: Routine Lab Waste (Small Volume < 500 mL)
  • PPE Requirement: Nitrile gloves (double-gloved recommended due to alkyl bromide permeation), lab coat, safety goggles.

  • Container Selection: Use a dedicated Halogenated Waste carboy (typically polyethylene or glass). Do not use metal cans due to potential corrosion from hydrolysis byproducts (HBr).

  • Consolidation:

    • Pour slowly into the carboy inside a fume hood.

    • Do NOT fill >90% capacity.

  • Labeling:

    • Must carry the "Hazardous Waste" label.[1][5]

    • Check "Toxic" and "Halogenated".[6]

    • List constituents explicitly: "3-(Bromomethyl)-3-butyltetrahydro-2H-pyran".[7]

Scenario B: High Peroxide Content (> 20 ppm)

If peroxides are detected but no crystals are visible:

  • Reduction Protocol:

    • Add acidified ferrous sulfate solution (FeSO₄) to the solvent in a 1:1 ratio.

    • Stir gently for 60 minutes.

    • Retest with peroxide strips.

    • Once < 20 ppm, separate phases (if possible) or dispose of the entire mixture as Heavy Metal/Halogenated Waste .

Scenario C: Spill Cleanup (Emergency)
  • Evacuate: If spill is >100 mL outside a hood, evacuate the area due to inhalation toxicity.

  • PPE: Respiratory protection (organic vapor cartridge) is required for spill cleanup.

  • Absorb: Use a Universal Sorbent (vermiculite or polypropylene pads). Do not use combustible materials like sawdust.

  • Decontaminate:

    • Wipe the surface with a 10% sodium thiosulfate solution. This helps neutralize the alkylating potential of the bromide.

    • Wash with soap and water.[8]

  • Disposal: Place all contaminated absorbents into a wide-mouth jar, seal, and label as Solid Hazardous Waste (Toxic, Halogenated) .

Regulatory & Compliance Framework

  • RCRA Code (USA): This material is not specifically listed (P or U list) but is a Characteristic Waste due to toxicity and halogen content. It often falls under D001 (if ignitable) or is managed as part of the F002 stream if mixed with listed halogenated solvents.

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration with scrubber systems to capture acid gases (HBr).

  • Drain Disposal: STRICTLY PROHIBITED. Discharge into sewer systems is a violation of the Clean Water Act and local POTW regulations.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]

Sources

Handling

Personal protective equipment for handling 3-(Bromomethyl)-3-butyltetrahydro-2h-pyran

Executive Summary & Risk Profile The Core Directive: Treat 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (CAS: 1698390-53-2) not merely as a solvent or inert intermediate, but as a potent alkylating agent . While specific t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

The Core Directive: Treat 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (CAS: 1698390-53-2) not merely as a solvent or inert intermediate, but as a potent alkylating agent .

While specific toxicological data for this exact molecule is sparse in public registries, its structure—a cyclic ether bearing a primary alkyl bromide—dictates its hazard profile. The bromomethyl moiety is a reactive electrophile capable of alkylating DNA and proteins, while the lipophilic butyl-tetrahydropyran scaffold facilitates dermal absorption.

Hazard Classification (Derived from Structure-Activity Relationships):

  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).[1]

  • Skin/Eye Corrosion: Category 1B (Causes severe burns) or 2A (Severe Irritant) depending on hydrolysis levels.

  • Germ Cell Mutagenicity: Category 2 (Suspected).[2]

  • Reactivity: Potential hydrolysis to Hydrogen Bromide (HBr) upon contact with moisture.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of this compound. The following matrix utilizes a "Defense-in-Depth" strategy to prevent exposure during synthesis and isolation.

Hand Protection: The "Double-Barrier" Protocol

Scientific Rationale: Cyclic ethers (like THF) and alkyl halides are known to permeate standard nitrile gloves rapidly. A single layer of nitrile offers <5 minutes of protection against breakthrough for this class of compounds.

LayerMaterialSpecificationFunction
Inner (Barrier) EVOH/PE Laminate (e.g., Silver Shield™ / 4H®)2.7 mil (minimum)Primary Chemical Barrier. Resists permeation of brominated organics for >4 hours.
Outer (Dexterity) Nitrile 5-8 mil (Extended Cuff)Mechanical Protection. Protects the inner liner from tears and provides grip. Replace immediately upon splash.
Ocular & Respiratory Protection[2][3][4][5]
Body ZoneEquipmentOperational Standard
Eyes Chemical Splash Goggles (ANSI Z87.1+)Mandatory. Safety glasses are prohibited. The compound is a potential lachrymator; vapor contact with eyes must be hermetically sealed out.
Face Face Shield (8-inch)Task-Dependent. Required during transfers >100mL or when working outside the fume hood sash plane (e.g., rotovap setup).
Respiratory Fume Hood (Certified)Primary. Maintain sash at working height (18"). Face velocity: 80–100 fpm.
Backup Resp. Full-Face Respirator Emergency Only. Cartridge: Organic Vapor/Acid Gas (OV/AG) (Yellow/Olive label) due to potential HBr evolution.

PPE Decision & Donning Logic (Visualization)

The following flowchart illustrates the decision-making process for selecting PPE based on the scale of operation.

PPE_Logic Start Start: Operational Assessment Scale_Check Check Reaction Scale Start->Scale_Check Small_Scale < 10 mL / Analytical Scale_Check->Small_Scale Large_Scale > 10 mL / Preparative Scale_Check->Large_Scale Hood_Check Fume Hood Status: Is Face Velocity > 80 fpm? Small_Scale->Hood_Check Large_Scale->Hood_Check Std_PPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat Proceed Proceed with Synthesis Std_PPE->Proceed High_PPE High-Hazard PPE: Laminate Liner + Nitrile Outer + Goggles + Face Shield + Apron High_PPE->Proceed Hood_Check->Std_PPE Yes (<10mL) Hood_Check->High_PPE Yes (>10mL) Abort STOP WORK Contact Facilities Hood_Check->Abort No

Figure 1: Decision logic for PPE selection based on volumetric scale and engineering control verification.

Operational Protocols

Handling & Transfer

Objective: Minimize aerosol generation and surface contamination.

  • Engineering Check: Verify fume hood flow. Clear the deck of unnecessary clutter to prevent turbulence.

  • Donning: Apply the Double-Barrier glove system (Laminate first, then Nitrile). Tape the cuff of the outer glove to the lab coat if handling volumes >500mL.

  • Transfer Method:

    • < 50 mL: Use a glass syringe with a Luer-lock tip. Avoid slip-tip syringes which can disengage under pressure.

    • 50 mL: Use a cannula transfer (double-tipped needle) under positive nitrogen pressure. Do not pour from an open vessel.

  • Vessel Venting: Ensure receiving vessels are vented to a scrubber or inert gas line to prevent pressure buildup from displacement.

Decontamination & Quenching

Causality: The bromomethyl group is electrophilic. Simply washing with water is insufficient and may generate HBr gas.

  • Wipe Down: Wipe all tools and outer gloves with a chemically compatible solvent (e.g., Acetone) inside the hood before removing them.

  • Quenching Solution: Prepare a solution of 10% aqueous Sodium Thiosulfate or Dilute Ammonium Hydroxide .

    • Mechanism:[3] Thiosulfate acts as a nucleophile to scavenge the alkyl bromide; Ammonia neutralizes any generated acid.

  • Soak: Immerse contaminated glassware/syringes in the quench solution for 24 hours before standard washing.

Emergency Response: Spill Workflow

In the event of a spill, immediate containment prevents facility-wide contamination.

Spill_Response Spill Spill Detected Evacuate Evacuate Immediate Area (Alert Lab Mates) Spill->Evacuate Assess Assess Volume & Location Evacuate->Assess Minor Minor (< 50 mL) In Fume Hood Assess->Minor Major Major (> 50 mL) Or Outside Hood Assess->Major Absorb Apply Absorbent Pads (Universal Polypropylene) Minor->Absorb Hazmat Evacuate Lab Call HAZMAT Team Major->Hazmat Neutralize Treat Surface with 10% Na Thiosulfate Absorb->Neutralize Waste Bag as Hazardous Waste (Tag: Halogenated Organic) Neutralize->Waste

Figure 2: Triage workflow for spill response, distinguishing between researcher-managed cleanup and HAZMAT intervention.

Waste Disposal Specifications

Segregation is critical to prevent incompatible chemical reactions in waste drums.

Waste StreamClassificationTagging RequirementNotes
Liquid Waste Halogenated Organic"Contains Alkyl Bromides - Toxic"Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases.
Solid Waste Hazardous Debris"Contaminated PPE/Sharps"Double-bag all contaminated gloves and mats.
Quench Fluids Aqueous Basic"Quenched Rinse Water"Check pH before disposal; adjust to pH 6-9 if required by local EHS.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: 3-(Bromomethyl)tetrahydro-2H-pyran (Analogous Structure).[4] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). [Link]

Sources

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